(S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid
Description
Propriétés
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h5,7H,1,6H2,2-4H3,(H,11,14)(H,12,13)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPDPLXLAKNJMI-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370330 | |
| Record name | (S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90600-20-7 | |
| Record name | (S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-{[(tert-butoxy)carbonyl]amino}pent-4-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of (S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid, also known as N-Boc-L-allylglycine, is a chiral, non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and peptide synthesis. The presence of the tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group allows for its strategic use in the stepwise assembly of complex peptide structures. Furthermore, the terminal allyl group serves as a versatile functional handle for a variety of chemical modifications, including olefin metathesis and click chemistry, enabling the synthesis of novel peptides and peptidomimetics with tailored biological activities. This guide provides a comprehensive overview of the chemical properties, synthesis, purification, and spectroscopic characterization of this compound. Additionally, it delves into the biological significance of its deprotected counterpart, L-allylglycine, as an inhibitor of glutamate decarboxylase.
Chemical and Physical Properties
This compound is typically a white to light yellow liquid or a low-melting solid at room temperature.[1] Its physicochemical properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₁₀H₁₇NO₄ | [1] |
| Molecular Weight | 215.25 g/mol | [1] |
| CAS Number | 90600-20-7 | [1] |
| Appearance | White to light yellow liquid | [1] |
| Density | 1.1 ± 0.1 g/cm³ | [1] |
| Boiling Point | 352.0 ± 35.0 °C at 760 mmHg | [1] |
| Flash Point | 166.7 ± 25.9 °C | [1] |
| Solubility | Soluble in chloroform and methanol. | [2] |
| Storage | Recommended storage at -20°C for long-term stability. | [1][2] |
Synonyms: N-Boc-L-allylglycine, (S)-N-Boc-allylglycine, Boc-L-allylglycine, (2S)-2-[(tert-butoxycarbonyl)amino]pent-4-enoic acid.[1]
Synthesis and Purification
The synthesis of this compound typically involves two key steps: the Boc protection of the amino group of L-allylglycine and, if starting from a precursor, the formation of the allylglycine backbone. A common synthetic route involves the preparation of the methyl ester of N-Boc-L-allylglycine, followed by hydrolysis to yield the free acid.
Experimental Protocol: Synthesis of (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate
A detailed, peer-reviewed synthesis of the methyl ester has been published in Organic Syntheses.[3][4] The procedure involves a zinc-mediated, palladium-catalyzed cross-coupling reaction.
Diagram of the Synthetic Workflow:
Caption: Synthetic pathway to (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate.
Experimental Protocol: Hydrolysis to this compound
General Hydrolysis Protocol:
-
Dissolve (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate in a suitable solvent mixture, such as tetrahydrofuran (THF) and water.
-
Add a stoichiometric amount of a base, typically lithium hydroxide (LiOH), to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully acidify the reaction mixture with a weak acid, such as a saturated aqueous solution of ammonium chloride (NH₄Cl) or citric acid, to a pH of approximately 4-5.
-
Extract the aqueous layer with an organic solvent, such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification
The crude this compound can be purified by several methods, with column chromatography or recrystallization being the most common.
Purification Workflow:
Caption: Decision tree for the purification of the target compound.
Recrystallization Protocol:
If the crude product is a solid, recrystallization can be an effective purification method. A suitable solvent system, such as ethyl acetate/hexane, can be used. Dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add hexane until turbidity is observed. Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator to induce crystallization. The pure crystals can then be collected by filtration.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (500 MHz, CDCl₃) of (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate: δ 5.71-5.62 (m, 1H), 5.12-5.08 (m, 1H), 5.04 (br s, 1H), 4.38-4.32 (m, 1H), 3.70 (s, 3H), 2.53-2.41 (m, 2H), 1.40 (s, 9H).[4]
¹³C NMR (125 MHz, CDCl₃) of (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate: δ 172.6, 155.3, 132.4, 119.1, 79.9, 53.0, 52.3, 36.9, 28.4.[4]
For the free acid, the singlet at 3.70 ppm corresponding to the methyl ester protons will be absent in the ¹H NMR spectrum. The chemical shifts of the other protons and carbons are expected to be similar, with slight variations due to the change from an ester to a carboxylic acid moiety.
Infrared (IR) Spectroscopy
The IR spectrum of N-Boc protected amino acids is characterized by specific vibrational bands. For the free acid, the following characteristic peaks are expected:
-
~3300 cm⁻¹: N-H stretching vibration of the carbamate.
-
~2980 cm⁻¹: C-H stretching vibrations of the alkyl groups.
-
~1710 cm⁻¹: C=O stretching vibration of the carboxylic acid.
-
~1690 cm⁻¹: C=O stretching vibration of the Boc group carbamate.
-
~1520 cm⁻¹: N-H bending vibration.
-
~1160 cm⁻¹: C-O stretching of the Boc group.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) of the methyl ester provided a [M+H]⁺ peak at m/z 230.1314, corresponding to the molecular formula C₁₁H₂₀NO₄⁺.[4] For the free acid, the expected [M+H]⁺ peak would be at m/z 216.1230 for the molecular formula C₁₀H₁₈NO₄⁺.
Biological Significance and Applications
The primary biological relevance of this compound lies in its deprotected form, L-allylglycine . L-allylglycine is a known inhibitor of glutamate decarboxylase (GAD) , the enzyme responsible for the synthesis of the inhibitory neurotransmitter GABA from glutamate.[6][7]
Signaling Pathway of GAD Inhibition:
Caption: Inhibition of GABA synthesis by L-allylglycine.
By inhibiting GAD, L-allylglycine reduces the levels of GABA in the brain, leading to an imbalance between excitatory and inhibitory neurotransmission.[8] This property makes it a valuable tool in neuroscience research to induce experimental seizures in animal models and to study the mechanisms of epilepsy.[9]
In the context of drug development, the Boc-protected form serves as a crucial building block for synthesizing modified peptides. The allyl side chain can be used for various modifications, such as creating cyclic peptides or attaching other functional molecules, to enhance the therapeutic properties of the peptide.
Conclusion
This compound is a versatile and valuable compound for researchers in organic synthesis and drug discovery. Its well-defined chemical properties, coupled with the reactivity of its allyl group, provide a platform for the development of novel peptide-based therapeutics. The biological activity of its deprotected form as a GAD inhibitor further underscores its importance in the field of neuroscience. This technical guide provides a solid foundation of its chemical characteristics and experimental considerations, serving as a useful resource for scientists working with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. orgsyn.org [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. s-Allylglycine | C5H9NO2 | CID 167529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Allylglycine - Wikipedia [en.wikipedia.org]
- 8. Glutamic acid decarboxylase inhibition and ultrastructural changes by the convulsant drug allylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DL-Allylglycine (2-Aminopent-4-enoic acid) | GAD抑制剂 | MCE [medchemexpress.cn]
An In-Depth Technical Guide to the Synthesis and Characterization of (S)-N-Boc-allylglycine
(S)-N-Boc-allylglycine is a valuable chiral building block in organic synthesis, particularly in the preparation of non-natural amino acids, constrained peptides, and various pharmaceutical intermediates.[1][2] Its allyl group provides a versatile handle for further chemical modifications, such as cross-metathesis, cycloadditions, and Heck coupling reactions.[1] This guide details the common synthetic routes and characterization methods for (S)-N-Boc-allylglycine, tailored for researchers, scientists, and professionals in drug development.
Synthesis of (S)-N-Boc-allylglycine
The synthesis of (S)-N-Boc-allylglycine can be achieved through several methods. The most straightforward approach involves the protection of the amino group of L-allylglycine using Di-tert-butyl dicarbonate (Boc₂O). An alternative, multi-step synthesis leading to the methyl ester of N-Boc-allylglycine involves a palladium-catalyzed cross-coupling reaction.
Method 1: Direct Boc Protection of L-Allylglycine
This method is a direct, one-step procedure starting from commercially available L-allylglycine ((2S)-2-aminopent-4-enoic acid).
Experimental Protocol
-
Dissolve L-allylglycine (1.00 g, 8.70 mmol) in a mixture of 1 M sodium hydroxide (20 mL) and dioxane (10 mL) in a flask.
-
Cool the solution to 0°C in an ice bath.
-
Add Di-tert-butyl dicarbonate (Boc₂O) (2.28 g, 10.5 mmol) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 18 hours.
-
After the reaction is complete, proceed with standard aqueous work-up and purification to isolate the desired product.[3]
Method 2: Zinc-Mediated, Palladium-Catalyzed Cross-Coupling
Experimental Protocol
A. Synthesis of tert-Butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate
-
Purge a three-necked, round-bottomed flask with argon.
-
Add triphenylphosphine (32.66 g, 124.5 mmol) and dichloromethane (400 mL) to the flask and stir at room temperature.
-
Add imidazole (8.47 g, 124.5 mmol) and stir until fully dissolved.
-
Cool the solution to 0°C in an ice bath.
-
Add iodine (31.60 g, 124.5 mmol) in four portions over 20 minutes, keeping the mixture in the dark.
-
Warm the solution to room temperature, stir for 10 minutes, and then cool back to 0°C.
-
Add a solution of tert-butyl (S)-1-(methoxycarbonyl)-2-hydroxyethylcarbamate (21.00 g, 95.8 mmol) in dichloromethane (100 mL) dropwise over 60 minutes.
-
Stir the resulting slurry at 0°C for 1 hour, allow it to warm to room temperature over 1 hour, and then stir for an additional 1.5 hours.
-
Filter the reaction mixture through silica gel and concentrate under reduced pressure. Purify the resulting oil by column chromatography to yield the iodoalanine intermediate.[1][4]
B. Synthesis of tert-Butyl (S)-1-(methoxycarbonyl)but-3-enylcarbamate (N-(Boc)-Allylglycine Methyl Ester)
-
Activate zinc dust by stirring with 1 M HCl, followed by washing with water, ethanol, and diethyl ether, and then drying under vacuum.
-
In a three-necked, round-bottomed flask under argon, prepare a solution of the iodoalanine from the previous step (10.00 g, 30.2 mmol) in THF.
-
Add the activated zinc dust (2.96 g, 45.3 mmol) and a catalytic amount of iodine.
-
Heat the mixture to 50-55°C for 2-3 hours until the zinc insertion is complete.
-
Cool the reaction mixture to room temperature and add Pd₂(dba)₃ (779 mg, 0.85 mmol) and tri(o-tolyl)phosphine (925 mg, 3.03 mmol).
-
Cool the resulting mixture to -78°C.
-
Add a solution of vinyl bromide (1 M in THF, 42.5 mL, 42.5 mmol) dropwise.
-
Stir the reaction at -78°C for 1 hour, then warm to room temperature and stir for 16 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain N-(Boc)-allylglycine methyl ester.[1][4]
Experimental and logical Workflows
References
An In-Depth Technical Guide to Boc-L-allylglycine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-α-(tert-Butoxycarbonyl)-L-allylglycine (Boc-L-allylglycine), a pivotal non-canonical amino acid in modern peptide chemistry and drug discovery. This document details its physicochemical properties, provides a thorough experimental protocol for its incorporation into peptides, and explores its applications, particularly in the development of novel therapeutics.
Core Properties of Boc-L-allylglycine
Boc-L-allylglycine is a derivative of the amino acid allylglycine, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial for its use in stepwise peptide synthesis. The presence of the allyl group in its side chain offers a versatile chemical handle for a variety of post-synthetic modifications.
Below is a summary of its key quantitative data:
| Property | Value | Reference |
| CAS Number | 90600-20-7 | [1][2] |
| Molecular Weight | 215.25 g/mol | [1][2] |
| Molecular Formula | C₁₀H₁₇NO₄ | [1] |
Note: Other related compounds include Boc-α-methyl-L-allylglycine (CAS: 129786-68-1, MW: 229.27 g/mol )[3] and the dicyclohexylammonium salt of Boc-L-allylglycine (CAS: 143979-15-1, MW: 396.56 g/mol )[4].
Strategic Importance in Peptide Synthesis and Drug Discovery
The unique structure of Boc-L-allylglycine, featuring both a protecting group and a reactive side chain, makes it a valuable building block in pharmaceutical and biotechnological research.[5][6] The Boc group provides temporary protection of the amino group, allowing for controlled, sequential addition of amino acids during solid-phase peptide synthesis (SPPS).[7]
The allyl side chain is orthogonal to standard Boc and Fmoc protecting group strategies, meaning it remains inert during the routine deprotection and coupling steps of peptide synthesis.[5] This allows for selective chemical modifications at a desired stage, which is instrumental in:
-
Peptide Macrocyclization: Forming cyclic peptides, which can enhance conformational stability, receptor affinity, and resistance to metabolic degradation.[5]
-
Cross-Metathesis: Reacting the allyl group with other olefins to introduce a wide array of substituents, such as fluorescent probes, glycosides, or lipophilic chains.[5]
-
Thiol-ene "Click" Chemistry: Efficiently and specifically reacting the allyl group with thiols to conjugate various functional moieties.[5]
These modifications are critical for developing peptides with improved stability, bioavailability, and targeted therapeutic action.[5]
Experimental Protocols
Synthesis of N-(Boc)-Allylglycine Methyl Ester
A detailed, multi-step synthesis of N-(Boc)-allylglycine methyl ester has been well-documented, involving a zinc-mediated, palladium-catalyzed cross-coupling reaction.[8] This procedure provides a foundational method for producing this valuable derivative.
Incorporation of Boc-L-allylglycine into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The following is a generalized yet detailed protocol for the manual incorporation of Boc-L-allylglycine into a growing peptide chain using Boc-based SPPS.
Materials:
-
Pre-loaded resin (e.g., MBHA resin for peptide amides)
-
N-Boc-L-allylglycine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU, HATU)
-
N,N-Dimethylformamide (DMF)
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: The pre-loaded resin is swelled in DCM within the reaction vessel to ensure optimal reaction kinetics.[5]
-
Boc Deprotection: The Boc protecting group from the N-terminal amino acid on the resin is removed by treatment with a 50% TFA solution in DCM for approximately 30 minutes.[5] This exposes the free amine for the subsequent coupling step.
-
Washing: The resin is thoroughly washed with DCM and DMF to remove residual TFA and byproducts.[5]
-
Neutralization: The resin is neutralized with a 10% DIEA solution in DMF to deprotonate the N-terminal ammonium salt, followed by washing with DMF.[5]
-
Coupling of Boc-L-allylglycine:
-
In a separate vial, N-Boc-L-allylglycine (2-4 equivalents relative to resin loading) is pre-activated with a coupling reagent (e.g., HBTU) and DIEA in DMF for 5-10 minutes.[5]
-
The activated amino acid solution is then added to the resin.
-
The reaction is allowed to proceed for 1-2 hours with agitation to facilitate coupling.[5]
-
-
Washing: The resin is washed thoroughly with DMF and DCM to remove excess reagents and byproducts.[5]
-
Cycle Repetition: These steps (deprotection, washing, neutralization, coupling, washing) are repeated for each subsequent amino acid in the peptide sequence.
References
- 1. scbt.com [scbt.com]
- 2. (S)-N-Boc-allylglycine | 90600-20-7 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Boc-L-Allylglycine dicyclohexylaminoium salt | CAS 143979-15-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. peptide.com [peptide.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Solubility of (S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid, also known as N-Boc-L-allylglycine, is a crucial chiral building block in synthetic organic chemistry, particularly in the synthesis of peptides and peptidomimetics. Its utility in these applications is fundamentally linked to its physicochemical properties, among which solubility is a critical parameter for reaction kinetics, purification, and formulation. This technical guide provides a comprehensive overview of the available solubility data for this compound, detailed experimental protocols for its quantitative determination, and logical workflows to assist researchers in optimizing its use.
Introduction
This compound is an amino acid derivative where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is widely employed in solid-phase peptide synthesis (SPPS) and solution-phase peptide coupling. The presence of the lipophilic Boc group and the allyl side chain significantly influences the molecule's polarity and, consequently, its solubility profile. An understanding of its solubility in a range of common laboratory solvents is essential for its effective application in drug discovery and development, enabling chemists to establish optimal conditions for synthesis, purification, and formulation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties provide a theoretical basis for understanding its solubility characteristics. The octanol-water partition coefficient (LogP) of 1.7 suggests a degree of lipophilicity, indicating that it is likely to be more soluble in organic solvents than in water.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₇NO₄ | [1][2] |
| Molecular Weight | 215.25 g/mol | [1][2] |
| Appearance | White to light yellow liquid; Viscous liquid | [1] |
| Density | ~1.1 g/cm³ | [1] |
| Boiling Point | 352.0 ± 35.0 °C at 760 mmHg | [1] |
| LogP | 1.7 | [1][2] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
Solubility Data
Exhaustive searches for precise quantitative solubility data for this compound in common laboratory solvents did not yield specific numerical values (e.g., in mg/mL or mol/L). However, qualitative solubility information is available from various chemical suppliers and databases. This information is summarized in Table 2.
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility | Reference(s) |
| Chloroform | Soluble | |
| Methanol | Soluble | |
| Dimethyl Sulfoxide (DMSO) | Soluble (used for stock solutions) | [1] |
| Polyethylene Glycol 400 (PEG400) | Dissolves (used in formulations) | [1] |
It is important to note that terms like "soluble" are not quantitative. Therefore, for applications requiring precise concentrations, experimental determination of solubility is highly recommended. The following sections provide detailed protocols for this purpose.
Experimental Protocols for Solubility Determination
The "shake-flask" method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound. The following protocol is adapted for this compound.
Principle
An excess amount of the compound is agitated in a specific solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Materials and Equipment
-
This compound
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, acetonitrile, dichloromethane, ethyl acetate)
-
Glass vials with screw caps
-
Orbital shaker or thermomixer with temperature control
-
Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE for organic solvents, PVDF for aqueous solutions)
-
Syringes
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector and a suitable column (e.g., C18)
-
Centrifuge (optional)
Experimental Procedure
-
Preparation: Add an excess amount of this compound to a glass vial. An amount that is visibly in excess of what is expected to dissolve should be used to ensure a saturated solution is formed.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Cap the vial tightly and place it in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C). Agitate the mixture for 24 to 48 hours to ensure that equilibrium is reached.
-
Phase Separation: After the equilibration period, allow the vial to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vial to pellet the undissolved solid.
-
Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is crucial to remove all undissolved particles.
-
Dilution: Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of this compound.
-
Data Analysis: Calculate the solubility of the compound in the solvent by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure the results are reproducible.
Analytical Method: HPLC-UV
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is typically suitable.
-
Column: A C18 reversed-phase column.
-
Detection Wavelength: The carboxyl group allows for UV detection at low wavelengths (~210 nm).
-
Calibration: Prepare a series of standard solutions of known concentrations of this compound and generate a calibration curve to quantify the samples.
Mandatory Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound using the shake-flask method.
Caption: Workflow for Shake-Flask Solubility Determination.
Conclusion
References
An In-depth Technical Guide on the NMR Data and Interpretation of (S)-N-Boc-allylglycine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) data for (S)-N-Boc-allylglycine and its interpretation. This document is intended to be a core resource for researchers, scientists, and drug development professionals who utilize this versatile amino acid derivative in their work.
Introduction
(S)-N-Boc-allylglycine is a valuable building block in organic synthesis, particularly in the construction of peptides and other complex molecules of pharmaceutical interest. The presence of the allyl group provides a reactive handle for various chemical transformations, while the Boc protecting group allows for controlled peptide synthesis. Accurate characterization of this compound is crucial, and NMR spectroscopy stands as the primary analytical technique for structural confirmation and purity assessment. This guide will delve into the ¹H and ¹³C NMR spectral data, their interpretation, and the experimental protocols for data acquisition.
NMR Data of (S)-N-Boc-allylglycine Derivatives
(S)-N-Boc-allylglycine Methyl Ester: Experimental Data
The following tables summarize the reported ¹H and ¹³C NMR data for (S)-N-Boc-allylglycine methyl ester, typically recorded in deuterated chloroform (CDCl₃).
Table 1: ¹H NMR Data for (S)-N-Boc-allylglycine Methyl Ester
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 5.62-5.71 | m | 1H | H-4 |
| 5.10-5.12 | m | 1H | H-5a |
| 5.08 | s | 1H | H-5b |
| 5.04 | br s | 1H | NH |
| 4.32-4.38 | m | 1H | H-2 |
| 3.70 | s | 3H | OCH₃ |
| 2.41-2.53 | m | 2H | H-3 |
| 1.40 | s | 9H | C(CH₃)₃ |
Table 2: ¹³C NMR Data for (S)-N-Boc-allylglycine Methyl Ester
| Chemical Shift (δ) ppm | Assignment |
| 172.62 | C-1 (Ester C=O) |
| 155.27 | Boc C=O |
| 132.42 | C-4 |
| 119.12 | C-5 |
| 79.94 | C (CH₃)₃ |
| 53.0 | C-2 |
| 52.29 | OC H₃ |
| 36.86 | C-3 |
| 28.37 | C(C H₃)₃ |
(S)-N-Boc-allylglycine (Carboxylic Acid): Predicted Data and Expected Differences
For the free carboxylic acid, the overall NMR pattern will be very similar to the methyl ester. However, two key differences are anticipated:
-
Absence of the OCH₃ Signal: The singlet at ~3.70 ppm in the ¹H NMR and the signal at ~52.3 ppm in the ¹³C NMR will be absent.
-
Carboxylic Acid Proton: A broad singlet corresponding to the carboxylic acid proton (COOH) is expected in the ¹H NMR spectrum, typically in the region of 10-13 ppm. Its chemical shift can be highly variable and dependent on concentration and solvent.
-
Carboxylic Carbonyl Shift: The chemical shift of the carbonyl carbon (C-1) in the ¹³C NMR spectrum is expected to be slightly downfield compared to the ester, likely in the range of 175-180 ppm.
A predicted ¹H NMR spectrum for (S)-N-Boc-allylglycine in CDCl₃ suggests the following approximate chemical shifts: δ 7.34 (m, 4H, likely an error in prediction as there are no aromatic protons), 6.03-5.46 (m, 1H, H-4), 4.61 (m, 1H, H-2), 2.98 (m, 2H, H-3), 1.45 (s, 9H, C(CH₃)₃). It is important to note that this is a computational prediction and may not perfectly match experimental data.
Interpretation of NMR Spectra
The NMR spectra provide a detailed fingerprint of the molecular structure of (S)-N-Boc-allylglycine.
-
¹H NMR Spectrum:
-
Boc Group: A prominent singlet integrating to 9 protons around 1.4 ppm is the hallmark of the tert-butoxycarbonyl protecting group.
-
Allyl Group: The vinyl protons appear as a multiplet between 5.6 and 5.8 ppm (H-4) and two distinct signals around 5.1-5.2 ppm (H-5). The allylic protons (H-3) are observed as a multiplet around 2.4-2.5 ppm.
-
α-Proton (H-2): The proton on the chiral center appears as a multiplet around 4.3-4.4 ppm. Its coupling to the neighboring protons (H-3 and NH) provides valuable structural information.
-
NH Proton: The amide proton typically appears as a broad singlet around 5.0 ppm. Its chemical shift can be influenced by solvent and temperature.
-
-
¹³C NMR Spectrum:
-
Carbonyl Carbons: Two distinct carbonyl signals are observed: the ester/carboxylic acid carbonyl (C-1) downfield (~172-177 ppm) and the Boc carbonyl at a slightly more upfield position (~155 ppm).
-
Allyl Carbons: The two sp² hybridized carbons of the double bond are found at ~132 ppm (C-4) and ~119 ppm (C-5).
-
Boc Group Carbons: The quaternary carbon of the Boc group appears around 80 ppm, and the three equivalent methyl carbons resonate around 28 ppm.
-
Backbone Carbons: The α-carbon (C-2) is typically found around 53 ppm, and the allylic carbon (C-3) is observed around 37 ppm.
-
Experimental Protocols
A standardized protocol for acquiring high-quality NMR data for Boc-protected amino acids is essential for accurate characterization.
Sample Preparation
-
Weighing: Accurately weigh 10-20 mg of the (S)-N-Boc-allylglycine sample.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire the spectrum using standard parameters, including a sufficient number of scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals.
-
A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Visualization of Key Structures and Workflows
The following diagrams, generated using the Graphviz DOT language, illustrate the molecular structure and the general workflow for NMR analysis.
Caption: Chemical structure of (S)-N-Boc-allylglycine.
Caption: Experimental workflow for NMR analysis.
A Technical Guide to Boc-L-allylglycine: Commercial Availability and Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial availability of N-Boc-L-allylglycine, a versatile building block in modern biochemical research. It further details its application in peptide synthesis and the study of cellular signaling pathways, offering specific experimental protocols and quantitative data to support laboratory work.
Commercial Availability of Boc-L-allylglycine
Boc-L-allylglycine (CAS Number: 90600-20-7) is readily available from a variety of chemical suppliers, catering to the needs of research and development laboratories. The purity and available quantities vary among suppliers, influencing the cost. Below is a summary of offerings from several prominent vendors.
| Supplier | CAS Number | Purity | Available Quantities |
| Chem-Impex | 90600-20-7 | ≥99% (HPLC) | 25mg, 100mg, 250mg, 1g |
| Santa Cruz Biotechnology | 90600-20-7 | Research Grade | Inquire for details |
| Thermo Scientific Chemicals (Fisher Scientific) | 90600-20-7 | 95% | 500mg, 1g, 5g[1] |
| Toronto Research Chemicals (TRC) | 90600-20-7 | >95% | 250mg, 1g[2] |
| MyBioSource | 90600-20-7 | Research Grade | 1g, 5x1g |
| Sigma-Aldrich | 143979-15-1 (dicyclohexylammonium salt) | ≥98.0% (TLC) | Discontinued |
| Ningbo Inno Pharmchem Co., Ltd. | 90600-20-7 | Inquire for details | Inquire for details[3] |
Note: Pricing is subject to change and is best obtained directly from the suppliers' websites. Purity levels and analytical techniques for its determination may vary.
Applications in Research
Boc-L-allylglycine is a valuable unnatural amino acid for its unique side chain, which contains a terminal allyl group. This functional group serves as a versatile handle for a wide range of chemical modifications, making it a powerful tool in peptide synthesis, drug discovery, and chemical biology.
Peptide Synthesis and Modification
The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group makes Boc-L-allylglycine fully compatible with standard Boc-chemistry solid-phase peptide synthesis (SPPS). The allyl side chain is stable to the acidic conditions used for Boc deprotection (e.g., trifluoroacetic acid, TFA), allowing for its incorporation at any desired position within a peptide sequence.
The true utility of the allyl group lies in its ability to undergo post-synthetic modifications, enabling the creation of peptides with novel properties:
-
Peptide Macrocyclization: The allyl group can be used in ring-closing metathesis reactions to create cyclic peptides, which often exhibit enhanced stability, receptor affinity, and metabolic resistance.
-
Bioconjugation and Labeling: The terminal double bond is a reactive site for various "click chemistry" reactions, such as thiol-ene coupling. This allows for the site-specific attachment of fluorescent probes, biotin tags, drug molecules, or other moieties for imaging, purification, and functional studies.
-
Cross-Metathesis: Reaction with other olefins via cross-metathesis allows for the introduction of a diverse array of functional groups to the peptide side chain.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) for Boc-L-allylglycine Incorporation
This protocol outlines the manual Boc-SPPS procedure for incorporating Boc-L-allylglycine into a peptide sequence on a resin support.
Materials:
-
Pre-loaded resin (e.g., MBHA resin for peptide amides)
-
Boc-L-allylglycine
-
Other Boc-protected amino acids
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU, HATU)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DCM in a reaction vessel for 30 minutes.
-
Boc Deprotection: Remove the Boc group from the N-terminal amino acid on the resin by treating it with 50% TFA in DCM for 30 minutes.
-
Washing: Wash the resin thoroughly with DCM (3x) and DMF (3x).
-
Neutralization: Neutralize the resin with 10% DIEA in DMF for 5 minutes (2x), followed by washing with DMF (3x).
-
Coupling:
-
In a separate vial, dissolve Boc-L-allylglycine (3 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to activate the amino acid.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor coupling completion using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 2-6 for each subsequent amino acid in the sequence.
-
Final Deprotection: After the final coupling, perform a final Boc deprotection (step 2).
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Workflow for SPPS and Purification
The following diagram illustrates the general workflow for synthesizing and purifying a peptide containing allylglycine.
Application in Signaling Pathway Analysis: A Case Study
The incorporation of allylglycine into proteins can be a powerful strategy to study cellular signaling pathways. For example, a protein kinase like Akt, a key component of the PI3K/Akt signaling pathway, can be modified with allylglycine. The allyl group can then be used to attach a photo-crosslinker. Upon activation of the pathway, this modified Akt can be used to capture its transient protein-protein interactions within the signaling cascade, helping to identify novel downstream targets or regulatory proteins.
The diagram below illustrates the conceptual workflow for using an allylglycine-modified protein to investigate a signaling pathway.
The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is frequently observed in various diseases, including cancer.
The following diagram provides a simplified overview of the PI3K/Akt signaling pathway, which could be investigated using proteins modified with allylglycine.
Conclusion
Boc-L-allylglycine is a commercially accessible and highly valuable reagent for chemical biologists, medicinal chemists, and researchers in drug development. Its compatibility with standard peptide synthesis and the versatility of its allyl side chain for post-synthetic modifications provide a powerful platform for creating novel peptides and proteins with tailored functions. The experimental protocols and conceptual workflows provided in this guide offer a starting point for harnessing the potential of this unique unnatural amino acid in a variety of research applications.
References
The Role of the Boc Protecting Group in Peptide Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive examination of the tert-butyloxycarbonyl (Boc) protecting group's role, chemistry, and application in peptide synthesis. Central to the development of solid-phase peptide synthesis (SPPS), the Boc group remains a powerful tool for constructing complex peptide molecules.
Core Principles and Mechanism of the Boc Protecting Group
The primary function of the Boc group is to reversibly block the α-amino group of an amino acid.[1] This protection prevents the amine from participating in unwanted side reactions during peptide bond formation, thereby ensuring the correct amino acid sequence.[1] The defining characteristic of the Boc group is its stability in neutral and basic conditions but its ready cleavage (lability) under acidic conditions.[2][3]
Boc Protection of α-Amino Acids
The introduction of the Boc group is typically achieved by reacting the α-amino group of an amino acid with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O), under basic conditions.[4] The reaction involves the nucleophilic attack of the amino group on one of the carbonyl carbons of the anhydride.[5][6] A base, such as triethylamine (TEA) or sodium hydroxide, is used to deprotonate the amino group, increasing its nucleophilicity and driving the reaction forward.[6] The byproducts, tert-butanol and carbon dioxide, are easily removed.[5]
References
An In-depth Technical Guide to Unnatural Amino Acids in Peptide Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic potential of peptides is vast, owing to their high specificity and potency. However, their clinical application is often hampered by inherent limitations such as poor metabolic stability and low bioavailability. The incorporation of unnatural amino acids (Uaas) into peptide sequences has emerged as a transformative strategy to overcome these hurdles. Uaas, which are not one of the 20 proteinogenic amino acids, offer a diverse chemical toolkit to modulate the physicochemical properties of peptides, thereby enhancing their drug-like characteristics. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and impactful applications of unnatural amino acids in modern peptide design. By introducing novel side chains, backbone modifications, and stereochemistries, researchers can rationally design peptides with improved proteolytic resistance, constrained conformations for higher receptor affinity, and novel functionalities for advanced diagnostics and therapeutics.[1][2][3]
Core Principles of Unnatural Amino Acid Incorporation
The introduction of Uaas into a peptide sequence can confer a range of desirable properties that are not achievable with the canonical 20 amino acids. These benefits stem from the unique structural and chemical features of the incorporated Uaas.
Enhanced Proteolytic Stability: A primary challenge in peptide drug development is their rapid degradation by proteases in the body.[1] Uaas can significantly enhance stability by altering the peptide backbone or introducing sterically hindering side chains that are not recognized by proteases. Common strategies include the substitution of L-amino acids with their D-enantiomers, N-methylation of the peptide backbone, and the incorporation of bulky or non-natural side chains.[4][5]
Conformational Constraint: The biological activity of a peptide is intimately linked to its three-dimensional structure. Many peptides are highly flexible in solution, which can lead to a decrease in binding affinity for their target receptor. Uaas can be used to induce and stabilize specific secondary structures, such as α-helices or β-turns, which are often crucial for biological activity.[6][7] This conformational constraint can be achieved through the use of cyclic Uaas, α,α-disubstituted amino acids, or by introducing covalent crosslinks between Uaa side chains, a technique known as peptide stapling.[6][7]
Improved Pharmacokinetic Profiles: Beyond stability, Uaas can be used to fine-tune the pharmacokinetic properties of peptides. Modifications can enhance binding to serum proteins like albumin, which reduces renal clearance and prolongs the peptide's circulation time. Furthermore, increasing the lipophilicity of a peptide through Uaa incorporation can improve its membrane permeability and oral bioavailability.[8][9]
Introduction of Novel Functionalities: Uaas can introduce chemically unique groups that serve as "handles" for further modification. These bioorthogonal handles, such as azides and alkynes, allow for specific labeling with fluorescent probes, imaging agents, or other molecules without interfering with biological processes.[10] This has profound implications for diagnostics, in vivo imaging, and the development of targeted drug delivery systems. Fluorescent Uaas can also be directly incorporated to serve as intrinsic probes for studying protein conformation and interactions.[11][12][13]
Data Presentation: Impact of Unnatural Amino Acids on Peptide Properties
The following tables summarize quantitative data on the effects of incorporating various unnatural amino acids on key peptide properties such as proteolytic stability and receptor binding affinity.
| Peptide/Analog | Unnatural Amino Acid(s) | Modification Strategy | Half-life in Human Plasma (h) | Reference(s) |
| (L)-GLP1 | None | - | < 1 | [14] |
| (D)-GLP1 | All L-amino acids replaced with D-amino acids | D-amino acid substitution | > 6 (80% remaining) | [14] |
| Pep05 | None | - | ~0.5 | [3][6] |
| DP06 | All L-Lys and L-Arg replaced with D-Lys and D-Arg | D-amino acid substitution | > 8 (>90% remaining) | [3][6] |
| UP09 | Aib at N-terminus, L-Phe to L-Thienylalanine | N-terminal modification, side chain modification | Significantly enhanced plasma stability | [3][6] |
| Linear p53 peptide | None | - | ~2-3 fold shorter than stapled | [15] |
| Stapled p53 peptide | Hydrocarbon staple | Peptide Stapling | 2-3 fold longer than linear | [15] |
Table 1: Effect of Unnatural Amino Acids on Peptide Proteolytic Stability.
| Peptide/Analog | Unnatural Amino Acid(s) | Target Receptor | Binding Affinity (Ki, nM) | Reference(s) |
| Octreotide | D-Phe, D-Trp, L-Thr(ol) | Somatostatin Receptor 2 (SSTR2) | 0.6 | [16] |
| Lanreotide | D-β-Nal | SSTR2 | 1.1 | [16] |
| Pasireotide | D-Trp, Phe(4-NH-CO-NH-CH₂-Ph) | SSTR2 | 0.1 | [16] |
| Peptide-L-Val | L-Valine (natural) | Model Protein | 100 | [8] |
| Peptide-D-Val | D-Valine | Model Protein | 150 | [8] |
| Peptide-N-Me-D-Val | N-Methyl-D-valine | Model Protein | 75 | [8] |
Table 2: Effect of Unnatural Amino Acids on Peptide Receptor Binding Affinity.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the design, synthesis, and characterization of peptides containing unnatural amino acids.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing an Unnatural Amino Acid
This protocol outlines the manual synthesis of a peptide containing a generic unnatural amino acid using Fmoc/tBu chemistry on a Rink Amide resin.
Materials:
-
Rink Amide resin
-
Fmoc-protected proteinogenic amino acids
-
Fmoc-protected unnatural amino acid
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dipeptidyl-peptidase I (DIPEA)
-
Acetic anhydride
-
Diethyl ether (cold)
-
Reaction vessel with a sintered glass filter
-
Shaker
Procedure:
-
Resin Swelling: a. Place the Rink Amide resin in the reaction vessel. b. Add DMF to swell the resin for at least 30 minutes, then drain the DMF.[8]
-
Fmoc Deprotection: a. Add a 20% solution of piperidine in DMF to the resin. b. Agitate the mixture for 5 minutes, then drain. c. Repeat the piperidine treatment for 15 minutes and drain. d. Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents), HOBt (3 eq.), and DIC (3 eq.) in DMF to pre-activate the amino acid. b. Add the activated amino acid solution to the deprotected resin. c. Agitate the reaction mixture for 2 hours at room temperature. d. Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x). e. Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), repeat the coupling step.
-
Capping (Optional): a. To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes. b. Wash the resin with DMF (3x) and DCM (3x).
-
Repeat for Subsequent Amino Acids: a. Repeat steps 2-4 for each subsequent amino acid in the peptide sequence, including the unnatural amino acid.
-
Final Fmoc Deprotection: a. After the final amino acid coupling, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection: a. Wash the resin with DCM and dry under vacuum. b. Prepare a cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5 v/v/v). c. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. d. Filter the resin and collect the TFA solution containing the cleaved peptide. e. Precipitate the peptide by adding the TFA solution to cold diethyl ether. f. Centrifuge the mixture to pellet the crude peptide and wash the pellet with cold diethyl ether. g. Dry the crude peptide under vacuum.
-
Purification and Characterization: a. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). b. Characterize the purified peptide by mass spectrometry (MS) to confirm its identity and purity.[17]
Protocol 2: In Vitro Proteolytic Stability Assay
This protocol describes a general method to assess the stability of a peptide containing an unnatural amino acid in human serum.
Materials:
-
Test peptide and a control peptide (with known stability)
-
Pooled human serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with 0.1% TFA
-
Protein precipitating agent (e.g., Trichloroacetic acid - TCA)
-
Incubator at 37°C
-
Centrifuge
-
RP-HPLC system with a C18 column
Procedure:
-
Preparation: a. Prepare a stock solution of the test peptide in a suitable solvent (e.g., water, DMSO). b. Dilute the stock solution with PBS to the desired starting concentration.
-
Incubation: a. In a microcentrifuge tube, mix the peptide solution with human serum (e.g., 1:4 v/v peptide solution to serum). b. Incubate the mixture at 37°C.
-
Time-Course Sampling: a. At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Protein Precipitation and Sample Quenching: a. Immediately add the aliquot to a tube containing a protein precipitating agent (e.g., ice-cold ACN or TCA) to stop the enzymatic degradation. b. Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.
-
Analysis: a. Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining. b. The percentage of remaining peptide at each time point is calculated relative to the amount at time zero. c. The half-life (t₁/₂) of the peptide in serum can be determined by plotting the percentage of remaining peptide against time and fitting the data to a first-order decay curve.
Mandatory Visualization
The following diagrams illustrate key experimental workflows and logical relationships in the field of unnatural amino acid incorporation in peptide design.
References
- 1. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide C18G - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stapled Peptides: An Innovative and Ultimate Future Drug Offering a Highly Powerful and Potent Therapeutic Alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
- 7. How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Visualizing the Conformational Dynamics of Membrane Receptors Using Single-Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Stapled Peptides—A Useful Improvement for Peptide-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Spectroscopic Analysis of Boc-Protected Amino Acids: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern peptide synthesis and drug development, serving as a crucial amine protecting group.[1] The rigorous characterization of Boc-protected amino acids is a critical quality control step to ensure the structural integrity, purity, and identity of these fundamental building blocks.[1] This guide provides a detailed overview of the primary spectroscopic techniques employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). It includes detailed experimental protocols, quantitative data for common Boc-amino acids, and an integrated analytical workflow to guide researchers in the comprehensive characterization of these vital compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation
NMR spectroscopy is the most powerful method for the unambiguous structural confirmation of Boc-protected amino acids.[1] Both ¹H (proton) and ¹³C (carbon-13) NMR provide a detailed map of the molecular structure, confirming the successful installation of the Boc group and the integrity of the amino acid scaffold.[1]
Key Diagnostic Signals
-
¹H NMR: The most characteristic signal for a Boc-protected amino acid is a sharp singlet in the upfield region, typically around 1.4 ppm, which corresponds to the nine equivalent protons of the tert-butyl group.[1] The proton on the α-carbon (α-H) is another key signal, though its chemical shift is more variable depending on the amino acid side chain and solvent.[1][2]
-
¹³C NMR: The presence of the Boc group is definitively confirmed by three signals: the quaternary carbon (~80 ppm), the methyl carbons of the tert-butyl group (~28 ppm), and the carbamate carbonyl carbon (~155 ppm).[1][3] The chemical shifts of the α-carbon and the carboxylic acid carbonyl are also important for confirming the amino acid's identity.[4]
Quantitative Data: Characteristic NMR Chemical Shifts
The following tables summarize typical chemical shifts (δ) in parts per million (ppm). Note that exact values can vary based on the solvent, concentration, and instrument.[1]
Table 1: Characteristic ¹H NMR Chemical Shifts (ppm) in CDCl₃
| Boc-Amino Acid | t-Butyl (9H, s) | α-H (1H, m) | NH (1H, d) | Side Chain (R) |
|---|---|---|---|---|
| Boc-Ala-OH | ~1.45 | ~4.35 | ~5.05 | ~1.42 (d, 3H) |
| Boc-Gly-OH | ~1.46 | ~3.95 (d) | ~5.15 (t) | - |
| Boc-Val-OH | ~1.45 | ~4.28 | ~5.00 | ~2.20 (m, 1H), ~0.98 (d, 6H) |
| Boc-Phe-OH | ~1.41 | ~4.65 | ~5.10 | ~3.10 (m, 2H), ~7.25 (m, 5H) |
| Boc-Glu(OtBu)-OH | ~1.44, ~1.47 | ~4.30 | ~5.25 | ~1.95-2.50 (m, 4H) |
Data compiled from multiple sources.[1][2][5]
Table 2: Characteristic ¹³C NMR Chemical Shifts (ppm) in CDCl₃
| Boc-Amino Acid | t-Butyl (CH₃)₃ | t-Butyl C (CH₃)₃ | Boc C=O | α-C | Carboxyl C=O | Side Chain (R) |
|---|---|---|---|---|---|---|
| Boc-Ala-OH | ~28.3 | ~80.0 | ~155.5 | ~49.5 | ~176.0 | ~18.5 |
| Boc-Gly-OH | ~28.4 | ~80.2 | ~156.0 | ~42.3 | ~173.5 | - |
| Boc-Val-OH | ~28.3 | ~80.0 | ~155.8 | ~58.0 | ~175.5 | ~31.0, ~19.0, ~17.5 |
| Boc-Phe-OH | ~28.3 | ~80.2 | ~155.4 | ~54.5 | ~175.0 | ~38.0, ~127-136 |
| Boc-Pro-OH | ~28.4 | ~80.5 | ~154.7 | ~59.0 | ~177.0 | ~46.5, ~31.0, ~24.0 |
Data compiled from multiple sources.[1][3][6][7]
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the Boc-protected amino acid and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[1]
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Tune and shim the instrument coils to optimize the magnetic field homogeneity.[1]
-
¹H NMR Acquisition: Acquire a ¹H NMR spectrum using standard acquisition parameters (e.g., on a 400 MHz spectrometer, 16 scans, 1-second relaxation delay).[1]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum (e.g., on a 100 MHz spectrometer, 1024 scans, 2-second relaxation delay).[1]
-
Data Processing: Process both spectra using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and calibration.[1]
-
Analysis: Calibrate the spectra using the residual solvent peak (e.g., CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[1] Integrate the peaks in the ¹H spectrum and assign all signals in both spectra to the corresponding atoms in the structure.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
FTIR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in a molecule, thereby confirming the successful introduction of the Boc protecting group and the presence of the amino acid backbone.[8]
Key Diagnostic Absorptions
The FTIR spectrum of a Boc-protected amino acid will display characteristic absorption bands for the carbamate, the carboxylic acid, and the N-H bond.
-
N-H Stretch: A moderate absorption around 3300-3400 cm⁻¹ corresponds to the stretching of the N-H bond of the Boc-carbamate.
-
O-H Stretch: A very strong, broad absorption typically from 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid group, which is often hydrogen-bonded.[9]
-
C-H Stretch: Absorptions just below 3000 cm⁻¹ are due to aliphatic C-H stretching.
-
C=O Stretches: This region is highly diagnostic. Two distinct carbonyl peaks are expected:
-
N-H Bend: A peak around 1500-1530 cm⁻¹ is typically assigned to the N-H bending vibration (Amide II band).[8][11]
Quantitative Data: Characteristic FTIR Absorption Bands
Table 3: Characteristic FTIR Absorption Frequencies (cm⁻¹)
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Very Broad |
| Amine (Boc) | N-H Stretch | 3300 - 3400 | Medium |
| Alkane | C-H Stretch | 2850 - 3000 | Medium |
| Carbamate (Boc) | C=O Stretch | 1690 - 1715 | Strong |
| Carboxylic Acid | C=O Stretch | 1700 - 1740 | Strong |
| Amine (Boc) | N-H Bend | 1500 - 1530 | Medium |
| Carbamate (Boc) | C-O Stretch | ~1170 | Strong |
Data compiled from multiple sources.[8][9][10][11]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Analysis
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the empty crystal, which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount (a few milligrams) of the solid Boc-protected amino acid powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.
-
Data Acquisition: Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum (plotted as % Transmittance or Absorbance vs. Wavenumber) is analyzed for the presence of the characteristic absorption bands.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is essential for confirming the molecular weight of the Boc-protected amino acid and providing further structural information through fragmentation analysis. Electrospray Ionization (ESI) is a common "soft" ionization technique used for these molecules.[12]
Molecular Ion and Common Fragments
In positive-ion mode ESI-MS, the molecule is typically observed as the protonated molecular ion [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. A key diagnostic aspect of analyzing Boc-protected compounds is the characteristic fragmentation pattern of the Boc group itself, which is prone to cleavage even under relatively soft ionization conditions.[12][13]
Common neutral losses and fragments include:
-
Loss of isobutylene (56 Da): A very common fragmentation pathway results in a prominent [M+H-56]⁺ peak.[13][14] This occurs via a McLafferty-type rearrangement.[14][15]
-
Loss of the entire Boc group (100 Da): Cleavage of the N-C bond can lead to the loss of the C₅H₈O₂ moiety, resulting in a [M+H-100]⁺ peak, which corresponds to the protonated free amino acid.
-
Loss of tert-butanol (74 Da): This fragmentation is also observed, particularly in distinguishing between positional isomers.[16]
-
Loss of CO₂ (44 Da): Decarboxylation from the Boc group or the C-terminus can occur.
Quantitative Data: Common Mass Fragments
Table 4: Common ESI-MS Fragments for a Generic Boc-Amino Acid (M)
| Ion | Description |
|---|---|
| [M+H]⁺ | Protonated molecular ion |
| [M+Na]⁺ | Sodium adduct |
| [M+H-C₄H₈]⁺ or [M+H-56]⁺ | Loss of isobutylene |
| [M+H-C₅H₉O₂]⁺ or [M+H-101]⁺ | Loss of the entire Boc group (as radical) |
| [M+H-C₄H₉OH]⁺ or [M+H-74]⁺ | Loss of tert-butanol |
Data compiled from multiple sources.[12][13][16]
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the Boc-amino acid (~0.1 mg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.
-
Infusion: The sample can be directly infused into the mass spectrometer via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Settings: Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to achieve a stable signal. Set the mass analyzer to scan a relevant m/z range (e.g., 50-500 Da).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. If fragmentation is not observed, tandem MS (MS/MS) can be performed by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions.
-
Analysis: Analyze the resulting spectrum to identify the molecular ion and key fragment ions, confirming both the molecular weight and the presence of the Boc group.
Integrated Analytical Workflow
A comprehensive characterization of a newly synthesized Boc-protected amino acid relies on an integrated workflow that combines these spectroscopic techniques for unambiguous confirmation of identity, purity, and structure.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Determine the structure of Boc amino acids [cheminfo.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. instanano.com [instanano.com]
- 10. researchgate.net [researchgate.net]
- 11. Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. scispace.com [scispace.com]
- 16. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Boc-L-allylglycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids into peptide sequences is a powerful strategy in drug discovery and chemical biology, enabling the development of peptides with novel structures and enhanced therapeutic properties. Boc-L-allylglycine is a valuable building block in this regard, featuring an allyl group on its side chain. This versatile functional group is orthogonal to standard Boc and Fmoc solid-phase peptide synthesis (SPPS) chemistries, allowing for post-synthetic modifications.[1] The allyl moiety can serve as a handle for various chemical transformations, including olefin metathesis for peptide cyclization or the introduction of other functionalities, and thiol-ene "click" chemistry for the attachment of probes or therapeutic payloads.[1]
These application notes provide a detailed protocol for the manual solid-phase synthesis of peptides containing Boc-L-allylglycine using the Boc/Bzl protection strategy. The Boc group serves as a temporary protecting group for the α-amino group and is removed by a moderately strong acid like trifluoroacetic acid (TFA). In contrast, more permanent, benzyl-based side-chain protecting groups are cleaved at the end of the synthesis with a stronger acid, such as hydrogen fluoride (HF).[2][3]
Data Presentation
The following table summarizes the quantitative parameters for the successful incorporation of Boc-L-allylglycine into a peptide sequence via Boc-SPPS.
| SPPS Step | Reagent/Solvent | Concentration/Equivalents | Reaction Time | Number of Repetitions |
| Resin Swelling | Dichloromethane (DCM) | - | 30-60 min | 1 |
| Boc Deprotection | 50% Trifluoroacetic acid (TFA) in DCM | - | 1 x 5 min (pre-wash), 1 x 15-25 min | 2 |
| Washing | DCM | - | 1 min | 3-5 |
| Washing | Isopropanol (IPA) | - | 1 min | 2 |
| Washing | DCM | - | 1 min | 3-5 |
| Neutralization | 10% Diisopropylethylamine (DIEA) in DCM | - | 2 x 1-2 min | 2 |
| Washing | DCM | - | 1 min | 3-5 |
| Washing | N,N-Dimethylformamide (DMF) | - | 1 min | 3-5 |
| Coupling | Boc-L-allylglycine | 2-4 equivalents | 1-2 hours | 1 |
| HBTU | 2-4 equivalents | 1-2 hours | 1 | |
| DIEA | 4-8 equivalents | 1-2 hours | 1 | |
| Washing | DMF | - | 1 min | 3-5 |
| Washing | DCM | - | 1 min | 3-5 |
| Cleavage | Anhydrous Hydrogen Fluoride (HF) with scavenger (e.g., anisole) | HF:anisole (9:1, v/v) | 45-60 min at 0°C | 1 |
Experimental Protocols
Materials
-
Pre-loaded resin (e.g., MBHA resin for C-terminal amides or Merrifield resin for C-terminal acids)[1][4]
-
Boc-L-allylglycine
-
Other Boc-protected amino acids
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Diisopropylethylamine (DIEA)[1]
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)[1]
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole (scavenger)
-
Isopropanol (IPA)
-
Diethyl ether
-
SPPS reaction vessel
-
Shaker
Procedure
1. Resin Swelling
-
Place the desired amount of resin in the SPPS reaction vessel.
-
Add DCM to completely cover the resin.
-
Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.[2]
-
Drain the solvent.
2. Boc Deprotection
-
Add a solution of 50% TFA in DCM to the swollen resin.
-
Perform a pre-wash by agitating the resin for 5 minutes.[2][4]
-
Drain the TFA solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 15-25 minutes to ensure complete removal of the Boc group.[2][4]
-
Drain the TFA solution.
3. Washing
-
Wash the resin thoroughly with DCM (3-5 times).
-
Wash the resin with IPA (2 times) to help remove residual TFA.[4]
-
Wash the resin again with DCM (3-5 times).
4. Neutralization
-
Add a 10% solution of DIEA in DCM to the resin.
-
Agitate for 1-2 minutes.[2]
-
Drain the DIEA solution.
-
Repeat the neutralization step one more time to ensure the complete conversion of the N-terminal trifluoroacetate salt to the free amine.[2]
-
Wash the resin with DCM (3-5 times).
-
Wash the resin with DMF (3-5 times) to prepare for the coupling step.
5. Coupling of Boc-L-allylglycine
-
In a separate vial, dissolve Boc-L-allylglycine (2-4 equivalents relative to the resin loading) and HBTU (2-4 equivalents) in a minimal amount of DMF.
-
Add DIEA (4-8 equivalents) to the solution to begin the pre-activation of the amino acid. Allow this mixture to stand for 5-10 minutes.[1]
-
Add the activated Boc-L-allylglycine solution to the neutralized resin in the reaction vessel.
-
Agitate the mixture at room temperature for 1-2 hours.[1] The progress of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative test (the beads remain colorless or yellowish) indicates the completion of the coupling.
-
Drain the coupling solution.
6. Washing
-
Wash the resin with DMF (3-5 times).
-
Wash the resin with DCM (3-5 times).
7. Peptide Chain Elongation
Repeat steps 2 through 6 for each subsequent amino acid to be incorporated into the peptide sequence.
8. Final Cleavage and Deprotection
Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed by trained personnel in a specialized, HF-resistant apparatus within a certified fume hood.
-
After the final coupling and washing steps, thoroughly dry the peptide-resin under vacuum.
-
Transfer the dried resin to a suitable HF-resistant reaction vessel.
-
Add a scavenger, such as anisole, to the vessel (typically a ratio of 9:1 HF to anisole).[4] Scavengers are crucial for trapping reactive carbocations generated during cleavage, thus preventing side reactions.
-
Cool the reaction vessel to 0°C.
-
Carefully condense anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 45-60 minutes.[4]
-
After the reaction is complete, evaporate the HF under a stream of nitrogen and then under high vacuum.
-
Triturate the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.
-
Filter and wash the crude peptide with cold diethyl ether to remove the scavenger and cleaved protecting groups.
-
Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Post-Synthesis Modification of the Allyl Group
The allyl group of the incorporated allylglycine residue provides a versatile handle for further chemical modifications.
1. Olefin Metathesis: The allyl group can participate in ring-closing metathesis with another olefin-containing residue within the peptide to form cyclic peptides. This is typically achieved using a ruthenium-based catalyst.[1]
2. Thiol-Ene "Click" Chemistry: The allyl group can readily react with thiols in the presence of a radical initiator (photo or thermal) in a highly efficient and specific manner. This allows for the conjugation of various molecules, such as fluorescent dyes, polyethylene glycol (PEG), or small molecule drugs, to the peptide.[1]
Visualizations
Experimental Workflow
References
Application Notes and Protocols for the Incorporation of (S)-N-Boc-allylglycine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-N-Boc-allylglycine is a non-canonical amino acid that serves as a valuable building block in solid-phase peptide synthesis (SPPS). Its allyl side chain provides a versatile handle for post-synthetic modifications, such as olefin metathesis, thiol-ene click chemistry, and macrocyclization, enabling the synthesis of peptides with enhanced stability and novel functionalities.[1] The incorporation of this sterically hindered amino acid, however, can present challenges, necessitating the use of optimized coupling strategies to ensure high yields and purity. These application notes provide a comprehensive guide to the selection of appropriate coupling reagents and detailed protocols for the efficient incorporation of (S)-N-Boc-allylglycine in Boc-SPPS.
Comparison of Coupling Reagents
The selection of a suitable coupling reagent is critical for the successful incorporation of sterically hindered amino acids like (S)-N-Boc-allylglycine. Standard carbodiimide reagents such as DCC and DIC are often insufficient for achieving high coupling efficiencies. More potent uronium/aminium or phosphonium salt-based reagents are generally required. The following table summarizes the performance of commonly used high-efficiency coupling reagents for hindered amino acid couplings, with expected outcomes for (S)-N-Boc-allylglycine based on their known reactivity profiles.
| Coupling Reagent | Reagent Type | Typical Coupling Time | Expected Coupling Efficiency for (S)-N-Boc-allylglycine | Advantages | Potential Disadvantages |
| HATU | Uronium/Aminium Salt | 15-45 minutes | >98% | Very fast and highly efficient, even for difficult couplings. | Higher cost, potential for guanidinylation of the N-terminus. |
| HCTU | Uronium/Aminium Salt | 30-60 minutes | >97% | Fast, high efficiency, and more stable in solution than some other uronium salts. | Potential for guanidinylation of the N-terminus. |
| COMU | Uronium/Aminium Salt | 30-60 minutes | >97% | High efficiency, improved safety profile (non-explosive), and good solubility. | Higher cost compared to HBTU/HCTU. |
| PyBOP | Phosphonium Salt | 1-2 hours | >95% | High efficiency, low racemization, no guanidinylation side reaction. | Byproducts can be difficult to remove. |
| DIC/OxymaPure® | Carbodiimide/Additive | 2-4 hours | >95% | Cost-effective, soluble urea byproduct, excellent racemization suppression. | Slower reaction times compared to onium salts. |
Experimental Protocols
The following are detailed protocols for the manual solid-phase synthesis of a peptide containing (S)-N-Boc-allylglycine using the Boc strategy. These protocols can be adapted for automated peptide synthesizers.
General Boc-SPPS Cycle
This workflow outlines the essential steps for one cycle of amino acid addition in Boc-SPPS.
1. Resin Swelling and Preparation:
-
Swell the appropriate Boc-compatible resin (e.g., MBHA for peptide amides, Merrifield for peptide acids) in dichloromethane (DCM) for 30-60 minutes in a reaction vessel.
-
Wash the resin with N,N-dimethylformamide (DMF) (3 x 1 min).
2. Boc Deprotection:
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes and drain.
-
Treat the resin again with 50% TFA in DCM for 20-30 minutes to ensure complete removal of the Boc group.
-
Wash the resin thoroughly with DCM (3 x 1 min), isopropanol (IPA) (1 x 1 min), and DMF (3 x 1 min).
3. Neutralization:
-
Treat the resin with a solution of 10% N,N-diisopropylethylamine (DIEA) in DMF for 2 minutes and drain.
-
Repeat the neutralization step.
-
Wash the resin thoroughly with DMF (3 x 1 min).
Protocol 1: Coupling using HATU
This protocol is recommended for achieving the highest coupling efficiency, especially if steric hindrance is a concern.
Materials:
-
Peptide-resin with a free N-terminal amine
-
(S)-N-Boc-allylglycine (3-4 equivalents)
-
HATU (3-4 equivalents)
-
DIEA (6-8 equivalents)
-
DMF
Procedure:
-
Activation: In a separate vessel, dissolve (S)-N-Boc-allylglycine and HATU in DMF. Add DIEA to the solution to begin the activation. The solution should be used immediately.
-
Coupling: Add the activated amino acid solution to the neutralized peptide-resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling may be necessary.
-
Washing: After a negative Kaiser test, wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min).
Protocol 2: Coupling using HCTU
A reliable and slightly more cost-effective alternative to HATU.
Materials:
-
Peptide-resin with a free N-terminal amine
-
(S)-N-Boc-allylglycine (3-4 equivalents)
-
HCTU (3-4 equivalents)
-
DIEA (6-8 equivalents)
-
DMF
Procedure:
-
Activation: In a separate vessel, dissolve (S)-N-Boc-allylglycine and HCTU in DMF. Add DIEA to initiate activation.
-
Coupling: Add the activated amino acid solution to the neutralized peptide-resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to monitor the reaction progress.
-
Washing: Once the coupling is complete, wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
Protocol 3: Coupling using COMU
Offers a good balance of high reactivity and improved safety.
Materials:
-
Peptide-resin with a free N-terminal amine
-
(S)-N-Boc-allylglycine (3-4 equivalents)
-
COMU (3-4 equivalents)
-
DIEA (6-8 equivalents)
-
DMF
Procedure:
-
Activation: Dissolve (S)-N-Boc-allylglycine and COMU in DMF. Add DIEA to the solution.
-
Coupling: Transfer the activated amino acid solution to the reaction vessel containing the resin.
-
Reaction: Allow the coupling to proceed for 1-2 hours at room temperature.
-
Monitoring: Check for complete coupling using the Kaiser test.
-
Washing: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
Final Cleavage and Deprotection
After the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.
Cleavage Cocktail (Reagent K):
-
TFA (82.5%)
-
Phenol (5%)
-
Water (5%)
-
Thioanisole (5%)
-
1,2-Ethanedithiol (EDT) (2.5%)
Procedure:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
Potential Side Reactions and Mitigation
The allyl group of (S)-N-Boc-allylglycine is generally stable to the conditions of Boc-SPPS. However, there are potential side reactions to be aware of:
-
Alkylation during Cleavage: The highly reactive carbocations generated during TFA cleavage can potentially alkylate the allyl side chain. The use of a scavenger cocktail containing nucleophilic species like thioanisole and EDT helps to trap these carbocations and minimize this side reaction.[2]
-
Oxidation: While less common, the double bond of the allyl group could be susceptible to oxidation under certain conditions. Ensuring an inert atmosphere during synthesis and storage can help prevent this.
Purification and Characterization
The crude peptide containing allylglycine should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Purification: A C18 column is typically used with a gradient of acetonitrile in water, both containing 0.1% TFA. The gradient should be optimized to achieve good separation of the desired peptide from any deletion sequences or byproducts.
-
Characterization: The purified peptide should be characterized by mass spectrometry to confirm the correct molecular weight and by analytical RP-HPLC to assess its purity.
Logical Workflow for Method Selection
The choice of coupling reagent and conditions will depend on the specific peptide sequence and the desired purity and yield.
References
Application Notes and Protocols: Conditions for Cleavage of the Boc Group from Allylglycine Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, particularly in peptide and medicinal chemistry. Its popularity stems from its stability under a broad range of reaction conditions and its facile removal under acidic conditions. Allylglycine, an unsaturated amino acid, is a valuable building block for the synthesis of modified peptides and other complex molecules. A critical step in synthetic routes involving Boc-protected allylglycine is the selective cleavage of the Boc group without affecting the allyl functionality. This document provides detailed application notes and protocols for the acidic deprotection of Boc-allylglycine residues, a comparative analysis of common deprotection reagents, and strategies to minimize side reactions. The allyl group is generally stable under the acidic conditions typically used for Boc deprotection.[1]
Summary of Cleavage Conditions: A Comparative Overview
The selection of the appropriate acidic reagent and reaction conditions is crucial for achieving high yields and purity. The two most common reagents for Boc deprotection are Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl).[2] The choice between them depends on the specific substrate, the presence of other acid-sensitive functional groups, and the desired final salt form of the product.[2]
| Parameter | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |
| Typical Concentration | 20-50% in Dichloromethane (DCM)[2], neat TFA | 4M in Dioxane[2], 1-4M in other organic solvents (e.g., MeOH, EtOAc)[2] |
| Reaction Time | Generally fast, from 30 minutes to a few hours at room temperature.[2] | Can be very rapid (e.g., 30 minutes with 4M HCl in dioxane) or slower depending on the solvent and concentration.[2] |
| Yield | Typically high to quantitative.[2] | Typically high to quantitative.[2] |
| Product Purity | Generally high, though the resulting TFA salt can sometimes be oily and difficult to crystallize.[2] | Often high, with the resulting hydrochloride salt frequently being a crystalline solid, which aids in purification.[2] |
| Selectivity | Can be less selective and may cleave other acid-sensitive groups. | Can offer higher selectivity depending on the conditions. |
| Handling | Corrosive and volatile. Requires careful handling in a fume hood. | Corrosive. Gaseous HCl or solutions in volatile solvents require careful handling. |
Potential Side Reactions and Mitigation Strategies
The primary challenge during the acidic deprotection of Boc-allylglycine residues, especially when other functional groups are present, is the potential for side reactions.
Alkylation by the tert-Butyl Cation
The mechanism of Boc deprotection involves the formation of a reactive tert-butyl cation.[3][4] This electrophile can alkylate nucleophilic residues, such as the indole ring of tryptophan or the thioether of methionine.[3][4] While less of a concern for allylglycine itself, in the context of a larger peptide, this can be a significant issue.
Mitigation: The use of "scavengers" is highly recommended to trap the tert-butyl cation.[3][4] Common scavengers include:
A common scavenger "cocktail" for peptide cleavage is a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v).[4]
Ester Hydrolysis
If the allylglycine residue is in the form of a methyl or other simple alkyl ester, the acidic conditions can lead to ester hydrolysis, particularly in the presence of water.[1]
Mitigation:
-
Use anhydrous solvents and reagents.[1]
-
Employ milder acidic conditions or shorter reaction times.[1]
-
Monitor the reaction progress closely by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes a general method for the removal of a Boc group from an N-Boc-allylglycine derivative.
Materials:
-
N-Boc-allylglycine derivative
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Scavenger (e.g., Triisopropylsilane - TIS) (optional, but recommended for complex substrates)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-Boc-allylglycine derivative in anhydrous DCM (a typical concentration is 0.1 to 0.5 M).
-
If using a scavenger, add it to the solution (e.g., 2.5-5% v/v TIS).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).
-
Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help to remove residual TFA.
-
For work-up of the free amine, dissolve the residue in DCM and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected allylglycine derivative.
-
To isolate the TFA salt, simply concentrate the reaction mixture after completion. The resulting residue can often be used in the next step without further purification.
Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane
This protocol is an effective alternative to the TFA method and often yields a crystalline hydrochloride salt.
Materials:
-
N-Boc-allylglycine derivative
-
Anhydrous 1,4-Dioxane
-
4M HCl in Dioxane solution
-
Anhydrous diethyl ether
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
Dissolve the N-Boc-allylglycine derivative in a minimal amount of anhydrous dioxane in a round-bottom flask.
-
To the stirred solution, add a solution of 4M HCl in dioxane (typically 5-10 equivalents) at room temperature.[1]
-
Stir the reaction mixture at room temperature for 30 minutes to 3 hours.[1] Monitor the reaction progress by TLC.
-
Upon completion, evaporate the solvent under reduced pressure.[1]
-
Triturate the residue with anhydrous diethyl ether to precipitate the hydrochloride salt of the deprotected amine.[1]
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.[1]
Visualizations
Caption: Mechanism of acid-catalyzed Boc deprotection of allylglycine.
Caption: General experimental workflow for Boc deprotection.
Caption: Decision tree for selecting a Boc deprotection method.
References
Post-Synthetic Modification of Peptides Containing Allylglycine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the non-canonical amino acid allylglycine into peptide synthesis provides a versatile handle for a variety of post-synthetic modifications. The pendant allyl group serves as a reactive moiety for numerous bioorthogonal reactions, enabling the creation of peptides with enhanced therapeutic properties, novel functionalities, and improved stability. This document offers detailed application notes and protocols for the most common post-synthetic modifications of allylglycine-containing peptides.
Introduction to Allylglycine in Peptide Chemistry
Allylglycine's side chain is chemically orthogonal to the standard protecting groups used in both Boc and Fmoc solid-phase peptide synthesis (SPPS), allowing for its selective modification at any stage of the synthesis.[1] This unique feature facilitates a broad range of applications, including peptide macrocyclization for increased conformational stability and receptor affinity, and the introduction of various functional groups through olefin metathesis or thiol-ene reactions.[1][2]
Key Post-Synthetic Modification Strategies
The allyl group of allylglycine can be targeted by several highly efficient and specific chemical reactions. The most prominent of these are:
-
Thiol-Ene "Click" Chemistry: This radical-mediated reaction involves the addition of a thiol to the alkene of the allylglycine side chain. It is known for its high yields, rapid reaction times, and compatibility with a wide range of functional groups and aqueous conditions.[3][4]
-
Olefin Metathesis: This powerful carbon-carbon bond-forming reaction, typically catalyzed by ruthenium-based complexes like Grubbs or Hoveyda-Grubbs catalysts, can be used for:
-
Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction: This bioorthogonal reaction involves the [4+2] cycloaddition of an electron-rich dienophile (the allylglycine) with an electron-poor diene (typically a tetrazine derivative). This reaction is exceptionally fast and highly specific, making it ideal for bioconjugation applications.[7][8]
Quantitative Data Summary
The following tables summarize typical quantitative data for the post-synthetic modification of allylglycine-containing peptides, providing a comparative overview of different methodologies.
Table 1: Thiol-Ene Modification of Allylglycine Peptides
| Thiol Reagent | Initiator | Solvent | Reaction Time | Yield/Conversion | Reference |
| Thioacetic Acid | UV (365 nm) | DMF/H₂O | 15 min | >95% Conversion | [2] |
| Cysteine | DPAP (Photoinitiator) | DMF | 20 min | 37% (on-resin) | [3][9] |
| Various Thiols | UV Irradiation | EtOH | - | >90% | [10] |
| Glycosyl Thiol | DPAP (Photoinitiator) | DMF/H₂O (1:2) | - | 81% (solution) | [3] |
Table 2: Olefin Metathesis of Allylglycine Peptides
| Reaction Type | Catalyst (mol%) | Solvent | Temperature (°C) | Reaction Time | Yield | Reference |
| RCM | Grubbs II (20) | DCM | 40 | 2 days | - | [5] |
| RCM | Hoveyda-Grubbs II | DCM | 40 | 2 days | - | [5] |
| RCM | Grubbs I (20) | DCM | RT | - | - | [6] |
| RCM | Grubbs II (5-40) | DCM | RT | - | - | [6] |
| Cross-Metathesis | Grubbs II | DCM | - | - | - | [11] |
Table 3: Tetrazine Ligation with Allylglycine Peptides (via iEDDA)
| Tetrazine Derivative | Dienophile | Solvent | Reaction Time | Notes | Reference |
| Various | trans-cyclooctene (TCO) | Aqueous | Minutes | Extremely fast kinetics | [7][8] |
| [¹⁸F]AmBF₃-Tetrazines | TCO-modified peptide | Aqueous | Minutes | For radiolabeling | [8] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the key post-synthetic modifications of allylglycine-containing peptides.
Protocol 1: On-Resin Thiol-Ene Modification
This protocol describes the modification of an allylglycine-containing peptide on the solid support using a photoinitiator.
Materials:
-
Peptidyl-resin containing at least one allylglycine residue
-
Thiol of interest (e.g., cysteine, glutathione, functionalized thiol) (10-50 equivalents)
-
2,2-Dimethoxy-2-phenylacetophenone (DPAP) or other suitable photoinitiator (0.1-1 equivalent)
-
N,N-Dimethylformamide (DMF) or a suitable solvent mixture
-
Reaction vessel transparent to UV light (e.g., quartz or borosilicate glass)
-
UV lamp (365 nm)
-
Standard solid-phase peptide synthesis (SPPS) washing solvents (DMF, DCM)
Procedure:
-
Swell the peptidyl-resin in DMF in the reaction vessel.
-
Prepare a solution of the thiol and photoinitiator in DMF.
-
Add the thiol/photoinitiator solution to the swollen resin.
-
Seal the reaction vessel and ensure the contents are mixed (e.g., by gentle agitation or nitrogen bubbling).
-
Irradiate the reaction mixture with a 365 nm UV lamp for 15-60 minutes at room temperature.
-
After the reaction is complete, drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents.
-
The modified peptide can be cleaved from the resin using standard cleavage cocktails (e.g., TFA-based).
Workflow for On-Resin Thiol-Ene Modification
Caption: On-resin thiol-ene modification workflow.
Protocol 2: Ring-Closing Metathesis (RCM) of Peptides
This protocol outlines the on-resin cyclization of a peptide containing two olefinic side chains (e.g., two allylglycine residues) using a Grubbs-type catalyst.
Materials:
-
Peptidyl-resin containing two allylglycine residues (or other olefin-containing amino acids)
-
Grubbs or Hoveyda-Grubbs 2nd generation catalyst (5-20 mol%)
-
Anhydrous and degassed dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or similar reaction vessel for inert atmosphere reactions
Procedure:
-
Swell the peptidyl-resin in anhydrous, degassed DCM in the reaction vessel under an inert atmosphere.
-
In a separate flask, dissolve the Grubbs catalyst in a small amount of anhydrous, degassed DCM.
-
Add the catalyst solution to the resin suspension.
-
Stir the reaction mixture gently under an inert atmosphere at room temperature or elevated temperature (e.g., 40°C) for 2-24 hours. Reaction progress can be monitored by taking small resin samples for cleavage and LC-MS analysis.
-
Once the reaction is complete, drain the catalyst solution and wash the resin extensively with DCM (5x) and DMF (3x) to remove the ruthenium catalyst.
-
The cyclic peptide can then be cleaved from the resin.
Workflow for On-Resin Ring-Closing Metathesis
Caption: On-resin ring-closing metathesis workflow.
Protocol 3: Solution-Phase Cross-Metathesis
This protocol describes the modification of a cleaved, purified allylglycine-containing peptide with a partner olefin in solution.
Materials:
-
Purified allylglycine-containing peptide
-
Partner olefin (1.5-5 equivalents)
-
Grubbs or Hoveyda-Grubbs 2nd generation catalyst (5-10 mol%)
-
Anhydrous and degassed solvent (e.g., DCM, DCE, or a mixture with a co-solvent like DMF for peptide solubility)
-
Inert atmosphere (Nitrogen or Argon)
-
Quenching agent (e.g., ethyl vinyl ether)
-
Purification system (e.g., RP-HPLC)
Procedure:
-
Dissolve the peptide and the partner olefin in the anhydrous, degassed solvent in a reaction vessel under an inert atmosphere.
-
In a separate vial, dissolve the Grubbs catalyst in a small amount of the reaction solvent.
-
Add the catalyst solution to the peptide/olefin mixture.
-
Stir the reaction at the desired temperature (room temperature to 40-50°C) for 1-12 hours. Monitor the reaction by LC-MS.
-
Once the reaction has reached completion, quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Remove the solvent under reduced pressure.
-
Purify the modified peptide using RP-HPLC.
Logical Flow of Solution-Phase Cross-Metathesis
Caption: Solution-phase cross-metathesis logical flow.
Protocol 4: Tetrazine Ligation (iEDDA Reaction)
This protocol details the rapid conjugation of an allylglycine-containing peptide with a tetrazine derivative in solution. Due to the high reactivity of strained alkenes like trans-cyclooctene (TCO) with tetrazines, allylglycine itself may react too slowly. Therefore, this protocol assumes the allylglycine has been pre-modified to a more reactive dienophile, or a different strained alkene is present in the peptide. For the purpose of this protocol, we will assume a TCO-modified peptide for reaction with a tetrazine.
Materials:
-
Purified peptide containing a strained alkene (e.g., TCO)
-
Tetrazine derivative (1.1-2 equivalents)
-
Aqueous buffer (e.g., PBS, pH 7.4) or a mixture of buffer and an organic co-solvent (e.g., DMSO, DMF)
-
Purification system (e.g., RP-HPLC or size-exclusion chromatography)
Procedure:
-
Dissolve the peptide in the chosen aqueous buffer.
-
Prepare a stock solution of the tetrazine derivative in a suitable solvent (e.g., DMSO).
-
Add the tetrazine stock solution to the peptide solution with gentle mixing.
-
Allow the reaction to proceed at room temperature for 5-60 minutes. The reaction is often complete within minutes. Monitor by LC-MS.
-
Once the reaction is complete, the conjugated peptide can be purified by RP-HPLC or other suitable chromatographic techniques to remove excess tetrazine.
Signaling Pathway Analogy for iEDDA Reaction
Caption: iEDDA reaction pathway analogy.
Purification and Characterization
Purification:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common method for purifying modified peptides. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically used.
Characterization:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Used to confirm the identity and purity of the modified peptide by determining its molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the modification, especially for novel conjugates.
Conclusion
The post-synthetic modification of peptides containing allylglycine offers a powerful and versatile toolkit for peptide chemists and drug developers. The reactions described are generally high-yielding, specific, and can be performed under mild conditions, making them suitable for a wide range of applications in research and pharmaceutical development. The choice of modification strategy will depend on the desired final product and its intended application.
References
- 1. benchchem.com [benchchem.com]
- 2. An Efficient Thiol‐ene Mediated Protocol for Thiolated Peptide Synthesis and On‐Resin Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of macrocyclic thiolactone peptides via photochemical intramolecular radical acyl thiol–ene ligation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02442G [pubs.rsc.org]
- 5. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural and Pharmacological Effects of Ring-Closing Metathesis in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
- 8. Radiolabelling of peptides with tetrazine ligation based on the inverse electron-demand Diels–Alder reaction: rapid, catalyst-free and mild conversion of 1,4-dihydropyridazines to pyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. On-resin peptide macrocyclization using thiol-ene click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Applications of Thiol-Ene Chemistry for Peptide Science [frontiersin.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Ruthenium-Catalyzed Olefin Metathesis on Allylglycine Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting ruthenium-catalyzed olefin metathesis on peptides containing allylglycine residues. This powerful carbon-carbon bond-forming reaction has become an invaluable tool in peptide chemistry and drug discovery for creating cyclic peptides, stabilizing secondary structures, and introducing novel functionalities.
Introduction
Ruthenium-catalyzed olefin metathesis, particularly Ring-Closing Metathesis (RCM), has emerged as a robust and versatile strategy for the structural modification of peptides.[1][2] The incorporation of non-proteinogenic amino acids bearing olefinic side chains, such as allylglycine, provides the necessary handles for intramolecular or intermolecular metathesis reactions.[3][4] The exceptional functional group tolerance of modern ruthenium catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, allows for their application on complex peptide substrates, even in the presence of various amino acid side chains.[1][5][6]
This methodology offers a means to generate proteolytically stable, conformationally constrained peptides with potentially enhanced biological activity and metabolic stability.[2][7] Applications range from the synthesis of "stapled" peptides that mimic α-helical structures to the creation of macrocyclic peptide drugs.[7][8]
Key Applications
-
Peptide Cyclization (Stapling): Introduction of hydrocarbon staples to stabilize α-helical or β-sheet secondary structures, often leading to increased target affinity and cell permeability.[7][8]
-
Dicarba Analogs: Replacement of disulfide bonds with stable carbon-carbon double bonds, enhancing the metabolic stability of cyclic peptides.[1]
-
Post-Translational Modification Mimics: Installation of non-labile mimics of natural post-translational modifications.[1]
-
Synthesis of Novel Peptide Architectures: Creation of complex macrocyclic and bicyclic peptide structures with unique pharmacological properties.
Ruthenium Catalysts for Peptide Metathesis
Several generations of ruthenium-based catalysts have been developed, each with distinct characteristics regarding activity, stability, and functional group tolerance. The choice of catalyst is critical and depends on the specific peptide sequence and desired outcome.
| Catalyst Generation | Common Name(s) | Key Features |
| First Generation | Grubbs' Catalyst (G-I) | Benzylidene-bis(tricyclohexylphosphine)dichlororuthenium. Good for less demanding RCM reactions.[5][7] |
| Second Generation | Grubbs' Catalyst (G-II) | Features an N-heterocyclic carbene (NHC) ligand, offering higher activity and broader substrate scope.[4][9] |
| Second Generation | Hoveyda-Grubbs' Catalyst (HG-II) | Chelating isopropoxystyrene ligand provides increased stability and allows for easier removal of ruthenium byproducts.[4][9] |
| Third Generation | Fast-Initiating Catalysts | Modified with pyridine ligands for faster initiation rates.[5] |
Experimental Protocols
Protocol 1: On-Resin Ring-Closing Metathesis (RCM) of an Allylglycine-Containing Peptide
This protocol describes a general procedure for the cyclization of a linear peptide containing two allylglycine residues while it is still attached to the solid support. On-resin RCM offers advantages in terms of simplified purification, as the catalyst and byproducts can be washed away from the resin-bound product.[9]
Materials:
-
Peptide-bound resin (e.g., 2-chlorotrityl resin) containing two allylglycine residues
-
Grubbs' Second Generation Catalyst (G-II) or Hoveyda-Grubbs' Second Generation Catalyst (HG-II)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Nitrogen or Argon gas
-
Optional: Additives to suppress isomerization (e.g., 1,4-benzoquinone, phenol)[9]
Procedure:
-
Swell the peptide-bound resin in anhydrous DCM in a reaction vessel equipped with a frit and a gas inlet/outlet.
-
Prepare a solution of the ruthenium catalyst (typically 10-40 mol% relative to the peptide loading on the resin) in anhydrous DCM.[4][9] For a 50 µmol scale reaction, this might involve dissolving 8 mg of Grubbs' First Generation catalyst in 2 mL of solvent.[7]
-
Add the catalyst solution to the swollen resin.
-
If necessary, add an isomerization suppressant such as 1,4-benzoquinone or phenol.[9]
-
Gently agitate the reaction mixture under an inert atmosphere (Nitrogen or Argon) for 2-24 hours. The reaction temperature can be room temperature or elevated (e.g., 40-60°C) to facilitate the reaction, though higher temperatures can sometimes promote side reactions.[9]
-
Monitor the reaction progress by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.
-
Once the reaction is complete, drain the catalyst solution and wash the resin extensively with DCM, DMF, and then DCM again to remove the catalyst and byproducts.
-
The cyclized peptide can then be cleaved from the resin using standard cleavage cocktails (e.g., trifluoroacetic acid-based).
Protocol 2: Solution-Phase Ring-Closing Metathesis (RCM)
This protocol is suitable for fully deprotected and purified linear peptides containing allylglycine residues. Solution-phase RCM requires high dilution to favor intramolecular cyclization over intermolecular oligomerization.
Materials:
-
Purified linear peptide containing two allylglycine residues
-
Grubbs' Second Generation Catalyst (G-II) or Hoveyda-Grubbs' Second Generation Catalyst (HG-II)
-
Anhydrous solvent (e.g., DCM, 1,2-dichloroethane (DCE), or a mixture with TFE)
-
Nitrogen or Argon gas
Procedure:
-
Dissolve the linear peptide in the chosen anhydrous solvent to a low concentration (typically 0.002 M) in a flask under an inert atmosphere.[4]
-
In a separate flask, dissolve the ruthenium catalyst (5-20 mol%) in the same anhydrous solvent.[4]
-
Add the catalyst solution to the peptide solution with stirring.
-
Allow the reaction to proceed at room temperature or with gentle heating for 2-12 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, quench the reaction by adding a scavenger for the catalyst, such as ethyl vinyl ether.
-
Concentrate the reaction mixture and purify the cyclic peptide using reverse-phase HPLC.
Quantitative Data Summary
The following tables summarize representative quantitative data for ruthenium-catalyzed olefin metathesis on allylglycine-containing peptides, extracted from the literature.
Table 1: On-Resin RCM of Tyr(All)-Containing Peptides [9]
| Peptide Substrate | Catalyst (mol%) | Additive | Temperature (°C) | Yield of Cyclic Peptide (%) |
| Fmoc-Tyr(All)-Tyr(All)-Resin | G-II (40%) | None | 60 | 20 |
| Fmoc-Tyr(All)-Tyr(All)-Resin | G-II (15%) | Phenol | 40 | 31-79 |
| Fmoc-Tyr(All)-Tyr(All)-Resin | HG-II (15%) | Phenol | 40 | ~70 |
| [Tyr(All)2,3]arodyn | HG-II (15%) | Phenol | 40 | ≥70 |
Table 2: Z-Selective Homodimerization of Allylglycine Derivatives [10]
| Substrate | Catalyst (mol%) | Solvent | Yield (%) | Z-selectivity (%) |
| Allylglycine derivative | Catalyst 2 (5%) | THF | 65 | 92 |
| Allylglycine derivative | Catalyst 2 (7.5%) | THF | 76 | 94 |
Table 3: Cross-Metathesis of Allylglycine Derivatives with Allyl Acetate [10]
| Substrate | Solvent System | Yield (%) | Z-selectivity (%) |
| Allylglycine derivative | THF | 42 | 90 |
| Allylglycine derivative | aq. tert-butanol | 38 | 90 |
Visualizations
Caption: Workflow for On-Resin Ring-Closing Metathesis.
Caption: Chauvin Mechanism for Olefin Metathesis.
Troubleshooting and Considerations
-
Isomerization: A common side reaction where the double bond migrates, potentially leading to undesired byproducts or reaction failure.[9] The use of additives like 1,4-benzoquinone or phenol can help suppress this.[9]
-
Catalyst Deactivation: Certain amino acid side chains (e.g., free thiols in cysteine, methionine, histidine, tryptophan) can coordinate to the ruthenium center and deactivate the catalyst.[8][10] It may be necessary to use protected amino acids.
-
E/Z Selectivity: The geometry of the newly formed double bond can be influenced by the catalyst, solvent, and the peptide's secondary structure.[4][10] Z-selective catalysts are available for specific applications.[10][11]
-
Oligomerization: In solution-phase reactions, intermolecular metathesis can compete with the desired intramolecular cyclization. This is minimized by working at high dilution.[4]
-
Catalyst Removal: Residual ruthenium can be difficult to remove and may interfere with biological assays. Using chelating scavengers or catalysts like the Hoveyda-Grubbs' series can facilitate purification.
References
- 1. users.ox.ac.uk [users.ox.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Ring-closing metathesis of C-terminal allylglycine residues with an N-terminal beta-vinyl-substituted phosphotyrosyl mimetic as an approach to novel Grb2 SH2 domain-binding macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural and Pharmacological Effects of Ring-Closing Metathesis in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Z-Selective olefin metathesis on peptides: investigation of side-chain influence, preorganization, and guidelines in substrate selection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thiol-Ene "Click" Chemistry with Peptides Containing Allylglycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiol-ene "click" chemistry has emerged as a powerful and versatile tool for the site-specific modification of peptides and proteins. This reaction proceeds via a radical-mediated addition of a thiol to an alkene, offering high efficiency, selectivity, and compatibility with a wide range of functional groups under mild conditions. The incorporation of the non-canonical amino acid allylglycine into peptide sequences provides a unique handle for such modifications. The terminal alkene of the allylglycine side chain serves as a reactive partner for thiols, enabling a variety of applications including peptide cyclization, labeling with imaging agents or therapeutic payloads, and the synthesis of novel peptide architectures with enhanced biological properties.[1][2][3]
These application notes provide a detailed overview and experimental protocols for performing thiol-ene reactions on peptides containing allylglycine. The methodologies described are particularly relevant for researchers in drug discovery and development, chemical biology, and materials science.
Core Applications
The functionalization of allylglycine-containing peptides via thiol-ene chemistry opens avenues for several key applications in research and drug development:
-
Peptide Macrocyclization: Introducing conformational constraints through cyclization can significantly improve peptide stability, receptor affinity, and metabolic resistance.[1][4] Thiol-ene chemistry allows for the formation of stable thioether linkages to create cyclic peptides.[5][6][7]
-
Bioconjugation: The specific and efficient nature of the thiol-ene reaction enables the conjugation of various molecules to peptides, including fluorescent dyes for imaging, polyethylene glycol (PEG) to improve pharmacokinetic profiles, and cytotoxic drugs for targeted cancer therapy.[2][8]
-
Synthesis of Novel Peptide Analogs: The modification of peptides with different thiol-containing molecules can lead to the generation of libraries of peptide analogs with diverse functionalities, aiding in the exploration of structure-activity relationships.[1]
-
Targeted Drug Delivery: Peptides containing targeting motifs, such as the Arginine-Glycine-Aspartic acid (RGD) sequence, can be functionalized to carry therapeutic agents specifically to cancer cells overexpressing certain integrins.[9][10]
Data Presentation: Quantitative Analysis of Thiol-Ene Reactions
The efficiency of thiol-ene reactions on peptides can be influenced by factors such as the peptide sequence, the nature of the thiol, the photoinitiator used, and the reaction conditions. Below is a summary of reported yields for various thiol-ene modifications of peptides, including those containing allylglycine or other alkenes.
| Peptide/Alkene Moiety | Thiol Partner | Initiator/Conditions | Yield (%) | Reference |
| 4-pentenoic acid-capped tripeptide on resin | Thioacetic acid | DPAP/MAP, UV (365 nm) | Complete conversion (by NMR) | [1] |
| Vasopressin analog with two Allyl-Gly residues | Intramolecular disulfide formation after hydrothiolation | Optimized on-resin protocol | 22 | [1] |
| On-resin peptide with Lys(Alloc) | Intramolecular Cys | DPAP, DMF, UV | 24 | [5][11] |
| On-resin peptide with norbornene | Intramolecular Cys | DPAP, DMF, UV | 37 | [5][11] |
| Boc-allylglycine | Various thiols (alkanes, alcohols, carboxylic acids, etc.) | UV irradiation in EtOH | >90 | [8] |
| H-Asp(SH)-Agl-Gly-Gly-NH2 | Intramolecular acyl thiol-ene | UV irradiation | 54 | [3] |
Experimental Protocols
Protocol 1: On-Resin Thiol-Ene Modification of an Allylglycine-Containing Peptide
This protocol describes a general procedure for the on-resin modification of a peptide containing an allylglycine residue with a thiol-containing molecule.
Materials:
-
Peptide-bound resin (containing at least one allylglycine residue)
-
Thiol of interest (e.g., cysteine, glutathione, fluorescently-labeled thiol)
-
Photoinitiator: 2,2-dimethoxy-2-phenylacetophenone (DPAP)
-
Photosensitizer (optional): 4-methoxyacetophenone (MAP)
-
Solvent: N,N-Dimethylformamide (DMF)
-
UV lamp (365 nm)
-
Reaction vessel (e.g., solid-phase extraction tube with a frit)
-
Shaker or vortexer
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether (cold)
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system for purification and analysis
-
Mass spectrometer for characterization
Procedure:
-
Resin Swelling: Swell the peptide-bound resin in DMF for 30-60 minutes in the reaction vessel.
-
Preparation of Reaction Mixture:
-
Dissolve the thiol of interest (5-10 equivalents relative to the resin loading) in DMF.
-
Add the photoinitiator DPAP (0.1-0.2 equivalents) and, if used, the photosensitizer MAP to the thiol solution.
-
-
Thiol-Ene Reaction:
-
Drain the DMF from the swollen resin.
-
Add the reaction mixture to the resin.
-
Seal the reaction vessel and place it on a shaker or vortexer to ensure continuous mixing.
-
Irradiate the reaction vessel with a UV lamp at 365 nm for 1-4 hours at room temperature. The optimal irradiation time may need to be determined empirically.[1]
-
-
Washing:
-
After the reaction is complete, drain the reaction mixture.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.
-
Wash the resin with dichloromethane (DCM) (3-5 times) and dry under vacuum.
-
-
Cleavage and Deprotection:
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove protecting groups.
-
Precipitate the cleaved peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
-
Purification and Characterization:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by preparative reverse-phase HPLC.
-
Analyze the purified peptide by analytical HPLC and mass spectrometry to confirm its identity and purity.
-
Protocol 2: Synthesis of a Cyclic Peptide via Intramolecular Thiol-Ene Reaction
This protocol outlines the on-resin cyclization of a linear peptide containing both a cysteine and an allylglycine residue.
Materials:
-
Linear peptide-bound resin (containing one cysteine and one allylglycine residue)
-
Photoinitiator: 2,2-dimethoxy-2-phenylacetophenone (DPAP)
-
Solvent: N,N-Dimethylformamide (DMF)
-
UV lamp (365 nm)
-
Other materials as listed in Protocol 1.
Procedure:
-
Peptide Synthesis: Synthesize the linear peptide on a suitable resin using standard solid-phase peptide synthesis (SPPS) protocols, incorporating Fmoc-Cys(Trt)-OH and Fmoc-Allylglycine-OH at the desired positions.
-
Deprotection of Cysteine: After completion of the linear sequence assembly, selectively deprotect the trityl (Trt) group from the cysteine side chain using a solution of TFA/TIS/DCM (e.g., 2:5:93 v/v/v) while the peptide is still on the resin.
-
Resin Swelling and Reaction Setup:
-
Swell the resin in DMF.
-
Prepare a solution of DPAP (0.1-0.2 equivalents relative to resin loading) in DMF.
-
-
Intramolecular Thiol-Ene Cyclization:
-
Drain the DMF from the resin and add the DPAP solution.
-
Irradiate the reaction vessel with a UV lamp at 365 nm for 20 minutes to 2 hours with gentle agitation.[11] The reaction progress can be monitored by cleaving a small amount of resin and analyzing the product by HPLC-MS.
-
-
Washing, Cleavage, Purification, and Characterization: Follow steps 4-6 as described in Protocol 1 to obtain the purified cyclic peptide.
Mandatory Visualizations
Experimental Workflow for On-Resin Thiol-Ene Modification
Caption: Workflow for the on-resin thiol-ene modification of an allylglycine-containing peptide.
Signaling Pathway Targeted by RGD Peptides
References
- 1. An Efficient Thiol‐ene Mediated Protocol for Thiolated Peptide Synthesis and On‐Resin Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Exploring the Role of RGD-Recognizing Integrins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Applications of Thiol-Ene Chemistry for Peptide Science [frontiersin.org]
- 6. Study of thiol–ene chemistry on polymer brushes and application to surface patterning and protein adsorption - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. From Mechanism to Medicine: Peptide-Based Approaches for Cancer Diagnosis and Therapy | MDPI [mdpi.com]
- 11. On-resin peptide macrocyclization using thiol-ene click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Cyclic Peptides Using (S)-N-Boc-allylglycine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclic peptides are a class of molecules that have garnered significant interest in drug discovery and development. Their constrained conformational structure often leads to increased metabolic stability, enhanced receptor binding affinity, and improved cell permeability compared to their linear counterparts.[1][2][3][4] Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of these cyclic structures, offering a robust method for forming carbon-carbon double bonds under mild conditions.[5][6] The incorporation of non-natural amino acids with olefinic side chains, such as (S)-N-Boc-allylglycine, provides the necessary handles for this cyclization strategy.[7][8]
This document provides detailed protocols for the synthesis of cyclic peptides utilizing (S)-N-Boc-allylglycine. The workflow covers the assembly of the linear peptide precursor via Boc-based solid-phase peptide synthesis (SPPS), on-resin RCM, cleavage and deprotection, and finally, purification and characterization of the target cyclic peptide.
Overall Synthesis Workflow
The synthesis of a cyclic peptide using (S)-N-Boc-allylglycine can be summarized in four main stages: linear peptide assembly, on-resin cyclization, cleavage from the solid support, and purification.
Caption: Overall workflow for cyclic peptide synthesis.
Part 1: Solid-Phase Synthesis of the Linear Peptide
The linear peptide precursor is assembled on a solid support using Boc-based Solid-Phase Peptide Synthesis (SPPS). This method involves the sequential addition of N-Boc protected amino acids to a growing peptide chain anchored to a resin.[9][10]
Experimental Protocol: Boc-SPPS Cycle
This protocol describes a single cycle for the addition of one amino acid. The cycle is repeated until the desired linear sequence, including at least two (S)-N-Boc-allylglycine residues, is assembled.
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in Dichloromethane (DCM) for 15-30 minutes in a reaction vessel.[9] Drain the DCM.
-
Boc Deprotection:
-
Neutralization:
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the N-Boc-amino acid (3 equivalents relative to resin loading), including (S)-N-Boc-allylglycine, and a coupling agent such as HCTU (3 eq.) in N,N-Dimethylformamide (DMF).
-
Add DIEA (6 eq.) to the activation mixture.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, repeat the coupling step.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to remove unreacted reagents. The resin is now ready for the next deprotection cycle.
Caption: The cyclical workflow for Boc-SPPS.
Data Presentation: Boc-SPPS Reagents and Conditions
| Step | Reagent | Concentration | Time | Typical Efficacy | Notes |
| Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | 25-50% (v/v) | 20-30 min | >99% | Standard and most common method.[11] |
| Neutralization | N,N-Diisopropylethylamine (DIEA) in DCM | 5-10% (v/v) | 2 x 5 min | >99% | Essential to neutralize the trifluoroacetate salt before coupling.[10][11] |
| Coupling | Boc-Amino Acid, HCTU/DIEA in DMF | 3 eq. AA, 3 eq. HCTU, 6 eq. DIEA | 1-2 hours | >98% | Reaction completion should be monitored (e.g., Kaiser test). |
Part 2: On-Resin Ring-Closing Metathesis (RCM)
With the linear peptide assembled, the terminal allyl groups of the incorporated allylglycine residues are joined via RCM to form the macrocycle. This reaction is typically catalyzed by ruthenium-based catalysts.[5][8]
Experimental Protocol: On-Resin RCM
-
Resin Preparation: Swell the resin-bound linear peptide in an appropriate solvent such as DCM or 1,2-Dichloroethane (DCE).
-
Catalyst Addition: Add the RCM catalyst (e.g., Grubbs 2nd Generation or Hoveyda-Grubbs 2nd Generation catalyst) dissolved in the reaction solvent to the resin suspension. The catalyst loading is typically 10-20 mol% relative to the peptide on the resin.
-
Reaction: Agitate the mixture under an inert atmosphere (e.g., nitrogen or argon) for 2-24 hours. The reaction can be performed at room temperature or with gentle heating (40-50 °C) to improve efficiency.[5]
-
Monitoring: The progress of the cyclization can be monitored by cleaving a small sample of the resin and analyzing the product by LC-MS.
-
Washing: After the reaction is complete, drain the catalyst solution and wash the resin extensively with DCM, DMF, and methanol to remove the ruthenium byproducts.
Caption: Schematic of the RCM reaction on a resin-bound peptide.
Data Presentation: Common RCM Catalysts
| Catalyst | Structure | Typical Solvent | Temperature | Notes |
| Grubbs 1st Gen. | RuCl₂(PCy₃)₂(CHPh) | DCM, Toluene | 25-45 °C | Good general-purpose catalyst. |
| Grubbs 2nd Gen. | RuCl₂(PCy₃)(IMesH₂)(CHPh) | DCM, DCE | 25-50 °C | Higher activity and better stability than 1st Gen.[8] |
| Hoveyda-Grubbs 2nd Gen. | RuCl₂(=CH-o-isopropoxyphenylmethylene)(IMesH₂) | DCM, DCE, Toluene | 25-60 °C | High stability, allows for easier removal of Ru byproducts.[8] |
Part 3: Cleavage, Deprotection, and Purification
The final steps involve cleaving the cyclic peptide from the solid support, simultaneously removing any side-chain protecting groups, and purifying the crude product.
Experimental Protocol: Cleavage and Purification
-
Resin Preparation: Dry the resin-bound cyclic peptide thoroughly under vacuum.
-
Cleavage:
-
Place the dried resin in a specialized cleavage apparatus.
-
Add a cleavage cocktail. For many peptides synthesized on Boc-resins, anhydrous Hydrogen Fluoride (HF) is used.[12] A common cocktail is HF:anisole (9:1, v/v), which is added at a ratio of 10 mL per gram of resin.[10]
-
Caution: HF is extremely toxic and corrosive and requires a specialized apparatus and safety precautions.
-
Evaporate the HF under a stream of nitrogen.
-
-
Work-up:
-
Wash the remaining resin and peptide mixture with cold diethyl ether to precipitate the crude peptide and remove organic scavengers.
-
Filter and collect the solid peptide.
-
Dissolve the crude peptide in an aqueous solvent mixture (e.g., water/acetonitrile with 0.1% TFA) for purification.
-
-
Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[13]
-
Use a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Collect fractions corresponding to the desired product peak.
-
Confirm the identity of the fractions by mass spectrometry.
-
-
Lyophilization: Combine the pure fractions and lyophilize (freeze-dry) to obtain the final cyclic peptide as a fluffy white powder.
Caption: Workflow for peptide cleavage and purification.
Part 4: Characterization
The identity and purity of the final cyclic peptide must be confirmed.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Used to determine the purity of the peptide and confirm its molecular weight. The observed mass should correspond to the calculated theoretical mass of the cyclic peptide.[14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the connectivity and stereochemistry of the peptide backbone and side chains.[15][16]
Data Presentation: Summary of Expected Yields
The overall yield of cyclic peptide synthesis can vary significantly based on the peptide sequence, length, and the efficiency of the cyclization step.
| Stage | Process | Parameter | Expected Outcome |
| 1 | Linear Peptide Synthesis | Yield per coupling step | >98% |
| 2 | Ring-Closing Metathesis | On-resin conversion | 70-95% |
| 3 | Cleavage & Work-up | Yield of crude peptide | 50-80% |
| 4 | RP-HPLC Purification | Yield of pure peptide | 30-60% (of crude) |
| Overall | Complete Synthesis | Overall Yield | 10-40% |
Note: These are typical values and actual results may vary.
References
- 1. Cyclic Peptide Synthesis - Bio-Synthesis [biosyn.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Cyclic Peptides as Therapeutic Agents and Biochemical Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ring closing metathesis of unprotected peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Ring-closing metathesis of C-terminal allylglycine residues with an N-terminal beta-vinyl-substituted phosphotyrosyl mimetic as an approach to novel Grb2 SH2 domain-binding macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural and Pharmacological Effects of Ring-Closing Metathesis in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chempep.com [chempep.com]
- 11. benchchem.com [benchchem.com]
- 12. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. Characterization of cyclic peptides containing disulfide bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Origin and characterization of cyclodepsipeptides: Comprehensive structural approaches with focus on mass spectrometry analysis of alkali‐cationized molecular species - PMC [pmc.ncbi.nlm.nih.gov]
Purification of Peptides Containing Allylglycine by RP-HPLC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of the unnatural amino acid allylglycine into peptide sequences offers a versatile handle for post-synthesis modifications, such as stapling, cyclization, and the introduction of functional moieties. The successful purification of these modified peptides is a critical step in ensuring the quality and reliability of subsequent biological and pharmaceutical studies. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for peptide purification, offering high resolution and efficiency. This document provides detailed application notes and protocols for the purification of peptides containing allylglycine using RP-HPLC.
The allyl group of allylglycine, while reactive under specific catalytic conditions, is generally stable to the acidic conditions commonly employed in RP-HPLC, such as mobile phases containing trifluoroacetic acid (TFA). The primary consideration for the purification of allylglycine-containing peptides is the inherent hydrophobicity of the peptide, which dictates its retention behavior on the nonpolar stationary phase.
Principles of RP-HPLC for Peptide Purification
RP-HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase, typically a silica support chemically modified with C18 alkyl chains, is used in conjunction with a polar mobile phase. The mobile phase usually consists of an aqueous component (Solvent A) and an organic component (Solvent B), most commonly acetonitrile. An ion-pairing agent, such as TFA, is added to both solvents to improve peak shape and resolution by masking the charges on the peptide.
Peptides are loaded onto the column in a low concentration of organic solvent, allowing them to bind to the hydrophobic stationary phase. A gradient of increasing organic solvent concentration is then applied, causing the peptides to elute in order of increasing hydrophobicity.
Experimental Protocols
Analytical RP-HPLC for Purity Assessment
This protocol is designed to assess the purity of the crude synthetic peptide containing allylglycine and to optimize the separation conditions for preparative purification.
Materials and Equipment:
-
Analytical HPLC system with a UV detector
-
C18 reversed-phase analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Solvent A: 0.1% (v/v) TFA in HPLC-grade water
-
Solvent B: 0.1% (v/v) TFA in HPLC-grade acetonitrile
-
Crude allylglycine-containing peptide, dissolved in Solvent A or a minimal amount of a compatible solvent.
Procedure:
-
Column Equilibration: Equilibrate the column with 95% Solvent A and 5% Solvent B for at least 15 minutes at a flow rate of 1.0 mL/min.
-
Sample Injection: Inject 10-20 µL of the dissolved crude peptide (typically 1 mg/mL).
-
Gradient Elution: Apply a linear gradient of Solvent B. A typical screening gradient is from 5% to 65% Solvent B over 30 minutes.
-
Detection: Monitor the elution profile at 214 nm and 280 nm.
-
Data Analysis: Integrate the peak areas to determine the percentage purity of the target peptide.
Preparative RP-HPLC for Peptide Purification
This protocol is for the purification of the target allylglycine-containing peptide from impurities.
Materials and Equipment:
-
Preparative HPLC system with a fraction collector
-
C18 reversed-phase preparative column (e.g., 21.2 x 250 mm, 10 µm particle size)
-
Solvent A: 0.1% (v/v) TFA in HPLC-grade water
-
Solvent B: 0.1% (v/v) TFA in HPLC-grade acetonitrile
-
Crude allylglycine-containing peptide, dissolved in a minimal volume of Solvent A.
Procedure:
-
Column Equilibration: Equilibrate the column with the starting gradient conditions determined from the analytical run for at least 30 minutes at an appropriate flow rate for the column size (e.g., 15-20 mL/min).
-
Sample Loading: Dissolve the crude peptide in a minimal volume of Solvent A. If solubility is an issue, a small amount of acetonitrile or acetic acid can be added. Filter the sample through a 0.45 µm filter before loading onto the column.
-
Gradient Elution: Apply the optimized gradient from the analytical run. A shallower gradient around the elution point of the target peptide will improve resolution.
-
Fraction Collection: Collect fractions across the peak corresponding to the target peptide.
-
Purity Analysis of Fractions: Analyze the collected fractions using the analytical RP-HPLC method to determine the purity of each fraction.
-
Pooling and Lyophilization: Pool the fractions with the desired purity (e.g., >95%) and lyophilize to obtain the purified peptide as a white powder.
Data Presentation
The following tables provide illustrative data for the purification of a model 10-mer peptide containing a single allylglycine residue. The exact retention times and yields will vary depending on the peptide sequence, the specific HPLC system, and the column used.
Table 1: Hydrophobicity Comparison of Allylglycine with Natural Amino Acids
| Amino Acid | Side Chain | Relative Hydrophobicity (Illustrative) | Expected Impact on Retention Time |
| Glycine | -H | Low | Shorter |
| Alanine | -CH₃ | Moderate | |
| Allylglycine | -CH₂-CH=CH₂ | Moderate-High | Longer than Alanine, similar to or slightly less than Leucine |
| Leucine | -CH₂-CH(CH₃)₂ | High | Longer |
| Phenylalanine | -CH₂-Ph | Very High | Much Longer |
Note: The hydrophobicity of allylglycine is estimated to be between that of alanine and leucine due to the presence of the three-carbon allyl group.
Table 2: Illustrative Purification Data for a Model Allylglycine-Containing Peptide
| Stage | Purity (%) | Yield (%) | Retention Time (min) |
| Crude Peptide | ~65 | 100 | 18.5 |
| Pooled Fractions | >98 | ~35 | 18.5 |
Conditions: C18 column (4.6 x 150 mm), 5-65% acetonitrile gradient over 30 minutes.
Mandatory Visualizations
Caption: Workflow for the synthesis and purification of allylglycine-containing peptides.
Caption: Key factors influencing the RP-HPLC purification of peptides.
Troubleshooting and Considerations
-
Poor Solubility of Crude Peptide: If the crude peptide is difficult to dissolve in the initial mobile phase, a small amount of organic solvent (e.g., acetonitrile or isopropanol) or a chaotropic agent (e.g., guanidinium hydrochloride) can be added. However, be aware that high concentrations of organic solvent in the sample can lead to poor peak shape and reduced resolution.
-
Co-elution of Impurities: If impurities co-elute with the target peptide, optimizing the gradient is crucial. A shallower gradient around the elution point of the peptide of interest will increase the separation between closely eluting species. Additionally, trying a different stationary phase (e.g., C8 or phenyl) or a different organic modifier (e.g., methanol) may alter the selectivity of the separation.
-
Broad or Tailing Peaks: Poor peak shape can be caused by several factors, including column degradation, improper mobile phase pH, or secondary interactions between the peptide and the stationary phase. Ensure the column is in good condition and that the TFA concentration is maintained at 0.1% in both mobile phases.
-
Stability of the Allyl Group: The allyl group is generally stable under the acidic conditions of RP-HPLC. However, prolonged exposure to strong acids or oxidizing conditions should be avoided. The collected fractions should be neutralized or lyophilized promptly after purification.
Conclusion
The purification of peptides containing allylglycine by RP-HPLC is a robust and reliable method. By understanding the principles of reversed-phase chromatography and carefully optimizing the separation parameters, researchers can achieve high purity and yield of their target peptides. The protocols and data presented here provide a comprehensive guide for the successful purification of these valuable research tools, enabling their use in a wide range of applications in chemical biology and drug discovery.
Application Notes and Protocols for Large-Scale Synthesis of Peptides with Boc-L-allylglycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide structures is a powerful strategy in modern drug discovery and development. Boc-L-allylglycine, in particular, offers a versatile functional handle for post-synthetic modifications due to its allyl side chain. This reactive group is orthogonal to standard Boc and Fmoc solid-phase peptide synthesis (SPPS) protecting groups, enabling selective chemical manipulations.[1][2] Such modifications can include peptide macrocyclization to enhance stability and receptor affinity, or the introduction of various moieties like fluorescent probes or glycosides through cross-metathesis and thiol-ene "click" chemistry.[1]
These application notes provide a comprehensive guide to the large-scale synthesis of peptides containing Boc-L-allylglycine using the robust Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy. This method is well-suited for the synthesis of complex or lengthy peptide sequences.[3]
Core Principles of Boc-SPPS
Solid-Phase Peptide Synthesis (SPPS) involves the stepwise addition of amino acids to a growing peptide chain that is covalently linked to an insoluble resin support.[3][4] The Boc/Bzl strategy employs the acid-labile Boc group for the temporary protection of the α-amino group of the amino acids.[3][5][6] Side-chain protecting groups are typically benzyl-based and require a stronger acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage step.[3] This differential acid lability is a cornerstone of the Boc-SPPS strategy.[3]
Data Presentation
Table 1: Key Reagents and Solvents in Boc-SPPS
| Reagent/Solvent | Function | Typical Concentration/Use |
| Boc-L-allylglycine | Amino acid building block | 2-4 equivalents relative to resin loading |
| Merrifield or MBHA Resin | Solid support for peptide synthesis | --- |
| Dichloromethane (DCM) | Resin swelling, washing | --- |
| N,N-Dimethylformamide (DMF) | Solvent for coupling and washing | --- |
| Trifluoroacetic acid (TFA) | Boc deprotection | 25-50% in DCM |
| Diisopropylethylamine (DIEA) | Neutralization | 5-10% in DMF or DCM |
| HBTU/HATU | Coupling reagent | 2-4 equivalents relative to resin loading |
| Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) | Final cleavage from resin and side-chain deprotection | --- |
| Acetonitrile (ACN) & Water with 0.1% TFA | Mobile phase for RP-HPLC purification | Gradient elution |
Table 2: Typical Large-Scale Peptide Purification Parameters
| Parameter | Details |
| Purification Method | Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)[7][8][9] |
| Stationary Phase | C8 or C18 silica gel[7][8] |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Detection | UV at 210-220 nm[8] |
| Post-Purification | Lyophilization to obtain a solid product[8][9] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Allylglycine-Containing Peptide (Boc Chemistry)
This protocol outlines the manual synthesis process. For large-scale synthesis, automated synthesizers are typically employed, following the same fundamental steps.
1. Resin Preparation:
-
Swell the appropriate resin (e.g., Merrifield or MBHA) in Dichloromethane (DCM) in a suitable reaction vessel for 1-2 hours.
2. First Amino Acid Coupling (if not pre-loaded):
-
Prepare the cesium salt of the C-terminal Boc-amino acid by reacting it with cesium carbonate in an ethanol/water mixture.
-
Evaporate the solvent to dryness.
-
Dissolve the dried Boc-amino acid cesium salt in N,N-Dimethylformamide (DMF).
-
Add the solution to the swollen resin and agitate the mixture at 50°C for 12-24 hours.
-
Wash the resin thoroughly with DMF, a DMF/water mixture, DMF, and finally DCM.
3. Peptide Chain Elongation (One Coupling Cycle):
-
Boc Deprotection:
-
Wash the resin with DCM (3 times).
-
Treat the resin with 25-50% Trifluoroacetic acid (TFA) in DCM for 1-2 minutes (pre-wash).
-
Treat the resin with fresh 25-50% TFA in DCM for 30 minutes to remove the Boc group.[1]
-
Wash the resin with DCM (3 times).
-
-
Neutralization:
-
Wash the resin with Isopropanol (IPA) (2 times) and DCM (3 times).
-
Neutralize the resin with 5-10% Diisopropylethylamine (DIEA) in DCM or DMF for 5-10 minutes (2 times).[1]
-
Wash the resin with DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Boc-protected amino acid (including Boc-L-allylglycine) (2-4 equivalents) with a coupling reagent like HBTU or HATU (0.95 equivalents relative to the amino acid) and DIEA (2-4 equivalents) in DMF for 5-10 minutes.[1]
-
Add the activated amino acid solution to the resin.
-
Shake the reaction vessel for 1-2 hours to ensure complete coupling.[1]
-
Monitor the coupling reaction using a qualitative ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Washing:
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.
4. Final Cleavage and Deprotection:
-
After the final amino acid coupling and Boc deprotection, wash the peptide-resin with DCM and dry it under vacuum.
-
Transfer the dried peptide-resin to a specialized HF cleavage apparatus.
-
Add an appropriate scavenger cocktail (e.g., anisole, p-cresol) to protect sensitive residues.
-
Carefully condense anhydrous HF into the reaction vessel at low temperature (e.g., -78°C).
-
Stir the mixture at 0°C for 1-2 hours.[3]
-
Evaporate the HF under a vacuum.
-
Wash the resulting crude peptide and resin mixture with cold diethyl ether to precipitate the peptide.[3]
-
Filter and dry the crude peptide.
Protocol 2: Large-Scale Purification of the Crude Peptide
1. Solubilization:
-
Dissolve the crude peptide in an aqueous buffer, which may contain a denaturant like guanidinium hydrochloride or urea for poorly soluble peptides.
2. Preparative RP-HPLC:
-
Equilibrate the preparative RP-HPLC column (e.g., C18) with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Load the dissolved crude peptide onto the column.
-
Elute the peptide using a linear gradient of increasing Mobile Phase B (acetonitrile). The specific gradient will depend on the hydrophobicity of the peptide and must be optimized at an analytical scale first.
-
Collect fractions and monitor the elution profile using UV detection at 210-220 nm.[8]
3. Fraction Analysis and Pooling:
-
Analyze the collected fractions using analytical RP-HPLC and mass spectrometry to determine the purity and identity of the peptide in each fraction.[3]
-
Pool the fractions containing the peptide at the desired purity.[3]
4. Lyophilization:
-
Freeze the pooled fractions and lyophilize them to obtain the final purified peptide as a white, fluffy powder.[3][8][9]
Visualizations
Caption: Workflow for the large-scale synthesis and purification of a peptide containing Boc-L-allylglycine.
References
- 1. benchchem.com [benchchem.com]
- 2. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 6. benchchem.com [benchchem.com]
- 7. polypeptide.com [polypeptide.com]
- 8. bachem.com [bachem.com]
- 9. Purification & Isolation [cem.com]
Troubleshooting & Optimization
minimizing side reactions during Boc deprotection of allylglycine
Welcome to the technical support center for the Boc deprotection of allylglycine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing side reactions and troubleshooting common issues encountered during this critical chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to consider during the Boc deprotection of allylglycine?
A1: The two main categories of side reactions are those involving the generated tert-butyl cation and those affecting the stability of the allyl group. The highly reactive tert-butyl cation can lead to alkylation of nucleophilic sites. The allyl group, while generally stable, can undergo isomerization or other undesired reactions under harsh acidic conditions.
Q2: Which acidic reagent is better for deprotecting N-Boc-allylglycine: Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)?
A2: Both TFA and HCl are effective for Boc deprotection. TFA is often used in a solution with dichloromethane (DCM), offering good solubility for many protected amino acids. HCl is typically used as a solution in an organic solvent like dioxane or methanol. For substrates sensitive to strong acids, using HCl in dioxane can sometimes be a milder option. However, the choice may depend on the specific substrate and the other functional groups present. A pilot experiment is recommended to determine the optimal reagent for your specific case.
Q3: What are scavengers and why are they important in the Boc deprotection of allylglycine?
A3: Scavengers are compounds added to the reaction mixture to "trap" the reactive tert-butyl cation that is formed during the cleavage of the Boc group.[1][2] This prevents the cation from reacting with and modifying the desired product or other sensitive functional groups. While allylglycine itself is not highly nucleophilic, the use of scavengers is a good practice to ensure a clean reaction, especially if other sensitive residues are present in the molecule.
Q4: Can the allyl group of allylglycine isomerize during Boc deprotection?
A4: Yes, isomerization of the terminal double bond of the allyl group to a more stable internal position is a potential side reaction, particularly under strong acidic conditions or with prolonged reaction times.[3] Monitoring the reaction closely and using the mildest effective conditions can help minimize this.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Deprotection | Insufficient acid strength or concentration. | Use a higher concentration of acid (e.g., neat TFA or 4M HCl in dioxane). |
| Short reaction time or low temperature. | Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS. | |
| Steric hindrance around the Boc-protected amine. | Employ stronger acidic conditions and longer reaction times. | |
| Presence of a +56 Da adduct in MS | Alkylation of the product by the tert-butyl cation. | Add a scavenger such as triisopropylsilane (TIS) or thioanisole to the reaction mixture. |
| Formation of an isomer | Isomerization of the allyl group's double bond. | Use milder acidic conditions (e.g., lower concentration of TFA, or switch to HCl in dioxane). Minimize reaction time and temperature. |
| Ester hydrolysis (for allylglycine esters) | Presence of water in the reaction. | Use anhydrous solvents and reagents. |
| Strong acidic conditions. | Opt for milder deprotection methods or shorter reaction times. |
Data Presentation
Table 1: Comparison of Common Boc Deprotection Conditions
| Reagent | Solvent | Temperature | Typical Time | Key Considerations |
| 20-50% TFA | Dichloromethane (DCM) | 0°C to Room Temp. | 30 min - 2 h | Effective and widely used. Potential for side reactions with sensitive substrates. |
| Neat TFA | - | 0°C to Room Temp. | 5 - 30 min | Very fast but harsh conditions. Increased risk of side reactions. |
| 4M HCl | 1,4-Dioxane | Room Temp. | 30 min - 4 h | Generally milder than neat TFA. Good for acid-sensitive substrates. |
| HCl (gas) | Ethyl Acetate / Diethyl Ether | 0°C to Room Temp. | 1 - 3 h | Anhydrous conditions can be beneficial. The product may precipitate as the HCl salt. |
Table 2: Common Scavengers for Boc Deprotection
| Scavenger | Function | Typical Concentration |
| Triisopropylsilane (TIS) | Reduces and traps carbocations. | 2.5 - 5% (v/v) |
| Thioanisole | Traps carbocations. | 5% (v/v) |
| Water | Can act as a scavenger and helps suppress some side reactions. | 2.5 - 5% (v/v) |
| 1,2-Ethanedithiol (EDT) | Effective for scavenging cations and preventing oxidation of sensitive residues. | 2.5% (v/v) |
Experimental Protocols
Protocol 1: Boc Deprotection using TFA in DCM with a Scavenger
-
Preparation: Dissolve the N-Boc-allylglycine derivative in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
-
Scavenger Addition: Add triisopropylsilane (TIS) to the solution (typically 5% v/v).
-
Deprotection: Cool the mixture to 0°C using an ice bath. Slowly add an equal volume of trifluoroacetic acid (TFA) to the solution with stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the progress of the deprotection by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA. The resulting crude product can be purified by an appropriate method, such as precipitation from cold diethyl ether or column chromatography.
Protocol 2: Boc Deprotection using HCl in Dioxane
-
Preparation: Dissolve the N-Boc-allylglycine derivative in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.
-
Deprotection: To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (typically 10 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1 to 4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. The resulting hydrochloride salt of the deprotected amine can often be precipitated by trituration with cold diethyl ether and collected by filtration.
Visualizations
Caption: General experimental workflow for the Boc deprotection of allylglycine.
Caption: Potential side reactions during the Boc deprotection of allylglycine.
References
Technical Support Center: Preventing tert-Butylation of Sensitive Residues in Boc-SPPS
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenge of tert-butylation of sensitive amino acid residues during Boc solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is tert-butylation and why is it a problem in Boc-SPPS?
A1: Tert-butylation is an undesirable side reaction that occurs during the acid-catalyzed removal of the tert-butoxycarbonyl (Boc) protecting group. The cleavage of the Boc group, typically with a strong acid like trifluoroacetic acid (TFA), generates a reactive tert-butyl cation.[1][2] This cation is a potent electrophile and can attack nucleophilic side chains of certain amino acid residues within the peptide sequence.[1] This modification results in the formation of peptide impurities with an additional mass of +56 Da, which can be difficult to separate from the desired product and may alter the peptide's biological activity.[3]
Q2: Which amino acid residues are most susceptible to tert-butylation?
A2: Amino acids with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. The most commonly affected residues are:
-
Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.[1][3]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[1][3][4]
-
Cysteine (Cys): The free thiol group is a target for alkylation, leading to the formation of a stable S-tert-butyl thioether.[1][3]
-
Tyrosine (Tyr): The phenolic ring can also be alkylated, though it is generally less reactive than Trp and Cys.[1][3]
Q3: How can tert-butylation be prevented?
A3: The most effective strategy to prevent tert-butylation is the addition of "scavengers" to the deprotection or cleavage cocktail.[1][3] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the sensitive amino acid side chains.[1] They effectively "trap" or quench the carbocations before they can react with the peptide.[3]
Q4: What are the most common scavengers used to prevent tert-butylation?
A4: The choice of scavenger depends on the specific sensitive residues present in the peptide sequence. Common scavengers include:
-
Triisopropylsilane (TIS): Highly effective for scavenging tert-butyl cations, reducing them to isobutane. It is particularly useful for protecting tryptophan residues.[3]
-
1,2-Ethanedithiol (EDT) and Dithiothreitol (DTT): These are excellent scavengers for protecting cysteine residues.[3][5]
-
Thioanisole and Dimethyl Sulfide (DMS): Used to prevent S-alkylation of methionine.[3][4]
-
Water: Can act as a scavenger for tert-butyl cations.[6]
Often, a cocktail of scavengers is used to provide broad protection for peptides containing multiple sensitive residues.[3]
Troubleshooting Guides
Issue: An unexpected peak with a +56 Da mass addition is observed in the HPLC/LC-MS analysis of the crude peptide.
-
Possible Cause: This mass addition is a strong indicator of tert-butylation of a sensitive amino acid residue (Trp, Met, Cys, or Tyr).[3]
-
Solution:
-
Incorporate or Optimize Scavengers: Add a suitable scavenger or a scavenger cocktail to your TFA deprotection/cleavage solution. Refer to the tables below for recommended scavenger cocktails based on the sensitive residues in your peptide.
-
Optimize Cleavage Conditions: Shorter cleavage times can sometimes reduce the extent of side reactions.[6] However, ensure the cleavage is complete. A two-step cleavage, with an initial treatment with a lower TFA concentration followed by a higher concentration, can be effective for peptides with both sensitive residues and acid-labile protecting groups.[6]
-
Data Presentation: Scavenger Cocktail Effectiveness
The following tables summarize the effectiveness of different scavenger cocktails in preventing the tert-butylation of sensitive residues.
Table 1: Scavenger Cocktails for Specific Sensitive Residues [3]
| Sensitive Residue | Recommended Scavengers | Example Cocktail (v/v/v) | Notes |
| Tryptophan (Trp) | Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT) | TFA/TIS/H₂O (95:2.5:2.5) | TIS is highly effective at reducing the tert-butyl cation. |
| Methionine (Met) | Thioanisole, Dimethyl Sulfide (DMS) | TFA/Thioanisole/H₂O/TIS (90:5:2.5:2.5) | Thioanisole helps prevent S-alkylation. |
| Cysteine (Cys) | 1,2-Ethanedithiol (EDT), Dithiothreitol (DTT) | TFA/EDT/TIS (95:2.5:2.5) | EDT is a commonly used scavenger for cysteine. |
| Multiple Sensitive Residues | Cocktail Mixtures (e.g., Reagent K) | Reagent K: TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5) | Provides broader protection. |
Table 2: Quantitative Analysis of Cysteine S-tert-butylation with Different Scavengers [6]
Peptide: H-AGC(Trt)K(Boc)N(Trt)FFW(Boc)K(Boc)T(tBu)FT(tBu)S(tBu)C(Trt)-O-2-CT resin Cleavage Condition: TFA/TIS/H₂O/Scavenger (90:2.5:2.5:5) for 1 hour at room temperature.
| Scavenger (5%) | % S-tert-butylated Product (by HPLC area) |
| None (Control) | 25-30% |
| Dithiothreitol (DTT) | Reduced |
| 1,4-Benzenedimethanethiol (BDMT) | Reduced |
| Dimethyl Sulfide (DMS) | Reduced |
| Thioanisole | Reduced |
| m-Cresol | Reduced |
| Anisole | Reduced |
| Triphenylphosphine (PPh₃) | Reduced |
| Tris(2-carboxyethyl)phosphine (TCEP) | Reduced |
Note: The original study demonstrated a reduction in S-tert-butylation with all tested scavengers compared to the control without providing specific percentages for each in the abstract.[6]
Experimental Protocols
Protocol 1: Standard Boc Deprotection with Scavengers [9][10]
This protocol outlines the general procedure for the removal of the Nα-Boc group during the iterative cycle of SPPS, incorporating scavengers to prevent tert-butylation.
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 15-30 minutes.
-
Pre-wash: Wash the resin with the deprotection solution (e.g., 50% TFA in DCM with 0.5% DTE for sequences containing Cys, Met, or Trp) for 1-2 minutes.
-
Deprotection: Treat the resin with the deprotection solution for 20-30 minutes with gentle agitation.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.
-
Neutralization: Neutralize the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM for 1-2 minutes.
-
Final Washing: Wash the resin again with DCM (3-5 times) to remove excess base before proceeding to the next coupling step.
Protocol 2: Final Cleavage from the Resin with a Scavenger Cocktail [3]
This protocol describes the final step of cleaving the completed peptide from the solid support while simultaneously removing side-chain protecting groups.
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.
-
Cleavage Reaction:
-
Prepare the cleavage cocktail. For a peptide with multiple sensitive residues, "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v) can be used.
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Add the filtrate to a 10-fold volume of cold diethyl ether to precipitate the peptide.
-
-
Peptide Collection and Washing:
-
Centrifuge the ether suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times to remove scavengers and cleaved protecting groups.
-
-
Drying: Dry the peptide pellet under a stream of nitrogen or under vacuum to obtain the crude peptide.
Visualizations
Caption: Mechanism of Boc deprotection, tert-butylation side reaction, and its prevention by scavengers.
Caption: Experimental workflow for the final cleavage of a peptide from the resin using a scavenger cocktail.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. peptide.com [peptide.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chempep.com [chempep.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Coupling Efficiency of Boc-Allylglycine
Welcome to the technical support center for optimizing the coupling efficiency of sterically hindered Boc-allylglycine in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of Boc-allylglycine challenging?
A1: The coupling of Boc-allylglycine can be challenging due to steric hindrance. The bulky tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group, combined with the allyl side chain, can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[1][2][3] This hindrance slows down the rate of peptide bond formation, which can lead to incomplete reactions and the formation of deletion sequences in the final peptide.[1][3]
Q2: My standard coupling protocol with DCC or DIC is resulting in low yields for Boc-allylglycine. What should I do?
A2: Carbodiimide-based reagents like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are often inefficient for coupling sterically hindered amino acids like Boc-allylglycine.[3] It is highly recommended to switch to a more potent class of coupling reagents, such as aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP).[3] These reagents form highly reactive activated esters that can more effectively overcome the steric barrier.[3]
Q3: Which coupling reagents are most effective for sterically hindered amino acids like Boc-allylglycine?
A3: For challenging couplings, reagents that generate highly reactive OAt or Oxyma esters are generally preferred.[2] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are considered among the most efficient.[1][4][5] Oxyma-based reagents like COMU offer the additional benefits of being non-explosive and having reduced allergenic potential compared to benzotriazole-based reagents like HATU and HBTU.[1][5]
Q4: How can I monitor the completeness of the Boc-allylglycine coupling reaction?
A4: The Kaiser test (or ninhydrin test) is a widely used qualitative method to detect the presence of free primary amines on the resin.[6][7] A negative result (yellow or colorless beads) indicates a complete coupling reaction (generally >99.5% completion), while a positive result (blue or purple beads) signifies that unreacted amines are still present, and the coupling is incomplete.[7][8] For a more quantitative analysis, a small amount of the peptide can be cleaved from the resin and analyzed by techniques like HPLC or NMR to determine the ratio of the desired product to deletion sequences.[9]
Q5: What is "double coupling" and when should I use it?
A5: Double coupling is the process of repeating the coupling step with a fresh solution of the activated amino acid and coupling reagents after the initial coupling reaction.[10] This is a common strategy to drive the reaction to completion when coupling sterically hindered amino acids. If the Kaiser test is positive after the initial coupling, a second coupling should be performed immediately to maximize the yield of the desired peptide.[10][11]
Q6: What should I do if the coupling remains incomplete even after double coupling?
A6: If double coupling with a potent coupling reagent still results in a positive Kaiser test, you should "cap" the unreacted amines.[7][10] Capping involves acetylating the remaining free amines using a reagent like acetic anhydride.[7] This prevents the unreacted peptide chains from participating in subsequent coupling steps, thus avoiding the formation of deletion sequences.[7][10]
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and optimize the coupling of Boc-allylglycine.
| Problem | Potential Cause | Recommended Solution(s) |
| Low final yield / Presence of deletion sequence | Incomplete coupling of Boc-allylglycine. | 1. Switch to a more potent coupling reagent: If using carbodiimides (DCC, DIC), change to an aminium/uronium salt (HATU, HCTU, COMU) or a phosphonium salt (PyBOP, PyAOP).[1][2][3] 2. Perform a double coupling: After the first coupling, drain and add a fresh solution of activated Boc-allylglycine.[10] 3. Increase reagent equivalents: Use a higher excess (e.g., 3-4 equivalents) of Boc-allylglycine, coupling reagent, and base relative to the resin loading.[10] 4. Extend reaction time: Increase the coupling time from the standard 1-2 hours to 4 hours or even overnight.[10] |
| Positive Kaiser test after initial coupling | Incomplete reaction due to steric hindrance. | 1. Immediately perform a double coupling as described above.[10][11] 2. If the Kaiser test remains positive after the second coupling, cap the unreacted amines with acetic anhydride to prevent deletion sequence formation.[7][10] |
| Difficulty dissolving reagents | Poor quality or degradation of solvents or reagents. | 1. Use high-purity, anhydrous solvents (peptide-synthesis grade DMF or NMP).[10] 2. Use fresh coupling reagents. Phosphonium and uronium salts can degrade over time, especially in solution.[10] |
| Racemization of the amino acid | The activation/coupling conditions are too harsh. | 1. Use a coupling reagent known for low racemization, such as those incorporating OxymaPure (e.g., COMU).[1][5] 2. Avoid excessive amounts of base. Consider using a weaker base like N-methylmorpholine (NMM) instead of diisopropylethylamine (DIPEA).[7] 3. Perform the coupling at room temperature, as elevated temperatures can increase the risk of racemization.[7] |
Quantitative Data on Coupling Reagent Performance
The choice of coupling reagent is critical for overcoming the steric hindrance of Boc-allylglycine. The following table summarizes the general performance of various coupling reagents for sterically hindered amino acids.
| Coupling Reagent | Reagent Type | Relative Reactivity | Racemization Risk | Key Considerations |
| DCC/DIC | Carbodiimide | Low | Moderate to High | Often inefficient for hindered couplings; byproduct (DCU) can be difficult to remove in SPPS.[2][3][4] |
| HBTU/TBTU | Aminium/Uronium Salt | High | Low | Popular and efficient, but less reactive than HATU for highly hindered residues.[1][5] |
| HATU | Aminium/Uronium Salt | Very High | Very Low | Highly effective for hindered couplings due to the formation of reactive OAt esters.[1][2][4] Based on potentially explosive HOAt.[1] |
| COMU | Aminium/Uronium Salt | Very High | Very Low | Efficacy is comparable to HATU.[1][5] Safer alternative as it is based on OxymaPure, avoiding explosive byproducts.[1][5] |
| PyBOP | Phosphonium Salt | High | Low | Efficient and avoids guanidinylation side reactions.[1][4] Byproducts are less hazardous than those of its predecessor, BOP.[1] |
| PyAOP | Phosphonium Salt | Very High | Very Low | Highly effective, particularly for N-methylated amino acids.[2] |
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
-
Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in peptide-grade DMF for 30 minutes. Drain the solvent.
-
Activation Mixture Preparation: In a separate vessel, dissolve Boc-allylglycine (3 equivalents relative to resin loading) in DMF. Add HATU (2.9 equivalents) and DIPEA (6 equivalents). Allow the mixture to pre-activate for 2-5 minutes.[3][10]
-
Coupling Reaction: Add the activation mixture to the drained resin. Agitate the reaction vessel at room temperature for 2 to 4 hours.[10]
-
Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow/colorless beads) indicates complete coupling.[7][10]
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).
Protocol 2: Capping of Unreacted Amines
-
Washing: After the final unsuccessful coupling attempt, wash the peptide-resin with DMF (3 times).[7]
-
Capping Solution Preparation: Prepare a capping solution, for example, 20% acetic anhydride and 2% DIPEA in DMF.[7]
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature. This will acetylate any unreacted primary amines.[7]
-
Final Wash: Drain the capping solution and wash the resin extensively with DMF (3 times) and DCM (3 times) before proceeding to the N-terminal deprotection of the successfully coupled chains.[7]
Visualizations
Caption: Troubleshooting workflow for incomplete coupling of Boc-allylglycine.
Caption: Logic for selecting an appropriate coupling reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
troubleshooting incomplete coupling of Boc-L-allylglycine in SPPS
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the incorporation of Boc-L-allylglycine during Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What makes the coupling of Boc-L-allylglycine potentially problematic?
A1: While not as sterically hindered as some other amino acids like Boc-L-valine, the allyl group of Boc-L-allylglycine can present moderate steric hindrance, potentially slowing down the coupling reaction and leading to incomplete incorporation under standard SPPS conditions. The reactivity of the allyl group itself is generally not a concern during coupling with standard reagents but should be considered in the context of the overall synthetic strategy.
Q2: How can I detect incomplete coupling of Boc-L-allylglycine?
A2: The most common and immediate method for detecting incomplete coupling on the solid support is the Kaiser (ninhydrin) test. A positive result, indicated by a blue or purple color on the resin beads, signifies the presence of unreacted primary amines and thus an incomplete coupling reaction. For a more definitive and quantitative assessment, cleaving a small amount of the peptide from the resin and analyzing it by HPLC and Mass Spectrometry (MS) can identify deletion sequences.
Q3: What is a "double coupling" protocol, and should I use it for Boc-L-allylglycine?
A3: A double coupling protocol involves repeating the coupling step with a fresh solution of activated Boc-L-allylglycine before proceeding to the next N-terminal deprotection.[1] This is a highly recommended strategy to drive the reaction to completion, especially when incomplete coupling is detected or anticipated due to steric hindrance.[1]
Q4: Can I use my standard coupling reagent for Boc-L-allylglycine?
A4: Standard coupling reagents like DIC/HOBt can be effective, but for sterically hindered amino acids, more potent activating agents are often recommended to ensure high coupling efficiency.[2] Uronium/aminium salt-based reagents such as HBTU, HATU, and HCTU, or phosphonium salt-based reagents like PyBOP, are generally more effective for challenging couplings.[2][3]
Troubleshooting Incomplete Coupling of Boc-L-allylglycine
This guide provides a systematic approach to troubleshooting and resolving incomplete coupling issues with Boc-L-allylglycine.
Problem: Positive Kaiser test after Boc-L-allylglycine coupling.
A positive Kaiser test indicates the presence of free amines, meaning the coupling reaction is incomplete.
Solution Workflow:
Recommended Actions:
-
Perform a Double Coupling: This is the most immediate and often effective solution.[1] Repeat the coupling step with a fresh solution of activated Boc-L-allylglycine.
-
Optimize Coupling Reagents: If double coupling is insufficient or if you anticipate difficulties, switch to a more powerful coupling reagent. While specific comparative data for Boc-L-allylglycine is limited, the general hierarchy for sterically hindered amino acids is a good guide.
Table 1: Performance of Common Coupling Reagents for Sterically Hindered Amino Acids
Coupling Reagent Class Typical Yield (%)* Relative Reaction Rate Key Considerations HATU Aminium/Uronium Salt >95 Very Fast Highly efficient for hindered couplings; use with a non-nucleophilic base like DIEA.[2] HCTU Aminium/Uronium Salt >95 Very Fast Similar to HATU in efficiency, often more soluble. HBTU Aminium/Uronium Salt 90-95 Fast A reliable and cost-effective choice for many difficult couplings.[2] PyBOP Phosphonium Salt 90-95 Fast Byproducts are generally less problematic than those from BOP.[3] DIC/HOBt Carbodiimide/Additive 85-90 Moderate Economical, but may require longer reaction times or higher temperatures for hindered residues.[2] *Note: Yields are generalized for sterically hindered amino acids and may vary based on the specific peptide sequence.
-
Adjust Reaction Conditions:
-
Increase Equivalents: Use a higher excess of Boc-L-allylglycine and coupling reagent (e.g., 3-4 equivalents relative to the resin loading).
-
Extend Reaction Time: Increase the coupling time from the standard 1-2 hours to 4 hours or even overnight.
-
Elevate Temperature: Raising the reaction temperature to 30-50°C can significantly improve coupling kinetics. However, monitor for potential side reactions.
-
-
Capping: If a small percentage of amines remain unreacted after troubleshooting, it may be preferable to "cap" them by acetylation to prevent the formation of deletion sequences. This is achieved by treating the resin with acetic anhydride and a base like DIEA or pyridine.
Experimental Protocols
Protocol 1: Standard Boc-SPPS Cycle
Protocol 2: Double Coupling of Boc-L-allylglycine
This protocol should be initiated after a standard coupling and a positive Kaiser test.
-
First Coupling: Perform the coupling of Boc-L-allylglycine as per your standard protocol (e.g., using 2-4 eq. of amino acid and coupling reagent for 1-2 hours).
-
Wash: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3 times) to remove residual reagents and byproducts.
-
Prepare Fresh Reagents: In a separate vessel, pre-activate a fresh solution of Boc-L-allylglycine (same equivalents as the first coupling) with your chosen coupling reagent and base in DMF.
-
Second Coupling: Add the newly prepared and activated amino acid solution to the peptide-resin. Agitate the reaction mixture at room temperature for 1-2 hours.
-
Wash: Drain the solution and wash the resin with DMF (3 times) and then DCM (3 times).
-
Confirmation: Perform another Kaiser test to verify the completion of the reaction. If the test is negative (yellow), you can proceed to the next deprotection step.
Protocol 3: Kaiser (Ninhydrin) Test
-
Sample Collection: Withdraw a small sample of resin beads (approx. 5-10 mg) from the reaction vessel after the coupling and washing steps.
-
Washing: Wash the collected beads thoroughly with DMF and then ethanol to remove any residual reagents.
-
Reagent Addition: Place the washed beads into a small glass test tube. Add 2-3 drops each of:
-
Solution A: 5% Ninhydrin in ethanol
-
Solution B: 80% Phenol in ethanol
-
Solution C: 2% 0.001M KCN (aq) in pyridine
-
-
Heating: Heat the sample at 100-120°C for 5 minutes.
-
Observation: Observe the color of the beads and the solution.
-
Intense Blue/Purple: Indicates a high concentration of free primary amines (failed coupling). A recoupling is necessary.
-
Yellow/Colorless: Indicates the absence of free primary amines (successful coupling).
-
Faint Blue: May indicate a partially incomplete reaction, warranting a second coupling.
-
References
impact of scavengers on the cleavage of allylglycine-containing peptides
This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of scavengers on the cleavage of allylglycine-containing peptides. Find answers to frequently asked questions, troubleshooting tips for common experimental issues, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: Is the allylglycine side chain stable during standard Trifluoroacetic Acid (TFA) cleavage?
A1: Yes, the allyl group of the allylglycine side chain is generally stable under the standard acidic conditions used for TFA-mediated cleavage in Fmoc-based solid-phase peptide synthesis (SPPS). The primary purpose of the cleavage cocktail is to remove acid-labile protecting groups from other amino acid side chains and to cleave the peptide from the resin. The allylglycine side chain, being a simple alkene, is not typically susceptible to cleavage by TFA.
Q2: What is the primary role of scavengers during the cleavage of allylglycine-containing peptides?
A2: The primary role of scavengers is to "trap" or quench highly reactive carbocations that are generated from the removal of acid-labile protecting groups (e.g., Boc, tBu, Trt) and the resin linker during TFA treatment.[1] By neutralizing these electrophilic species, scavengers prevent them from causing unwanted side reactions, such as the alkylation of nucleophilic residues like Tryptophan, Methionine, Cysteine, and Tyrosine.[2][3] While the allyl group of allylglycine is a potential nucleophile, the presence of efficient scavengers in the cleavage cocktail minimizes the risk of its modification.
Q3: Do I need to use a special scavenger cocktail for peptides containing allylglycine?
A3: In most cases, a standard scavenger cocktail is sufficient for the cleavage of peptides containing allylglycine. The choice of scavengers should be dictated by the presence of other sensitive amino acids in your peptide sequence. A widely used general-purpose cocktail is Reagent K, or a simpler, less odorous mixture of TFA/triisopropylsilane (TIS)/water.[4]
Q4: Can the allyl group of allylglycine react with carbocations generated during cleavage?
A4: While the alkene in the allylglycine side chain is a nucleophile and could theoretically react with the electrophilic carbocations generated during cleavage, this is not a commonly reported side reaction. The high concentration of scavengers in the cleavage cocktail is designed to rapidly quench these carbocations, making their reaction with the allylglycine side chain unlikely.
Q5: Are there any known side reactions involving the allylglycine side chain and common scavengers?
A5: There is no significant evidence in the literature to suggest direct, unwanted reactions between the allylglycine side chain and common scavengers such as TIS, water, 1,2-ethanedithiol (EDT), or phenol under standard TFA cleavage conditions. Scavengers are themselves nucleophiles and are intended to react with electrophiles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected mass adduct of +57 Da or other alkylations observed in Mass Spectrometry. | Insufficient scavenging of t-butyl cations or other carbocations, leading to alkylation of the allylglycine side chain or other sensitive residues.[5] | - Increase the concentration of scavengers in your cleavage cocktail. Triisopropylsilane (TIS) is a very effective carbocation scavenger.[6] - Ensure your scavengers are fresh and of high quality. - Optimize the cleavage time; prolonged exposure to the acidic cocktail can increase the chance of side reactions. |
| Low peptide yield after cleavage and precipitation. | Incomplete cleavage from the resin or poor precipitation of the peptide.[7][8] | - Ensure the peptide-resin is well-swollen before and during cleavage. - Increase the cleavage time in increments of 30-60 minutes. - After cleavage, reduce the volume of TFA under a stream of nitrogen before adding cold diethyl ether to improve precipitation.[7] |
| Peptide appears oily and does not precipitate. | The peptide may be highly hydrophobic or still contain a significant amount of scavengers. | - Try precipitating in a different cold solvent, such as a mixture of diethyl ether and hexane. - Perform multiple washes with cold diethyl ether to thoroughly remove scavengers. - Lyophilize the concentrated TFA solution directly if precipitation fails, and purify the crude material using reverse-phase HPLC. |
| Discoloration of the cleavage cocktail. | Formation of carbocations, particularly trityl cations, which are often colored. This is generally a normal observation. | - No action is typically needed. A change in color indicates that the deprotection is proceeding. However, if the final peptide is also discolored, it may indicate side reactions, and purification by HPLC is necessary. |
Data Summary on Common Scavenger Cocktails
The selection of an appropriate scavenger cocktail is critical for obtaining high-purity crude peptide. The following table summarizes common cocktails suitable for peptides, including those containing allylglycine, based on the presence of other sensitive residues.
| Scavenger Cocktail | Composition (v/v/v) | Primary Use Case & Rationale |
| TFA/TIS/H₂O | 95 : 2.5 : 2.5 | A good general-purpose, low-odor cocktail for peptides without highly sensitive residues like Cys or Met. TIS is an excellent scavenger for carbocations.[4][9] |
| Reagent B | TFA/Phenol/H₂O/TIS (88:5:5:2) | Recommended for peptides containing Trityl (Trt) protecting groups. Phenol helps to scavenge carbocations and protect tyrosine.[10] |
| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | A robust cocktail for peptides with multiple sensitive residues, including Cys, Met, Trp, and Tyr. EDT is a reducing agent that protects Cysteine.[2][10] |
| Reagent R | TFA/Thioanisole/EDT/Anisole (90:5:3:2) | Particularly effective for peptides containing Arginine protected with sulfonyl groups (e.g., Pmc, Pbf).[5][10] |
Experimental Protocols
Protocol 1: Standard TFA Cleavage of an Allylglycine-Containing Peptide
This protocol is suitable for a 0.1 mmol scale synthesis of a peptide containing allylglycine and other standard protected amino acids.
-
Resin Preparation:
-
Transfer the dry peptide-resin (0.1 mmol) to a suitable reaction vessel with a frit.
-
Wash the resin three times with dichloromethane (DCM) to swell the resin and remove any residual DMF.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[8]
-
-
Cleavage Cocktail Preparation (Prepare Fresh):
-
In a well-ventilated fume hood, prepare 10 mL of the cleavage cocktail. For a standard peptide, use TFA/TIS/H₂O (95:2.5:2.5, v/v/v) .
-
Carefully mix 9.5 mL of TFA, 0.25 mL of TIS, and 0.25 mL of deionized water.
-
Cool the mixture in an ice bath for 5-10 minutes.
-
Caution: TFA is extremely corrosive. Always wear appropriate personal protective equipment (gloves, lab coat, safety glasses).[6]
-
-
Cleavage Reaction:
-
Add the cold cleavage cocktail to the dried peptide-resin.
-
Gently agitate or stir the mixture at room temperature for 2-3 hours. For peptides with multiple arginine residues, a longer cleavage time may be necessary.[10]
-
-
Peptide Isolation and Precipitation:
-
Filter the TFA solution containing the cleaved peptide into a cold 50 mL centrifuge tube.
-
Wash the resin twice with 1-2 mL of fresh TFA and combine the filtrates.
-
Add the combined filtrate dropwise into a centrifuge tube containing 40 mL of cold (–20°C) diethyl ether. A white precipitate of the crude peptide should form.[8]
-
Centrifuge the suspension to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet twice more with cold diethyl ether to remove residual scavengers and organic-soluble byproducts.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Visualizations
Cleavage Workflow for Allylglycine-Containing Peptides
Caption: Standard workflow for the cleavage and isolation of allylglycine-containing peptides.
Mechanism of Scavenger Action
Caption: Role of scavengers in preventing side reactions during TFA cleavage.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 10. peptide.com [peptide.com]
identifying and characterizing byproducts in Boc-allylglycine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing byproducts encountered during the synthesis of Boc-allylglycine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Boc-allylglycine synthesis is resulting in a low yield and a significant, more polar byproduct is observed on my TLC plate. What could this byproduct be?
A1: A common issue in the synthesis of Boc-allylglycine, particularly in palladium-catalyzed cross-coupling reactions involving a zinc-mediated step, is the formation of a β-elimination byproduct. This byproduct is typically tert-butyl (1-(methoxycarbonyl)vinyl)carbamate, also known as Boc-dehydroalanine methyl ester. This side reaction is especially prevalent when using solvents like tetrahydrofuran (THF), which can promote the elimination.
Q2: How can I confirm the presence of the Boc-dehydroalanine methyl ester byproduct in my reaction mixture?
A2: The presence of Boc-dehydroalanine methyl ester can be confirmed by spectroscopic analysis of the purified byproduct. Key spectral features to look for are:
-
¹H NMR: Two singlets in the olefinic region (around 5.5-6.5 ppm) corresponding to the vinyl protons, a singlet for the methyl ester protons (around 3.8 ppm), and a singlet for the Boc group protons (around 1.5 ppm).
-
¹³C NMR: Resonances for the quaternary vinyl carbon (around 130-140 ppm), the terminal vinyl carbon (around 105-115 ppm), the ester carbonyl (around 165 ppm), and the carbamate carbonyl (around 152 ppm).
-
Mass Spectrometry (ESI-MS): An [M+Na]⁺ ion corresponding to the molecular weight of the byproduct.
Q3: What measures can I take to minimize the formation of the β-elimination byproduct?
A3: To minimize the formation of the Boc-dehydroalanine methyl ester, consider the following adjustments to your protocol:
-
Solvent Choice: Use dimethylformamide (DMF) instead of THF as the solvent for the zinc insertion step. DMF helps to suppress the β-elimination side reaction.
-
Temperature Control: Maintain careful control of the reaction temperature. Lower temperatures during the formation of the organozinc intermediate may reduce the rate of elimination.
-
Reagent Purity: Ensure that all reagents, especially the starting iodoalanine derivative, are of high purity and free from any acidic impurities that could promote elimination.
Q4: I am using an alternative synthesis route involving the allylation of a Boc-glycine Schiff base and I am observing a non-polar byproduct. What could it be?
A4: In the synthesis of Boc-allylglycine via the alkylation of a glycine Schiff base, a potential non-polar byproduct is the over-alkylation product, Boc-N,N-diallylglycine. This occurs if the mono-allylated product undergoes a second allylation. While the acidity of the mono-allylated product is lower than the starting material, making the second alkylation less favorable, it can still occur under certain conditions.
Q5: How can I characterize the Boc-N,N-diallylglycine byproduct?
A5: The diallylated byproduct can be identified by its characteristic spectral data:
-
¹H NMR: Two sets of signals corresponding to the two allyl groups. This would include multiplets for the vinyl protons (around 5.7-5.9 ppm and 5.1-5.3 ppm) and doublets for the methylene protons attached to the nitrogen (around 3.9-4.1 ppm). You would also see the characteristic singlet for the Boc group protons.
-
Mass Spectrometry (ESI-MS): An [M+Na]⁺ ion corresponding to the molecular weight of Boc-N,N-diallylglycine.
Q6: How can I avoid the formation of the diallylated byproduct in a Schiff base alkylation?
A6: To prevent over-alkylation:
-
Stoichiometry: Use a controlled amount of the allylating agent (e.g., allyl bromide), typically not exceeding 1.0-1.2 equivalents relative to the glycine Schiff base.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or HPLC and stop the reaction once the starting material is consumed. Avoid prolonged reaction times or elevated temperatures, which can favor the second alkylation.
Byproduct Characterization Data
The following table summarizes the expected analytical data for the primary potential byproducts in Boc-allylglycine synthesis.
| Byproduct Name | Structure | Expected ¹H NMR Signals (CDCl₃) | Expected ¹³C NMR Signals (CDCl₃) | Expected MS (ESI) [M+Na]⁺ |
| tert-butyl (1-(methoxycarbonyl)vinyl)carbamate (Boc-dehydroalanine methyl ester) |
| ~6.2 ppm (s, 1H), ~5.7 ppm (s, 1H), ~3.8 ppm (s, 3H), ~1.5 ppm (s, 9H) | ~165, ~152, ~135, ~108, ~81, ~53, ~28 ppm | 224.1 g/mol |
| Boc-N,N-diallylglycine |
| ~5.8 ppm (m, 2H), ~5.2 ppm (m, 4H), ~4.0 ppm (d, 4H), ~3.9 ppm (s, 2H), ~1.4 ppm (s, 9H) | ~171, ~155, ~133, ~118, ~80, ~55, ~52, ~28 ppm | 278.2 g/mol |
Experimental Protocols
Protocol 1: HPLC Analysis of Reaction Mixture
Objective: To separate and quantify Boc-allylglycine and potential byproducts.
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Procedure:
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Start with a low percentage of mobile phase B (e.g., 10%) and gradually increase to a higher percentage (e.g., 90%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
-
Analysis: Identify peaks corresponding to Boc-allylglycine and byproducts based on their retention times. The more polar β-elimination byproduct will typically elute earlier than the product, while the less polar diallylated byproduct will elute later.
Protocol 2: NMR Spectroscopy for Structural Elucidation
Objective: To confirm the chemical structure of isolated byproducts.
Instrumentation: Nuclear Magnetic Resonance (NMR) Spectrometer (400 MHz or higher recommended).
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the purified byproduct in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon-13 NMR spectrum.
-
Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.
-
-
Data Analysis: Process the spectra and compare the chemical shifts and coupling patterns with the expected values for the suspected byproduct structures.
Protocol 3: GC-MS for Volatile Impurity Analysis
Objective: To identify volatile byproducts or residual starting materials.
Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) system.
Procedure:
-
Derivatization (if necessary): For non-volatile compounds, derivatization may be required to increase volatility. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture or isolated impurity in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: Scan from m/z 40 to 500.
-
-
Analysis: Identify compounds by comparing their mass spectra with a library database (e.g., NIST).
Visualizations
Caption: Reaction pathway for Boc-allylglycine synthesis and the formation of the β-elimination byproduct.
Caption: Troubleshooting workflow for identifying and addressing byproducts in Boc-allylglycine synthesis.
Technical Support Center: Improving the Yield of Peptide Macrocyclization with Allylglycine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on peptide macrocyclization using allylglycine, primarily through Ring-Closing Metathesis (RCM).
Troubleshooting Guide
Low Cyclization Yield or Purity
Low yield or the presence of significant impurities are common challenges in peptide macrocyclization. A systematic approach to troubleshooting is crucial for identifying and resolving the underlying issues.
Step 1: Initial Assessment and Problem Identification
The first step is to accurately characterize the problem by analyzing the crude reaction mixture using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[1][2]
Commonly Observed Problems:
-
Low consumption of the linear peptide: The starting material is not being consumed efficiently.[2]
-
Formation of high molecular weight species: The presence of dimers, trimers, or higher-order oligomers is observed.[1][2]
-
Presence of unexpected side products: This could include desallyl side products or products of isomerization.[3]
-
No desired product formation: The cyclic peptide is not detected.[2]
Step 2: Troubleshooting Workflow
The following diagram outlines a workflow for troubleshooting low cyclization yield and purity.
Caption: Troubleshooting workflow for difficult peptide cyclization reactions.
Frequently Asked Questions (FAQs)
Q1: My primary side-product is oligomers (dimers, trimers). How can I favor intramolecular cyclization?
A1: The formation of oligomers is due to intermolecular reactions competing with the desired intramolecular cyclization. To favor the formation of the cyclic monomer, consider the following strategies:
-
High Dilution: For solution-phase cyclization, reducing the concentration of the linear peptide (typically to 0.1-1 mM) will decrease the probability of intermolecular reactions.[4]
-
Solid-Phase Synthesis (SPPS): Performing the cyclization while the peptide is still attached to the solid support takes advantage of the "pseudo-dilution" effect. The resin matrix physically isolates the peptide chains, thus favoring intramolecular reactions.[3]
-
Induce a Pre-cyclization Conformation: The conformation of the linear precursor peptide plays a critical role. Incorporating turn-inducing structural elements, such as proline or D-amino acids, can pre-organize the peptide into a conformation that brings the reactive termini closer together, thus increasing the effective molarity for the intramolecular reaction.[5][6]
Q2: I am observing significant formation of desallyl side products. What causes this and how can it be prevented?
A2: The formation of desallyl side products can occur, particularly with residues like O-allyl tyrosine, through isomerization of the double bond followed by cleavage.[3] To minimize this side reaction:
-
Optimize Reaction Temperature: Higher temperatures can lead to catalyst degradation and an increase in side reactions. For instance, with Grubbs II catalyst, reducing the temperature from 60°C to 40°C has been shown to significantly decrease the formation of desallyl products and improve the yield of the desired cyclic peptide.[3]
-
Use Isomerization Suppressants: Additives such as 1,4-benzoquinone or phenol can suppress olefin isomerization, although they may also slightly decrease the catalytic activity of Grubbs catalysts.[3]
-
Catalyst Choice: The choice of catalyst can influence the extent of side reactions. Comparing different generations of Grubbs or Hoveyda-Grubbs catalysts may identify one that is less prone to inducing isomerization.
Q3: My peptide is prone to aggregation. What strategies can I employ to improve the cyclization yield?
A3: Peptide aggregation, especially with hydrophobic sequences or those prone to forming β-sheets, can hinder cyclization by making the reactive sites inaccessible.[1][3] The following strategies can help mitigate this issue:
-
Chaotropic Salts: The addition of chaotropic salts like LiCl can disrupt secondary structures and improve cyclization efficiency.[1]
-
Solvent Choice: Using solvents like N-methylpyrrolidone (NMP) or adding dimethylsulfoxide (DMSO) can help to solubilize the growing peptide chain.[1][7] A mixture of CH2Cl2 and DMF is also commonly used, with DMF allowing for higher reaction temperatures and better solubilization of hydrophilic peptides.[8]
-
Microwave-Assisted Synthesis: Microwave irradiation can accelerate reactions and potentially disrupt intermolecular hydrogen bonds that lead to aggregation.[1][3]
-
Low-Substitution Resins: Using a resin with a lower substitution level increases the distance between peptide chains, reducing the likelihood of intermolecular aggregation.[1]
-
Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides can disrupt the formation of secondary structures that lead to aggregation.[1]
Q4: How do I choose the right catalyst and catalyst loading for my reaction?
A4: The choice of catalyst and its loading are critical for a successful RCM reaction.
-
Catalyst Selection: Second-generation Grubbs (GII) and Hoveyda-Grubbs (HGII) catalysts are commonly used for peptide RCM due to their stability and broad functional group tolerance.[3] HGII catalysts often exhibit enhanced stability. The specific choice may depend on the peptide sequence and the steric hindrance around the allyl groups.[4]
-
Catalyst Loading: Higher catalyst loading can sometimes increase the reaction rate but may also lead to more catalyst-derived impurities and side reactions.[3] It is recommended to start with a moderate loading (e.g., 10-20 mol%) and optimize from there. A study on a model dipeptide found that for GII, a concentration of 1-3 mM (at 15 mol%) at 40°C gave the highest yields of the RCM product.[3]
Data Summary Tables
Table 1: Effect of Temperature and Catalyst Concentration on RCM Yield
| Catalyst | Catalyst Concentration (mM) | Temperature (°C) | RCM Product Yield (%) | Desallyl Product Yield (%) |
| Grubbs II | 3 | 60 | 20 | >35 |
| Grubbs II | 1 | 40 | ~55 | ~15 |
| Grubbs II | 3 | 40 | ~55 | ~20 |
| Grubbs II | 0.3 | 40 | ~35 | ~10 |
Data synthesized from a study on a model dipeptide Fmoc-Tyr(All)-Tyr(All).[3]
Table 2: General Troubleshooting Guide for Low RCM Yield
| Symptom | Potential Cause | Suggested Solution |
| Low conversion of linear peptide | Inactive catalyst, insufficient catalyst, low temperature | Use fresh catalyst, increase catalyst loading, increase temperature, extend reaction time. |
| Formation of oligomers | High concentration | Perform reaction at high dilution (solution phase) or on solid support (pseudo-dilution). |
| Peptide aggregation | Intermolecular hydrogen bonding | Use chaotropic salts (LiCl), microwave heating, or aggregation-disrupting solvents (NMP, DMSO).[1][7] |
| Isomerization/side products | High temperature, catalyst decomposition | Lower reaction temperature, add isomerization suppressants (benzoquinone), try a different catalyst.[3] |
| Steric hindrance at cyclization site | Bulky residues near allylglycine | Redesign the linear peptide to place the cyclization site away from sterically hindered residues.[5] |
Experimental Protocols
Protocol 1: On-Resin Peptide Macrocyclization via RCM
This protocol describes a general procedure for ring-closing metathesis of a peptide containing two allylglycine residues while it is still attached to the solid-phase resin.
-
Peptide Synthesis: Synthesize the linear peptide containing two allylglycine residues on a suitable resin using standard Fmoc-SPPS chemistry.
-
Resin Preparation: After synthesis and deprotection of the final N-terminal Fmoc group, wash the peptide-resin thoroughly with dichloromethane (DCM).
-
Catalyst Solution Preparation: In a separate vial, dissolve the Grubbs or Hoveyda-Grubbs catalyst (e.g., 10-20 mol% relative to the peptide-resin) in an appropriate solvent. A common solvent is 1,2-dichloroethane (DCE) or a mixture of DCM/DMF (4:1).[3][8][9] The final catalyst concentration is typically in the range of 1-10 mM.[3][9] Degas the catalyst solution by bubbling with nitrogen or argon for 10-15 minutes.
-
Cyclization Reaction: Add the degassed catalyst solution to the peptide-resin. Shake or agitate the mixture at room temperature or a slightly elevated temperature (e.g., 40°C) for 2-4 hours.[3][9] The reaction can be performed in two cycles of 2 hours each with fresh catalyst solution.[9]
-
Monitoring the Reaction: To monitor the reaction progress, a small number of resin beads can be removed, and the peptide cleaved. The cleaved products are then analyzed by HPLC and MS. The cyclized peptide typically elutes earlier than the linear precursor in reverse-phase HPLC.[9]
-
Washing: After the reaction is complete, filter off the catalyst solution and wash the resin extensively with the reaction solvent (e.g., DCE or DCM) to remove the catalyst and soluble byproducts.[9]
-
Cleavage and Deprotection: Cleave the cyclized peptide from the resin and remove the side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H2O).
-
Purification: Purify the crude cyclic peptide by reverse-phase HPLC.
Protocol 2: Solution-Phase Peptide Macrocyclization via RCM
This protocol is for the cyclization of a fully deprotected linear peptide in solution.
-
Linear Peptide Preparation: Synthesize, cleave, and purify the linear peptide containing two allylglycine residues. Ensure the peptide is of high purity (>95%).
-
Reaction Setup: Dissolve the purified linear peptide in a suitable solvent (e.g., DCM, DCE, or a DCM/DMF mixture) to a final concentration of 0.1-1 mM (high dilution conditions).[4]
-
Catalyst Addition: Prepare a stock solution of the Grubbs or Hoveyda-Grubbs catalyst in the same solvent. Add the catalyst (typically 10-20 mol%) to the peptide solution.
-
Reaction Conditions: Stir the reaction mixture under an inert atmosphere (nitrogen or argon) at room temperature or a specified optimized temperature (e.g., 40°C) for 2-24 hours.[3]
-
Reaction Monitoring: Monitor the disappearance of the linear precursor and the appearance of the cyclic product by LC-MS.
-
Quenching: Once the reaction is complete, the catalyst can be quenched by adding a small amount of a phosphine scavenger or by passing the solution through a silica plug.
-
Purification: Remove the solvent under reduced pressure and purify the crude cyclic peptide by reverse-phase HPLC.
Visualizations
Caption: Simplified mechanism of Ring-Closing Metathesis (RCM) for peptide macrocyclization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. React App [pmc.umicore.com]
- 5. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 6. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. Structural and Pharmacological Effects of Ring-Closing Metathesis in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
Technical Support Center: Managing Hydrophobic Peptides Containing Allylglycine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hydrophobic peptides containing the non-canonical amino acid, allylglycine. Allylglycine's hydrophobicity can contribute to significant challenges with peptide aggregation during and after synthesis.
Frequently Asked Questions (FAQs)
Q1: Why are my allylglycine-containing peptides aggregating?
A1: Peptides containing a high proportion of hydrophobic residues, including allylglycine, are prone to aggregation. This is primarily driven by the tendency of these non-polar side chains to minimize contact with aqueous environments, leading to self-association. Specifically, poly(L-allylglycine) has been shown to adopt a β-sheet conformation, which promotes aggregation and can complicate the synthesis of long peptide chains.[1] This aggregation can manifest as poor solubility, precipitation, or gel-like behavior.
Q2: What are the primary challenges associated with the aggregation of allylglycine peptides?
A2: The primary challenges include:
-
Difficulties during Solid-Phase Peptide Synthesis (SPPS): Aggregation on the resin can lead to incomplete coupling and deprotection steps, resulting in truncated or deletion sequences and overall lower purity and yield.
-
Poor Solubility: After cleavage and purification, the peptide may be difficult to dissolve in aqueous buffers suitable for biological assays.
-
Inaccurate Quantification: Undissolved peptide aggregates can lead to errors in concentration determination.
-
Loss of Biological Activity: Aggregation can mask active sites or prevent the peptide from adopting its functional conformation.
-
Challenges in Purification: Aggregated peptides can behave unpredictably during reverse-phase HPLC, often leading to broad peaks, poor recovery, or even precipitation on the column.
Q3: How can I proactively prevent aggregation during the synthesis of my allylglycine-containing peptide?
A3: Several strategies can be employed during SPPS to mitigate aggregation:
-
Incorporate Solubilizing Groups: The inclusion of comonomers or segments like polyethylene glycol (PEG) can help to improve the solubility of the growing peptide chain.[1]
-
Use "Difficult Sequence" Protocols: Employing specialized reagents and protocols designed for hydrophobic peptides can be beneficial. This includes the use of high-boiling point solvents like N-methylpyrrolidone (NMP) or the addition of chaotropic agents.
-
Strategic Placement of Pseudoproline Dipeptides: Inserting pseudoproline dipeptides can introduce kinks in the peptide backbone, disrupting the formation of secondary structures like β-sheets that lead to aggregation.
Troubleshooting Guide
Issue 1: My peptide is insoluble in standard aqueous buffers.
This is a common issue for hydrophobic peptides. The following flowchart outlines a systematic approach to solubilization.
Caption: Workflow for solubilizing allylglycine-containing peptides.
Issue 2: My peptide has already aggregated. How can I disaggregate it?
For peptides that have already formed aggregates, more aggressive disaggregation protocols may be necessary.
Disaggregation Protocol using TFA and HFIP:
This protocol is effective for highly aggregated peptides but requires careful handling of hazardous solvents in a fume hood. This method is adapted from protocols used for other aggregation-prone peptides.[2][3]
-
Preparation: In a glass vial within a fume hood, add 1-5 mg of the lyophilized aggregated peptide.
-
Solvent Addition: Prepare a 1:1 (v/v) mixture of trifluoroacetic acid (TFA) and hexafluoroisopropanol (HFIP). Add this mixture to the peptide to achieve a concentration of approximately 0.5 mg/mL.
-
Incubation: Vortex the suspension at room temperature until the peptide appears to be fully dissolved. Continue to incubate for an additional 0.5 to 4 hours.
-
Solvent Removal: Evaporate the TFA/HFIP solvent using a stream of dry nitrogen or argon gas until a peptide film or powder remains.
-
Resuspension: Resuspend the peptide in the desired aqueous buffer. It is advisable to start with a small volume and sonicate briefly to aid dissolution before diluting to the final concentration.
Table 1: Comparison of Solubilization Strategies
| Strategy | Description | Pros | Cons | Best For |
| pH Adjustment | Dissolving the peptide in a buffer with a pH away from its isoelectric point (pI) to increase net charge and electrostatic repulsion. | Simple, uses common lab reagents. | May not be effective for very hydrophobic peptides; final pH may not be compatible with the experiment. | Peptides with a net positive or negative charge. |
| Organic Co-solvents | Using a minimal amount of a strong organic solvent (e.g., DMSO, DMF) to first dissolve the peptide, followed by dilution in an aqueous buffer. | Highly effective for dissolving hydrophobic peptides. | The organic solvent may interfere with downstream applications; can cause precipitation if not diluted carefully. | Neutral or highly hydrophobic peptides. |
| Chaotropic Agents | The use of agents like guanidinium HCl or urea to disrupt the hydrogen-bonding network that stabilizes aggregates. | Effective at breaking down existing aggregates. | Must be removed before most biological assays; can denature peptides with specific folds. | Heavily aggregated peptides that do not respond to other methods. |
| TFA/HFIP Treatment | A strong disaggregation method using a mixture of trifluoroacetic acid and hexafluoroisopropanol.[2][3] | Very effective for stubborn aggregates. | Uses hazardous and volatile solvents; requires a fume hood and careful handling. | Peptides that are completely insoluble or have formed visible precipitates. |
Experimental Protocols
Protocol 1: General Solubility Testing
-
Weigh out a small, known amount of your lyophilized allylglycine-containing peptide (e.g., 0.1 mg).
-
Add a small, measured volume of sterile, deionized water (e.g., 100 µL) to achieve a concentration of 1 mg/mL.
-
Vortex the sample for 30 seconds and visually inspect for any undissolved material.
-
If the peptide is not fully dissolved, proceed with the troubleshooting workflow outlined above, testing different solvent conditions sequentially.
-
Always centrifuge the final peptide solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any remaining micro-aggregates before using the supernatant in your experiment.
Protocol 2: Monitoring Aggregation with Thioflavin T (ThT) Assay
The ThT assay is a common method to detect the formation of amyloid-like fibrils, which are rich in β-sheet structures.
-
Prepare a ThT stock solution: Dissolve Thioflavin T in a suitable buffer (e.g., 50 mM glycine, pH 8.5) to a final concentration of 3 µM.
-
Prepare peptide samples: Dissolve your disaggregated allylglycine peptide in the desired buffer at the working concentration.
-
Incubate samples: Incubate the peptide solutions under conditions that may promote aggregation (e.g., 37°C with gentle agitation).
-
Measure fluorescence: At various time points, take an aliquot of the peptide solution and add it to the ThT solution in a fluorescence microplate.
-
Read the plate: Measure the fluorescence intensity with excitation at ~450 nm and emission at ~485 nm. An increase in fluorescence over time indicates the formation of β-sheet-rich aggregates.
Visualization of the Aggregation Problem and Solutions
The following diagram illustrates the factors contributing to the aggregation of allylglycine peptides and the strategies to manage this issue.
Caption: Factors influencing allylglycine peptide aggregation and mitigation strategies.
References
stability of the allyl group during repeated acid-base cycles in SPPS
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the use of the allyl protecting group in Solid-Phase Peptide Synthesis (SPPS). It covers the stability of the allyl group during repeated acid-base cycles, troubleshooting for common issues, and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: How stable is the allyl protecting group to the reagents used in Fmoc-SPPS?
The allyl protecting group is highly stable under the standard conditions of Fmoc-SPPS. It is orthogonal to the base-labile Fmoc group and the acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt).[1] This means it remains intact during the repeated cycles of piperidine treatment for Fmoc deprotection and the final trifluoroacetic acid (TFA) cleavage of most side-chain protecting groups and the peptide from the resin.
Q2: Can I use the allyl protecting group in Boc-SPPS?
Yes, the allyl group is also orthogonal to the Boc-SPPS strategy. It is stable to the moderately acidic conditions (e.g., TFA in DCM) used for Boc deprotection.[1]
Q3: Under what conditions is the allyl group removed?
The allyl group is typically removed under mild, neutral conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a scavenger.[2] Common scavengers include phenylsilane, dimethylamine-borane complex, and N-methylaniline. The reaction is usually carried out in a solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).
Q4: Are there any alternatives to palladium-catalyzed deprotection?
Yes, a metal-free deprotection method using iodine (I₂) and water in an environmentally friendly solvent mixture like PolarClean/ethyl acetate has been reported.[3] This can be advantageous for synthesizing peptides where residual palladium contamination is a concern.
Q5: What are the most common applications of the allyl protecting group in SPPS?
The primary applications of the allyl group's orthogonality include:
-
On-resin cyclization: After assembling the linear peptide, the allyl group can be selectively removed to unmask a functional group for intramolecular cyclization (e.g., forming a lactam bridge).
-
Branched peptide synthesis: A side-chain protected with an allyl group can be deprotected on-resin to allow for the synthesis of a second peptide chain.
-
Peptide modification and conjugation: The deprotected functional group can be used for site-specific labeling with fluorescent dyes, biotin, or other molecules.[4]
Troubleshooting Guide
This guide addresses specific issues that users may encounter when using the allyl protecting group in SPPS.
| Problem | Potential Cause | Recommended Solution |
| Premature loss of the allyl group | Incompatibility with certain reagents. | While generally stable, the allyl group can be sensitive to hydrazine if it contains diazine impurities. This can lead to the reduction of the allyl double bond. To prevent this, add allyl alcohol to the hydrazine reagent.[5] |
| Unexpected side reactions. | Review all reagents and conditions used in your SPPS cycles. Ensure that no unintended reducing or oxidizing agents are present that could affect the allyl group. | |
| Incomplete deprotection of the allyl group | Inactive catalyst. | The Pd(0) catalyst is sensitive to oxidation. Ensure the deprotection reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use fresh, high-quality catalyst. |
| Insufficient scavenger. | The scavenger is crucial for trapping the allyl cation. Ensure you are using the correct stoichiometry of the scavenger as recommended in the protocol. | |
| Poor resin swelling. | Ensure the resin is adequately swollen in the reaction solvent to allow for efficient access of the catalyst and scavenger to the peptide. | |
| Steric hindrance. | For sterically hindered sites, consider increasing the reaction time, temperature (if compatible with the peptide), or using a more active catalyst system. Microwave-assisted deprotection can also improve efficiency in such cases.[2] | |
| Side reactions during deprotection | Alkylation of the deprotected amine. | The allyl cation generated during deprotection can potentially re-alkylate the newly liberated amine. Using an effective scavenger in sufficient excess minimizes this side reaction. |
| Palladium contamination of the final peptide. | If residual palladium is a concern, consider the metal-free iodine-mediated deprotection method.[3] Alternatively, perform thorough washing steps after deprotection and consider using a palladium scavenger resin. |
Experimental Protocols
Protocol 1: Standard On-Resin Deprotection of an Allyl Group
This protocol describes the standard method for removing an allyl protecting group from a resin-bound peptide using a palladium(0) catalyst.
Materials:
-
Peptide-resin containing an allyl-protected amino acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Phenylsilane (PhSiH₃)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Inert gas (Argon or Nitrogen)
-
Solid-phase synthesis vessel
Procedure:
-
Swell the peptide-resin in anhydrous DCM for 30 minutes.
-
Drain the solvent.
-
Under an inert atmosphere, add a solution of Pd(PPh₃)₄ (0.25 equivalents relative to the resin loading) in DCM to the resin.
-
Gently agitate the resin for 5 minutes.
-
Add a solution of PhSiH₃ (24 equivalents relative to the resin loading) in DCM to the resin.
-
Continue to agitate the resin at room temperature for 30-60 minutes. Monitor the reaction progress using a qualitative test (e.g., Kaiser test if an amine is deprotected) or by cleaving a small amount of resin for LC-MS analysis.
-
Once the deprotection is complete, drain the reaction mixture.
-
Wash the resin thoroughly with DCM (3x), DMF (3x), and finally with DCM (3x) to remove the catalyst and byproducts.
-
The resin is now ready for the next step in the synthesis (e.g., cyclization or coupling).
Protocol 2: Experimental Workflow to Test Allyl Group Stability
This protocol outlines a procedure to quantify the stability of an allyl-protected amino acid to repeated acid and base treatments, mimicking multiple SPPS cycles.
Workflow:
-
Synthesis of a Model Peptide:
-
Synthesize a short model peptide (e.g., Ac-Ala-Lys(Alloc)-Ala-Resin) on a suitable solid support using standard Fmoc-SPPS.
-
The N-terminus should be acetylated to prevent side reactions during the stability test.
-
-
Acid/Base Cycling:
-
Divide the resin into multiple equal portions.
-
Subject each portion to a predetermined number of acid-base cycles (e.g., 0, 5, 10, 15, 20 cycles).
-
One cycle consists of:
-
Treatment with 20% piperidine in DMF for 10 minutes (simulating Fmoc deprotection).
-
Thorough washing with DMF and DCM.
-
Treatment with 50% TFA in DCM for 2 minutes (a harsh simulation of repeated exposure to acidic conditions during coupling steps, though the allyl group is generally very stable to this).
-
Thorough washing with DCM and DMF.
-
-
-
Cleavage and Analysis:
-
After the designated number of cycles, wash and dry the resin from each portion.
-
Cleave the peptide from a known amount of resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Analyze the crude peptide by HPLC and LC-MS.
-
-
Quantification:
-
In the HPLC chromatogram, identify the peaks corresponding to the intact allyl-protected peptide and the deprotected peptide.
-
Calculate the percentage of allyl group loss for each set of cycles by comparing the peak areas.
-
Visualizations
Caption: Workflow for SPPS followed by selective allyl group deprotection.
Caption: Experimental workflow for testing allyl group stability.
References
- 1. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]
- 2. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide: Boc vs. Fmoc Strategy for the Incorporation of Allylglycine
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids into peptides is a powerful tool for enhancing their therapeutic properties. Allylglycine, with its versatile allyl side chain, offers a valuable handle for post-synthetic modifications, including peptide stapling, PEGylation, and the attachment of cytotoxic payloads. The choice between the two primary solid-phase peptide synthesis (SPPS) strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), for incorporating allylglycine is a critical decision that impacts overall yield, purity, and the potential for side reactions. This guide provides an objective comparison of the Boc and Fmoc strategies for allylglycine incorporation, supported by experimental data and detailed protocols.
At a Glance: Key Differences in Boc and Fmoc Strategies
| Feature | Boc Strategy | Fmoc Strategy |
| α-Amino Protection | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethoxycarbonyl (Fmoc) |
| Deprotection Reagent | Strong Acid (e.g., Trifluoroacetic Acid - TFA) | Base (e.g., Piperidine) |
| Side-Chain Protection | Typically Benzyl-based (Bzl) | Typically tert-Butyl-based (tBu) |
| Cleavage from Resin | Strong Acid (e.g., HF, TFMSA) | Strong Acid (e.g., TFA) |
| Orthogonality | Graduated acid lability | Fully orthogonal |
Performance Comparison: Boc vs. Fmoc for Allylglycine Incorporation
While direct, side-by-side quantitative comparisons in a single study are limited in the available literature, the performance of each strategy can be inferred from established principles of SPPS and the chemical nature of allylglycine. The allyl group of allylglycine is orthogonal to both Boc and Fmoc protection schemes, meaning it is stable under the conditions used for the removal of both α-amino protecting groups.[1][2][3]
Data Summary:
| Parameter | Boc Strategy for Allylglycine | Fmoc Strategy for Allylglycine |
| Coupling Efficiency | Generally high, but can be sequence-dependent. Steric hindrance is less of a concern with the smaller Boc group. | High, with modern coupling reagents. The bulkier Fmoc group can sometimes lead to slightly lower coupling efficiencies in sterically hindered sequences. |
| Peptide Purity | Can be high, but repeated acid treatments can lead to side reactions like alkylation of sensitive residues if scavengers are not used effectively.[4] | Generally high, with the milder deprotection conditions reducing the risk of certain side reactions. However, base-catalyzed side reactions like aspartimide formation are a known concern.[5] |
| Overall Yield | Can be impacted by peptide loss from the resin during repeated acid deprotection steps, especially for longer peptides. | Generally offers high yields due to the milder deprotection conditions which minimize premature cleavage of the peptide from the resin. |
| Side Reactions | - Alkylation: Cationic species generated during Boc deprotection can alkylate nucleophilic side chains. This is less of a concern for the chemically inert allyl group of allylglycine.- Acid-catalyzed hydrolysis: The peptide-resin linkage can be susceptible to cleavage during repeated TFA treatments, leading to peptide loss.[4] | - Aspartimide formation: Base-catalyzed cyclization of aspartic acid residues is a common side reaction.[5]- Diketopiperazine formation: Can occur at the dipeptide stage, leading to chain termination.- No significant side reactions involving the allyl group under standard Fmoc conditions have been reported. |
Experimental Protocols
Protocol 1: Incorporation of Boc-L-Allylglycine via Boc-SPPS
This protocol outlines the manual solid-phase synthesis of a peptide containing L-allylglycine using Boc chemistry.
Materials:
-
Boc-L-allylglycine
-
Merrifield resin or other suitable resin for Boc chemistry
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Cleavage cocktail (e.g., HF/anisole or TFMSA/TFA/scavengers)
Procedure:
-
Resin Swelling and Preparation: Swell the resin in DCM for 30-60 minutes. Wash with DMF.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 5 minutes (pre-wash), followed by a 20-25 minute treatment.[6] Wash with DCM and isopropanol, followed by DMF.
-
Neutralization: Neutralize the resin with 10% DIEA in DMF. Wash with DMF.
-
Coupling of Boc-L-Allylglycine:
-
Pre-activate 2-4 equivalents of Boc-L-allylglycine with HBTU/HOBt and DIEA in DMF for 5-10 minutes.[1]
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Monitor coupling completion with a Kaiser test.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate strong acid cocktail (e.g., HF/anisole or a high-TFA cocktail with scavengers).[4][7]
Protocol 2: Incorporation of Fmoc-L-Allylglycine via Fmoc-SPPS
This protocol outlines the manual solid-phase synthesis of a peptide containing L-allylglycine using Fmoc chemistry.
Materials:
-
Fmoc-L-allylglycine
-
Rink Amide resin or other suitable resin for Fmoc chemistry
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling reagents (e.g., HBTU, HATU, DIC, Oxyma)[8]
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
Procedure:
-
Resin Swelling and Preparation: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 10-15 minutes. Wash thoroughly with DMF.[9][10][11]
-
Coupling of Fmoc-L-Allylglycine:
-
Pre-activate 3-5 equivalents of Fmoc-L-allylglycine with a suitable coupling reagent (e.g., HBTU/HATU) and DIEA in DMF.[10]
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Monitor coupling completion with a Kaiser test.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a standard TFA-based cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O).[7][12][13]
Visualizing the Synthetic Workflows
Caption: Workflow for Boc-SPPS incorporation of allylglycine.
Caption: Workflow for Fmoc-SPPS incorporation of allylglycine.
Conclusion and Recommendations
Both Boc and Fmoc strategies are viable for the incorporation of allylglycine into synthetic peptides. The choice between the two will depend on the specific requirements of the synthesis and the resources available.
-
Fmoc Strategy: For most applications, the Fmoc strategy is the preferred method. Its milder deprotection conditions lead to higher overall yields and purity, with a lower risk of peptide degradation or premature cleavage from the resin. The wide availability of a variety of coupling reagents allows for the optimization of the coupling step to ensure high efficiency.[8][12]
-
Boc Strategy: The Boc strategy remains a robust alternative, particularly for sequences that are prone to aggregation, as the repeated TFA treatments can help to disrupt secondary structures. However, the requirement for strong, hazardous acids like HF for the final cleavage necessitates specialized equipment and handling procedures.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]
- 3. fiveable.me [fiveable.me]
- 4. peptide.com [peptide.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. benchchem.com [benchchem.com]
- 11. chempep.com [chempep.com]
- 12. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 13. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Confirming Allyl Group Integrity in Peptides: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the allyl protecting group offers a versatile tool for orthogonal protection strategies. Its selective removal under mild conditions is crucial for complex peptide synthesis, including cyclization and site-specific modifications. However, ensuring the complete and clean removal of the allyl group without compromising the peptide's integrity is paramount. This guide provides an objective comparison of three primary analytical methods for confirming the integrity of the allyl group in peptides: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate analytical strategy.
Comparison of Analytical Techniques
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantitative data, structural confirmation, or high-throughput screening. Each method offers distinct advantages and limitations in the context of monitoring allyl group integrity.
| Feature | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) |
| Primary Information | Purity and quantitative analysis of protected vs. deprotected peptide. | Molecular weight confirmation of protected and deprotected species. | Detailed structural information, direct observation of the allyl group. |
| Sample Requirement | Nanogram to microgram range. | Femtomole to picomole range.[1] | Microgram to milligram range.[2] |
| Throughput | High | High (especially with LC-MS) | Low to medium |
| Quantitative Capability | Excellent for relative quantification of impurities. | Good for relative quantification (LC-MS); not ideal for absolute quantification without standards.[3] | Good for quantification, but can be complex. |
| Structural Information | Indirect (based on retention time). | Provides molecular weight and fragmentation data for sequence confirmation.[4] | Provides detailed atomic-level structural information.[5] |
| Ease of Use | Relatively straightforward and widely available. | Requires specialized instrumentation and expertise. | Requires specialized instrumentation and significant expertise for data interpretation. |
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the components of a peptide mixture based on their physicochemical properties, primarily hydrophobicity in the case of reversed-phase HPLC (RP-HPLC).[6] The removal of the allyl group, a hydrophobic moiety, results in a discernible shift in the peptide's retention time, allowing for the clear separation of the allylated precursor from the deprotected product.[7]
Experimental Protocol: RP-HPLC for Allyl Deprotection Monitoring
-
Sample Preparation:
-
Cleave a small aliquot of the peptide from the solid support resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS).
-
Precipitate the peptide with cold diethyl ether, centrifuge, and decant the ether.
-
Dissolve the dried peptide pellet in a suitable solvent, typically a mixture of water and acetonitrile (e.g., 50% acetonitrile/water with 0.1% TFA), to a concentration of approximately 1 mg/mL.
-
-
Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a UV detector is required.
-
Column: A C18 reversed-phase column is commonly used for peptide analysis.[8]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is a typical starting point. The gradient can be optimized to achieve better separation of the protected and deprotected peptides.[9]
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm (if the peptide contains aromatic residues).
-
-
Data Analysis:
-
The chromatogram will show distinct peaks for the allylated and deallylated peptides. The deallylated peptide, being more polar, will typically have a shorter retention time.
-
Integrate the peak areas of the starting material and the product to determine the percentage of conversion and the purity of the deprotected peptide.
-
Quantitative Data from HPLC Analysis
| Peptide Status | Expected Retention Time Shift | Representative Purity |
| Allylated Peptide | Longer retention time | >95% (before deprotection) |
| Deallylated Peptide | Shorter retention time | >98% (after successful deprotection)[10] |
Note: The exact retention time shift will depend on the peptide sequence, the specific allyl protecting group used, and the HPLC conditions.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for confirming the identity of synthetic peptides by providing a precise measurement of their molecular weight.[4] When monitoring allyl group integrity, MS can unequivocally distinguish between the protected and deprotected peptide by the mass difference corresponding to the allyl group. This is often performed in conjunction with HPLC (LC-MS) for enhanced separation and analysis.[11]
Experimental Protocol: LC-MS for Allyl Group Confirmation
-
Sample Preparation:
-
Prepare the peptide sample as described for HPLC analysis. For direct infusion, dilute the sample further in a solvent compatible with electrospray ionization (ESI), such as 50% acetonitrile/water with 0.1% formic acid.
-
-
Instrumentation and Conditions:
-
Mass Spectrometer: An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.
-
LC System (for LC-MS): An HPLC or UPLC system coupled to the mass spectrometer.
-
Ionization Mode: Positive ion mode is typically used for peptides.
-
-
Data Analysis:
-
Acquire the mass spectrum of the sample.
-
Calculate the theoretical molecular weights of both the allyl-protected and the deprotected peptide.
-
Compare the observed mass-to-charge ratios (m/z) with the calculated values. The absence of the peak corresponding to the allylated peptide and the presence of the peak for the deprotected peptide confirms the successful removal of the allyl group.
-
Quantitative Data from Mass Spectrometry Analysis
| Protecting Group | Chemical Formula | Monoisotopic Mass |
| Allyl (OAll) | C₃H₄O | 56.0262 Da |
| Allyloxycarbonyl (Alloc) | C₄H₅O₂ | 85.0262 Da |
The expected mass difference upon removal of the protecting group will correspond to these values.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed structural information of the three techniques, allowing for the direct observation of the protons of the allyl group.[5] 1H NMR is particularly useful for confirming the presence or absence of the allyl group through its characteristic signals.
Experimental Protocol: 1H NMR for Allyl Group Detection
-
Sample Preparation:
-
A relatively pure and concentrated sample is required (typically 1-5 mg).
-
Dissolve the peptide in a deuterated solvent (e.g., DMSO-d₆, CD₃CN, or D₂O). The choice of solvent depends on the peptide's solubility.
-
-
Instrumentation and Data Acquisition:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Experiment: A standard 1D ¹H NMR spectrum is typically sufficient.
-
-
Data Analysis:
-
The presence of the allyl group is confirmed by a set of characteristic signals in the ¹H NMR spectrum:
-
A multiplet around 5.9 ppm corresponding to the internal vinyl proton (-CH=CH₂).
-
Two multiplets around 5.2-5.4 ppm for the two terminal vinyl protons (-CH=CH ₂).
-
A doublet around 4.5 ppm for the methylene protons adjacent to the oxygen or nitrogen (-O-CH ₂-CH= or -N-CH ₂-CH=).
-
-
The complete disappearance of these signals after the deprotection reaction confirms the successful removal of the allyl group.
-
Characteristic ¹H NMR Chemical Shifts for Allyl Groups
| Proton Environment | Typical Chemical Shift (ppm) |
| -O-CH₂-CH=CH₂ | ~4.5 (d) |
| -CH=CH₂ | ~5.9 (m) |
| -CH=CH₂ | ~5.2-5.4 (m) |
Note: Chemical shifts can vary slightly depending on the solvent and the local chemical environment within the peptide.
Visualization of Workflows and Potential Side Reactions
Experimental Workflow for Allyl Deprotection and Analysis
Caption: Workflow for allyl deprotection and subsequent analysis.
Potential Side Reaction: Allyl Scrambling
In the presence of a palladium catalyst, the allyl group can potentially migrate to other nucleophilic sites on the peptide, such as the indole ring of tryptophan.
Caption: Potential allyl scrambling side reaction during deprotection.
Detection of such side products can be achieved by a combination of HPLC, which may show an additional peak with a different retention time, and mass spectrometry, which will reveal a product with the same mass as the starting material but with different fragmentation patterns.
Conclusion
The confirmation of allyl group integrity is a critical quality control step in modern peptide synthesis. While HPLC provides excellent quantitative data on the extent of the deprotection reaction, mass spectrometry is essential for unambiguous confirmation of the product's identity. NMR spectroscopy offers the most detailed structural information, directly visualizing the presence or absence of the allyl group's characteristic signals. A comprehensive analytical strategy often involves the use of at least two of these techniques, typically starting with HPLC for a quick assessment of purity and reaction completion, followed by MS for confirmation of the molecular weight. For complex syntheses or when unexpected side reactions are suspected, NMR provides an invaluable tool for detailed structural elucidation. By understanding the strengths and limitations of each method, researchers can confidently ensure the integrity of their synthetic peptides.
References
- 1. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 2. chem.uzh.ch [chem.uzh.ch]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. renyi.hu [renyi.hu]
- 9. benchchem.com [benchchem.com]
- 10. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
A Comparative Guide to the Mass Spectrometry Analysis of Allylglycine-Modified Peptides
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids, such as allylglycine, into peptides is a powerful strategy in drug discovery and chemical biology. The allyl group serves as a versatile chemical handle for various bioconjugation and modification strategies. Understanding the behavior of these modified peptides during mass spectrometry (MS) analysis is crucial for their characterization and sequencing. This guide provides a comparative overview of common fragmentation techniques—Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), Electron Transfer Dissociation (ETD), and Ultraviolet Photodissociation (UVPD)—for the analysis of peptides containing allylglycine.
Principles of Fragmentation in Peptide Mass Spectrometry
Tandem mass spectrometry (MS/MS) is the cornerstone of peptide sequencing. In a typical bottom-up proteomics workflow, proteins are enzymatically digested into smaller peptides, which are then introduced into a mass spectrometer.[1] The mass spectrometer first measures the mass-to-charge ratio (m/z) of the intact peptide ions (MS1 scan). Subsequently, specific peptide ions are isolated and subjected to fragmentation, and the m/z of the resulting fragment ions are measured (MS/MS scan).[2] The fragmentation pattern provides the necessary information to deduce the amino acid sequence of the peptide.[3]
The choice of fragmentation method significantly influences the type and extent of fragmentation, which is particularly important for peptides with post-translational or chemical modifications.
Comparison of Fragmentation Techniques for Modified Peptides
While direct comparative data for allylglycine-modified peptides is limited in the literature, we can extrapolate the expected performance of different fragmentation techniques based on their known mechanisms and performance with other modified peptides. The following table summarizes key performance metrics for CID, HCD, ETD, and UVPD, drawing on data from studies on various post-translationally modified peptides. This information provides a valuable framework for selecting the appropriate fragmentation strategy for analyzing allylglycine-containing peptides.
| Feature | Collision-Induced Dissociation (CID) | Higher-Energy Collisional Dissociation (HCD) | Electron Transfer Dissociation (ETD) | Ultraviolet Photodissociation (UVPD) |
| Primary Fragment Ions | b- and y-ions[4] | b- and y-ions[5][6] | c- and z-ions[7] | a-, b-, c-, x-, y-, z-ions, and internal fragments[1][8] |
| Modification Stability | Labile modifications may be lost.[9] | Better retention of some modifications compared to CID.[6] | Excellent for preserving labile modifications.[7][10] | Generally good preservation of modifications. |
| Peptide Charge State | Optimal for 2+ and 3+ charge states. | Effective for a range of charge states, particularly 2+.[5] | Most effective for higher charge states (≥3+).[7] | Less dependent on precursor charge state.[11] |
| Sequence Coverage | Moderate, can have gaps. | Generally higher than CID.[5] | Often complementary to CID/HCD, good for long peptides.[9] | Can provide very high sequence coverage.[11] |
| Speed | Fast. | Fast. | Slower than CID/HCD. | Fast (pulsed laser). |
| Instrumentation | Widely available on most tandem mass spectrometers. | Available on Orbitrap and other high-resolution instruments. | Available on ion trap and Orbitrap instruments. | Becoming more common on high-end instruments. |
Expected Fragmentation of an Allylglycine-Modified Peptide
Let's consider a hypothetical peptide, Ac-Leu-Ala-X-Gly-Val-Arg-NH2, where X is allylglycine. The following sections describe the anticipated fragmentation patterns for this peptide with each of the four techniques.
Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD)
CID and HCD are "slow-heating" methods that induce fragmentation through collisions with an inert gas.[12] This typically results in the cleavage of the most labile bonds, primarily the peptide backbone amide bonds, generating a series of b- and y-type ions.[4]
For our model peptide containing allylglycine, we would expect to see a series of b- and y-ions. A potential competing fragmentation pathway for the allylglycine residue would be the neutral loss of the allyl group (C3H4, 40.03 Da). The extent of this neutral loss would depend on the collision energy. HCD, which utilizes higher collision energies, might show a more prominent neutral loss peak compared to CID.
Electron Transfer Dissociation (ETD)
ETD is a non-ergodic fragmentation technique that involves the transfer of an electron to a multiply protonated peptide ion.[7] This induces fragmentation of the peptide backbone at the N-Cα bond, producing c- and z-type fragment ions.[7] A key advantage of ETD is that it typically preserves labile post-translational modifications.[10]
For the allylglycine-modified peptide, ETD is expected to generate a rich series of c- and z-ions, allowing for comprehensive sequence coverage. The allylglycine side chain is anticipated to remain intact on the fragment ions, facilitating the precise localization of the modification within the peptide sequence.
Ultraviolet Photodissociation (UVPD)
UVPD is another non-ergodic fragmentation technique that utilizes high-energy photons to induce fragmentation.[1] This method can lead to a wider variety of bond cleavages, producing a, b, c, x, y, and z-type fragment ions, as well as internal fragments.[8] UVPD is known for providing extensive sequence coverage and is less dependent on the precursor ion charge state compared to ETD.[11]
When analyzing the allylglycine-modified peptide with UVPD, a complex fragmentation spectrum with a diverse set of fragment ions is expected. This can lead to very high sequence coverage, often close to 100%. The high energy of the photons may also induce some fragmentation of the allylglycine side chain, although the primary fragmentation is expected along the peptide backbone.
Experimental Protocols
The successful analysis of allylglycine-modified peptides by mass spectrometry relies on robust experimental protocols. Below are generalized methodologies for sample preparation and mass spectrometry analysis.
Protocol 1: Sample Preparation for Mass Spectrometry
-
Peptide Solubilization: Dissolve the lyophilized allylglycine-modified peptide in a suitable solvent, such as 0.1% formic acid in water or a mixture of water and acetonitrile, to a stock concentration of 1 mg/mL.
-
Reduction and Alkylation (if cysteine is present): If the peptide contains cysteine residues that are not part of a disulfide bond, they should be reduced and alkylated to prevent unwanted disulfide bond formation.
-
Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool to room temperature and add iodoacetamide to a final concentration of 55 mM. Incubate in the dark at room temperature for 20 minutes.
-
-
Desalting: Desalt the peptide solution using a C18 ZipTip or equivalent solid-phase extraction method to remove salts and other contaminants that can interfere with mass spectrometry analysis.
-
Equilibrate the C18 tip with 100% acetonitrile followed by 0.1% formic acid in water.
-
Bind the peptide to the tip.
-
Wash the tip with 0.1% formic acid in water.
-
Elute the peptide with a solution of 50-80% acetonitrile and 0.1% formic acid.
-
-
Sample Dilution: Dilute the desalted peptide solution to a final concentration of 1-10 pmol/µL in a solvent compatible with the mass spectrometer's ion source (e.g., 0.1% formic acid in 2% acetonitrile).
Protocol 2: Mass Spectrometry Analysis
-
Instrumentation: Use a high-resolution mass spectrometer, such as an Orbitrap or Q-TOF instrument, equipped with the desired fragmentation capabilities (CID, HCD, ETD, and/or UVPD).
-
Liquid Chromatography (LC): Separate the peptides using a nano-flow liquid chromatography system with a C18 reversed-phase column. Use a gradient of increasing acetonitrile concentration in 0.1% formic acid to elute the peptides.
-
Mass Spectrometry Method:
-
MS1 Scan: Acquire full MS scans over a mass range of m/z 300-2000.
-
MS/MS Scans (Data-Dependent Acquisition):
-
Select the most intense precursor ions from the MS1 scan for fragmentation.
-
For CID/HCD: Use a normalized collision energy of 25-35%.
-
For ETD: Use a reaction time appropriate for the precursor charge state.
-
For UVPD: Use a single laser pulse with appropriate energy.
-
Employ dynamic exclusion to prevent repeated fragmentation of the same precursor ion.
-
-
-
Data Analysis:
-
Process the raw data using a suitable software package (e.g., Proteome Discoverer, MaxQuant, or vendor-specific software).
-
Perform database searching against a sequence database containing the sequence of the allylglycine-modified peptide.
-
Specify the mass of the allylglycine residue as a variable modification.
-
Manually inspect the MS/MS spectra to confirm the peptide sequence and the location of the allylglycine residue.
-
Conclusion
The choice of fragmentation technique for the analysis of allylglycine-modified peptides depends on the specific goals of the experiment.
-
CID and HCD are robust, widely available methods suitable for routine sequence confirmation.
-
ETD is the preferred method for preserving the modification and is particularly advantageous for highly charged or longer peptides.
-
UVPD offers the potential for the most comprehensive sequence coverage, providing a high degree of confidence in peptide identification and characterization.
By understanding the principles and expected outcomes of each fragmentation method, researchers can design and execute mass spectrometry experiments that yield high-quality, informative data for their allylglycine-modified peptides, ultimately advancing their research in drug development and chemical biology.
References
- 1. Top-Down vs. Bottom-Up Proteomics: Unraveling the Secrets of Protein Analysis - MetwareBio [metwarebio.com]
- 2. uab.edu [uab.edu]
- 3. research.cbc.osu.edu [research.cbc.osu.edu]
- 4. Mascot help: Peptide fragmentation [matrixscience.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Electron-transfer dissociation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Electron Transfer Dissociation Mass Spectrometry in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Utility of ETD Mass Spectrometry in Proteomic Analysis: BIOCHIMICA ET BIOPHYSICA ACTA Proteins and Proteomics Posttranslational Modifications in Proteomics Special Issue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Complete Protein Characterization Using Top-Down Mass Spectrometry and Ultraviolet Photodissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Collision-induced dissociation (CID) of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the efficiency of different cross-linking chemistries with allylglycine
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of the non-canonical amino acid allylglycine into proteins and peptides offers a versatile handle for bioconjugation. The terminal alkene group of allylglycine serves as a reactive partner for a variety of efficient and selective cross-linking chemistries. This guide provides an objective comparison of three prominent cross-linking strategies involving allylglycine: the photo-initiated radical thiol-ene reaction, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), and the strain-promoted azide-alkyne cycloaddition (SPAAC). We present a summary of their efficiencies, detailed experimental protocols, and visualizations to aid in the selection of the most suitable chemistry for your research needs.
Comparison of Cross-Linking Chemistries
The choice of cross-linking chemistry depends on several factors, including the desired reaction efficiency, kinetics, biocompatibility, and the specific experimental context. The following table summarizes the key quantitative parameters for the three chemistries. It is important to note that the presented data is compiled from various studies and may not be directly comparable due to differing substrates and reaction conditions.
| Feature | Photo-Initiated Thiol-Ene | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Principle | Radical-mediated addition of a thiol to the alkene of allylglycine. | [3+2] cycloaddition between a terminal alkyne and an azide, catalyzed by Cu(I). | [3+2] cycloaddition between a strained cyclooctyne and an azide, without a metal catalyst. |
| Typical Reactants | Thiol-containing molecule (e.g., cysteine, dithiol linker), photoinitiator. | Azide- or alkyne-modified biomolecule, Cu(I) source (e.g., CuSO₄ with a reducing agent), stabilizing ligand. | Azide-modified biomolecule, a strained cyclooctyne (e.g., DBCO, BCN). |
| Reported Yields | 24-37% for peptide macrocyclization[1]; 22% overall yield for on-resin hydrothiolation and cyclization[2]. | >95% for peptide conjugation[3]. | High efficiency, but specific yields for allylglycine cross-linking are substrate-dependent. |
| Reaction Time | Can be very rapid, often minutes to a few hours[1][4]. | Typically 1-4 hours, but can be faster with optimized conditions[5]. | Can range from minutes to hours depending on the cyclooctyne's reactivity[6]. |
| Biocompatibility | Generally good, but the UV irradiation and photoinitiator can be a concern for living systems. The reaction is metal-free[1]. | The cytotoxicity of the copper catalyst is a significant drawback for in vivo applications[7]. | Excellent biocompatibility due to the absence of a metal catalyst, making it ideal for live-cell and in vivo studies[]. |
| Key Advantages | Metal-free, rapid kinetics, can be spatially and temporally controlled with light[9]. | High yields, fast kinetics, and a large toolbox of commercially available reagents. | Copper-free, highly bioorthogonal, suitable for in vivo applications. |
| Key Disadvantages | Potential for side reactions from radicals, UV light can damage biomolecules. | Copper toxicity, potential for protein precipitation, requires removal of copper post-reaction. | Kinetics are generally slower than CuAAC, and strained cyclooctynes can be expensive and sterically demanding[7]. |
Experimental Protocols
Here, we provide detailed methodologies for performing each of the three key cross-linking chemistries with an allylglycine-containing protein.
Protocol 1: Photo-Initiated Thiol-Ene Cross-Linking
This protocol describes the cross-linking of an allylglycine-containing protein with a thiol-containing molecule initiated by UV light.
Materials:
-
Allylglycine-containing protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.0-7.5.
-
Thiol-containing cross-linker (e.g., a dithiol linker or a cysteine-containing peptide).
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA, or a water-soluble initiator like LAP).
-
Degassing equipment (optional, but recommended to minimize oxygen inhibition).
-
UV lamp (365 nm).
Procedure:
-
Sample Preparation:
-
Dissolve the allylglycine-containing protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Add the thiol-containing cross-linker to the protein solution. A molar excess of the thiol (e.g., 1.5 to 5 equivalents relative to the allylglycine) is often used.
-
Add the photoinitiator to a final concentration of 1-5 mM. If using a stock solution in an organic solvent, ensure the final solvent concentration is compatible with your protein.
-
-
Degassing (Optional):
-
To improve reaction efficiency by removing dissolved oxygen which can quench the radical reaction, degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
-
UV Initiation:
-
Place the reaction mixture in a suitable UV-transparent vessel.
-
Irradiate the sample with a 365 nm UV lamp. The irradiation time will depend on the lamp intensity, sample volume, and reactant concentrations, and typically ranges from 5 to 60 minutes[9]. Optimization may be required.
-
-
Quenching and Purification:
-
The reaction is quenched by turning off the UV light.
-
Purify the cross-linked protein from unreacted reagents and initiator byproducts using standard techniques such as size-exclusion chromatography (SEC) or dialysis.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the cross-linking of an allylglycine-containing protein (first modified to an azide) with an alkyne-containing molecule. For this reaction, the alkene of allylglycine needs to be converted to an azide, for example, via a thiol-ene reaction with an azido-thiol linker. Alternatively, an azide-containing unnatural amino acid can be incorporated directly. This protocol assumes an azide-modified protein is the starting material.
Materials:
-
Azide-modified protein in a compatible buffer (e.g., PBS), pH 7.0-8.0.
-
Alkyne-containing cross-linker.
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water).
-
Reducing agent: Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared).
-
Copper-stabilizing ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) stock solution (e.g., 100 mM in water).
-
Aminoguanidine hydrochloride stock solution (optional, to scavenge reactive byproducts).
Procedure:
-
Sample Preparation:
-
In a microcentrifuge tube, combine the azide-modified protein (final concentration typically 1-20 µM) and the alkyne-containing cross-linker (typically 2-10 fold molar excess over the azide) in the reaction buffer[5].
-
-
Catalyst Preparation:
-
In a separate tube, prepare the copper catalyst solution by mixing the CuSO₄ stock solution and the THPTA ligand stock solution. A 1:5 molar ratio of Cu:ligand is often recommended[10]. Let this mixture stand for a few minutes.
-
-
Reaction Initiation:
-
Add the prepared copper catalyst solution to the protein-alkyne mixture. The final concentration of CuSO₄ is typically 50-250 µM[11].
-
If using, add aminoguanidine to a final concentration of 1-5 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM[5].
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be performed at 4°C for longer incubation times if the protein is unstable.
-
-
Purification:
-
Remove the copper catalyst and excess reagents using a copper-chelating resin followed by SEC or by using a desalting column.
-
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free cross-linking of an azide-modified allylglycine-containing protein with a strained cyclooctyne. As with CuAAC, this protocol assumes the protein has been pre-modified to contain an azide group.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS), pH 7.0-8.5.
-
Strained cyclooctyne cross-linker (e.g., DBCO-PEG-linker).
-
Reaction buffer compatible with the protein and reagents.
Procedure:
-
Sample Preparation:
-
Dissolve the azide-modified protein in the reaction buffer to the desired concentration (typically in the µM to low mM range).
-
Add the strained cyclooctyne cross-linker to the protein solution. A 2- to 20-fold molar excess of the cyclooctyne is commonly used. If the cyclooctyne is dissolved in an organic solvent like DMSO, ensure the final concentration of the organic solvent is low enough (e.g., <10%) to not affect the protein's stability.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactivity of the specific cyclooctyne used and the concentration of the reactants[12]. The progress of the reaction can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
-
Purification:
-
Purify the cross-linked protein from the excess cyclooctyne reagent using standard methods like SEC, dialysis, or affinity chromatography if a tag is incorporated.
-
Visualizing the Chemistries
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways and experimental workflows for the described cross-linking chemistries.
Caption: Photo-initiated radical thiol-ene cross-linking with allylglycine.
Caption: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) workflow.
Caption: Strain-promoted azide-alkyne cycloaddition (SPAAC) workflow.
References
- 1. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Efficient Thiol‐ene Mediated Protocol for Thiolated Peptide Synthesis and On‐Resin Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. On-resin peptide macrocyclization using thiol-ene click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 7. ijpsjournal.com [ijpsjournal.com]
- 9. rsc.org [rsc.org]
- 10. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Peptides With and Without Allylglycine Incorporation
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids into peptide structures is a powerful strategy for enhancing their therapeutic properties. Allylglycine, with its versatile allyl group, offers a unique handle for post-synthetic modifications, potentially leading to peptides with increased stability, novel functionalities, and improved biological activity.[1] This guide provides a comparative framework for evaluating the biological activity of peptides with and without the incorporation of allylglycine, using a hypothetical peptide as a case study. We will detail the necessary experimental protocols, present a template for data comparison, and visualize the relevant workflows and signaling pathways.
Case Study: A Hypothetical Antimicrobial Peptide "AMP-X"
To illustrate the comparative analysis, we will consider a hypothetical antimicrobial peptide, "AMP-X," and its analogue where an alanine residue at position 8 is replaced by allylglycine, denoted as "[Ala⁸→Alg⁸]-AMP-X."
| Peptide ID | Sequence | Modification |
| AMP-X | Ac-Lys-Leu-Phe-Lys-Ala -Leu-Lys-Val-NH₂ | Unmodified |
| [Ala⁸→Alg⁸]-AMP-X | Ac-Lys-Leu-Phe-Lys-Alg -Leu-Lys-Val-NH₂ | Alanine at position 8 replaced by Allylglycine |
Quantitative Comparison of Biological Activity
The primary measure of antimicrobial efficacy is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following table presents hypothetical MIC values for AMP-X and its allylglycine-containing analogue against common bacterial strains.
| Peptide | Staphylococcus aureus (Gram-positive) MIC (µM) | Escherichia coli (Gram-negative) MIC (µM) | Hemolytic Activity (HC₅₀ in µM) |
| AMP-X | 8 | 16 | 50 |
| [Ala⁸→Alg⁸]-AMP-X | 4 | 8 | 65 |
Note: Lower MIC values indicate higher antimicrobial activity. Higher HC₅₀ values indicate lower toxicity to red blood cells and thus greater selectivity.
Experimental Protocols
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
Both AMP-X and [Ala⁸→Alg⁸]-AMP-X can be synthesized using a standard Fmoc/tBu solid-phase peptide synthesis strategy.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-Ala-OH and Fmoc-Allylglycine-OH)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide)
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
Procedure:
-
Resin Swelling: The Rink Amide resin is swelled in DMF in a reaction vessel.
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF.
-
Amino Acid Coupling: The next Fmoc-protected amino acid (4 equivalents) is pre-activated with HBTU (3.9 equivalents) and DIPEA (8 equivalents) in DMF and then added to the resin. The coupling reaction is allowed to proceed for 2 hours.
-
Washing: The resin is washed thoroughly with DMF.
-
Repeat: Steps 2-4 are repeated for each amino acid in the peptide sequence. For the synthesis of [Ala⁸→Alg⁸]-AMP-X, Fmoc-Allylglycine-OH is used at the corresponding step.
-
N-terminal Acetylation: After the final amino acid coupling and Fmoc deprotection, the N-terminus is acetylated using a solution of acetic anhydride and DIPEA in DMF.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed by treatment with the cleavage cocktail for 2-3 hours.
-
Purification: The crude peptide is precipitated in cold diethyl ether, dissolved in a water/acetonitrile mixture, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide's identity and purity are confirmed by mass spectrometry and analytical RP-HPLC.
References
A Comparative Guide to Purity Validation of Allylglycine-Containing Peptide Therapeutics
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the unnatural amino acid allylglycine into therapeutic peptides offers a versatile scaffold for post-translational modifications, enabling the development of novel drug candidates with enhanced therapeutic properties. However, the inherent reactivity of the allyl group presents unique challenges in ensuring the purity and stability of these promising therapeutics. This guide provides a comprehensive comparison of analytical methodologies for the validation of peptide purity, with a special focus on allylglycine-containing compounds. We present supporting experimental data and detailed protocols to aid researchers in establishing robust quality control strategies.
Executive Summary
The purity of peptide therapeutics is a critical quality attribute that directly impacts their safety and efficacy. For peptides containing allylglycine, the reactive allyl side chain necessitates a thorough analytical strategy to identify and quantify potential impurities arising from synthesis, purification, and storage. The primary analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC), often coupled with Ultraviolet (UV) detection, and Mass Spectrometry (MS). Forced degradation studies are essential to proactively identify potential degradation products and to develop stability-indicating analytical methods. While specific comparative data for allylglycine peptides is limited in publicly available literature, this guide synthesizes the best practices for peptide analysis and highlights the unique considerations for this class of molecules.
Analytical Methodologies for Purity Assessment
The gold standard for peptide purity analysis is a combination of a high-resolution separation technique with a sensitive and specific detection method.
High-Performance Liquid Chromatography (HPLC)
Reversed-Phase HPLC (RP-HPLC) is the most widely used method for assessing the purity of synthetic peptides.[1] It separates peptides based on their hydrophobicity.
-
Principle: The peptide mixture is passed through a column packed with a nonpolar stationary phase (e.g., C18). A gradient of increasing organic solvent in the mobile phase elutes the peptides, with more hydrophobic peptides being retained longer.
-
Detection: UV detection at 210-220 nm is commonly used, as the peptide bond absorbs light in this range.[2] Purity is determined by calculating the peak area of the desired peptide relative to the total area of all peaks in the chromatogram.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight of the peptide and its impurities, confirming the identity of the main peak and aiding in the characterization of unknown peaks.[3]
-
Principle: Molecules are ionized and their mass-to-charge ratio (m/z) is measured. Common ionization techniques for peptides include Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Application: When coupled with HPLC (LC-MS), it provides a powerful tool for both separation and identification of impurities in a single run.[3] High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, facilitating the identification of unknown impurities.[4]
Other Relevant Techniques
-
Amino Acid Analysis (AAA): This technique is used to confirm the amino acid composition of the peptide and can help in quantifying the net peptide content.[5]
-
Capillary Electrophoresis (CE): CE separates molecules based on their charge-to-size ratio and can be a valuable orthogonal technique to HPLC for purity assessment.
Unique Challenges with Allylglycine-Containing Peptides
The presence of the allyl group in the allylglycine side chain introduces specific chemical liabilities that must be considered during purity validation. The double bond is susceptible to various chemical modifications, which can lead to the formation of impurities.
-
Oxidation: The allyl group can be oxidized, leading to the formation of epoxides, diols, or other oxidative degradation products.[6] Forced degradation studies under oxidative conditions (e.g., using hydrogen peroxide) are crucial to identify these potential impurities.
-
Isomerization: The double bond in the allyl group could potentially isomerize under certain conditions, although this is less commonly reported for simple alkenes under typical peptide handling conditions.
-
Reactions with Scavengers: During solid-phase peptide synthesis (SPPS), scavengers are used in the cleavage cocktail to protect sensitive amino acid side chains. The reactive allyl group might react with these scavengers, leading to adduct formation.
-
Metal-Catalyzed Degradation: The presence of trace metals can catalyze the degradation of the peptide, potentially involving the allyl group. One study demonstrated the cleavage of a model peptide at the allylglycine residue in the presence of a gold(III) complex.[7]
Comparison of Analytical Methods
The following table summarizes the key characteristics of the primary analytical methods used for the purity validation of allylglycine-containing peptides.
| Method | Principle | Information Provided | Advantages | Limitations | Relevance for Allylglycine Peptides |
| RP-HPLC-UV | Separation based on hydrophobicity. | Purity (as % area), retention time. | Robust, reproducible, quantitative. | Does not provide molecular weight information; co-eluting impurities can be missed. | Essential for routine purity assessment and quantification. |
| LC-MS | Separation by HPLC followed by mass analysis. | Purity, retention time, molecular weight of all components. | Provides definitive identification of the main component and impurities.[3] | More complex instrumentation and data analysis; ion suppression can affect quantification. | Crucial for impurity identification and characterization, especially for novel degradation products of the allyl group. |
| LC-HRMS | LC coupled with high-resolution mass spectrometry. | Highly accurate molecular weight, enabling elemental composition determination. | Unambiguous identification of unknown impurities.[4] | Higher cost and complexity. | Highly recommended for in-depth impurity profiling and structural elucidation of allylglycine-specific degradation products. |
| Amino Acid Analysis (AAA) | Hydrolysis of the peptide followed by quantification of individual amino acids. | Amino acid composition, net peptide content. | Provides an absolute measure of peptide content.[5] | Does not provide information on sequence or impurities with the correct amino acid composition. | Useful for confirming the overall composition and for accurate quantification of the active pharmaceutical ingredient (API). |
| Capillary Electrophoresis (CE) | Separation based on charge-to-size ratio. | Orthogonal purity assessment. | High separation efficiency; complementary to HPLC. | Can be less robust than HPLC for routine QC. | Provides a valuable orthogonal method to confirm purity and detect impurities that may not be resolved by RP-HPLC. |
Experimental Protocols
General RP-HPLC-UV Method for Peptide Purity
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Sample Preparation: Dissolve the peptide in Mobile Phase A to a concentration of 1 mg/mL.
Forced Degradation Protocol
Forced degradation studies are critical for identifying potential degradation products and developing a stability-indicating method.[8][9]
-
Acid Hydrolysis: Incubate the peptide solution (1 mg/mL in 0.1 M HCl) at 60°C for 24 hours.
-
Base Hydrolysis: Incubate the peptide solution (1 mg/mL in 0.1 M NaOH) at 60°C for 24 hours.
-
Oxidative Degradation: Incubate the peptide solution (1 mg/mL in 3% H₂O₂) at room temperature for 24 hours.
-
Thermal Degradation: Incubate the lyophilized peptide and a solution of the peptide at 60°C for 7 days.
-
Photostability: Expose the lyophilized peptide and a solution of the peptide to light according to ICH Q1B guidelines.
After exposure to the stress conditions, the samples should be analyzed by a validated stability-indicating LC-MS method to identify and quantify the degradation products.
Visualizing Workflows and Relationships
Peptide Purity Validation Workflow
Caption: Workflow for the validation of allylglycine-containing peptide purity.
Forced Degradation Study Logic
Caption: Logical flow of a forced degradation study for an allylglycine peptide.
Conclusion
The purity validation of allylglycine-containing therapeutic peptides requires a multi-faceted analytical approach. While standard methods like RP-HPLC and LC-MS form the cornerstone of purity assessment, the unique reactivity of the allylglycine side chain necessitates a heightened focus on the identification of potential degradation products. A thorough forced degradation study is indispensable for developing a robust, stability-indicating analytical method. By combining high-resolution separation techniques with mass spectrometry and conducting comprehensive stress testing, researchers and drug developers can ensure the quality, safety, and efficacy of these innovative therapeutics.
References
- 1. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 2. almacgroup.com [almacgroup.com]
- 3. lcms.cz [lcms.cz]
- 4. Identification and accurate quantification of structurally related peptide impurities in synthetic human C-peptide by liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biopharminternational.com [biopharminternational.com]
- 9. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | Semantic Scholar [semanticscholar.org]
Assessing the Impact of Allylglycine Incorporation on Peptide-Protein Interactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids into peptides is a powerful strategy in drug discovery and chemical biology, offering a means to enhance therapeutic properties such as stability, binding affinity, and cellular uptake. Among these, allylglycine has emerged as a versatile building block. Its terminal alkene side chain provides a handle for various chemical modifications, including hydrocarbon stapling and cyclization, which can rigidify the peptide structure and improve its interaction with protein targets. This guide provides an objective comparison of peptides incorporating allylglycine with their native or alternative counterparts, supported by experimental data and detailed protocols.
Enhanced Binding Affinity Through Conformational Constraint
Incorporating allylglycine into peptides, often as a precursor to cyclization or "stapling," has been shown to significantly enhance their binding affinity to target proteins. This improvement is largely attributed to the pre-organization of the peptide into a bioactive conformation, which reduces the entropic penalty upon binding.
A common application of allylglycine is in the formation of "stapled peptides," where two allylglycine residues are linked via a hydrocarbon chain. This technique has been successfully applied to stabilize the α-helical structure of peptides that target intracellular protein-protein interactions (PPIs), which are often considered "undruggable."
Comparative Analysis of a Stapled vs. Linear Peptide Inhibitor of the p53-MDM2 Interaction
The interaction between the tumor suppressor protein p53 and its negative regulator MDM2 is a critical target in cancer therapy. Peptides derived from the p53 transactivation domain can disrupt this interaction but are often limited by poor stability and cell permeability. Hydrocarbon stapling using allylglycine has been employed to overcome these limitations.
Below is a table summarizing the binding affinity of a linear (unmodified) p53-derived peptide versus a hydrocarbon-stapled version incorporating allylglycine derivatives.
| Peptide | Modification | Target Protein | Binding Affinity (Kd) | Fold Improvement |
| Native p53 Peptide | Linear | MDM2 | ~1-10 µM | - |
| Stapled p53 Peptide | Hydrocarbon Staple (via allylglycine derivatives) | MDM2 | ~10-100 nM | 100-1000x |
Note: The exact binding affinities can vary depending on the specific peptide sequence and the length of the hydrocarbon staple. The data presented is a representative range based on published studies.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings. Here, we outline the key experimental protocols for assessing the impact of allylglycine incorporation on peptide-protein interactions.
Solid-Phase Peptide Synthesis (SPPS) of Allylglycine-Containing Peptides
The synthesis of peptides containing allylglycine is typically achieved through Fmoc-based solid-phase peptide synthesis.[1]
Materials:
-
Fmoc-protected amino acids
-
Fmoc-L-allylglycine
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
Procedure:
-
Swell the Rink Amide resin in DMF.
-
Perform iterative cycles of Fmoc deprotection and amino acid coupling to assemble the linear peptide chain.
-
For incorporation of allylglycine, use Fmoc-L-allylglycine in the coupling step.
-
After assembly of the linear peptide, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.
-
Purify the crude peptide by reverse-phase HPLC.
-
Confirm the identity and purity of the peptide by mass spectrometry.
Surface Plasmon Resonance (SPR) for Measuring Binding Kinetics
SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS)
-
Target protein
-
Allylglycine-modified peptide and control peptide
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilize the target protein onto the sensor chip surface via amine coupling.
-
Prepare a dilution series of the allylglycine-modified peptide and the control peptide in running buffer.
-
Inject the peptide solutions over the immobilized protein surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time to obtain association and dissociation curves.
-
Regenerate the sensor surface between peptide injections.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
Materials:
-
ITC instrument (e.g., MicroCal)
-
Target protein
-
Allylglycine-modified peptide and control peptide
-
Dialysis buffer
Procedure:
-
Dialyze the protein and peptides into the same buffer to minimize heat of dilution effects.
-
Load the target protein into the sample cell and the peptide into the injection syringe.
-
Perform a series of injections of the peptide into the protein solution while monitoring the heat change.
-
Integrate the heat-change peaks and plot them against the molar ratio of peptide to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Visualizing the Impact: Experimental Workflow and Signaling Pathway
Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and biological pathways.
Caption: Experimental workflow for comparing native and allylglycine-modified peptides.
Caption: Inhibition of the p53-MDM2 interaction by an allylglycine-stapled peptide.
Conclusion
The incorporation of allylglycine into peptides, particularly for the purpose of creating cyclic or stapled structures, is a highly effective strategy for enhancing their binding affinity and stability. The provided data and protocols offer a framework for researchers to design and evaluate their own allylglycine-modified peptides. By pre-organizing the peptide into its bioactive conformation, this modification can significantly improve its therapeutic potential, especially for challenging targets like intracellular protein-protein interactions. The case of the p53-MDM2 interaction serves as a compelling example of how this chemical biology tool can be applied to develop potent and specific inhibitors for critical disease pathways.
References
Safety Operating Guide
Proper Disposal of (S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic Acid: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of laboratory chemicals is paramount for ensuring a safe research environment and maintaining regulatory compliance. This guide provides a detailed, step-by-step operational plan for the disposal of (S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid, also known as N-Boc-L-allylglycine. Adherence to these procedures will mitigate risks and ensure the safety of laboratory personnel and the environment.
Hazard Identification and Immediate Safety Precautions
While not classified as acutely toxic, this compound is considered a hazardous substance. Safety Data Sheets (SDS) indicate that it can cause skin and eye irritation, and may cause respiratory irritation.[1][2] Therefore, proper personal protective equipment (PPE) must be worn at all times when handling the compound for disposal.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Type | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles. | To protect eyes from dust particles and accidental splashes.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact and irritation.[1][2] |
| Body Protection | A standard laboratory coat. | To protect skin and clothing from contamination.[2] |
| Respiratory | Use in a well-ventilated area. A dust mask or respirator may be necessary if handling large quantities or if dust is generated. | To minimize inhalation of dust particles.[1][2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste.[3] Under no circumstances should this chemical be disposed of in the regular trash or flushed down the sanitary sewer.[4][5]
Experimental Protocol for Waste Segregation and Disposal:
-
Waste Identification and Segregation:
-
Containerization:
-
Select a clean, dry, and sealable container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a screw cap is recommended.[9]
-
Ensure the container is in good condition, free from cracks or leaks.[2]
-
If reusing a container, completely remove or deface the original label to avoid confusion.[10]
-
-
Waste Collection:
-
Carefully transfer the solid this compound waste into the designated hazardous waste container.
-
Also collect any chemically contaminated consumables, such as weighing paper, gloves, or pipette tips, in the same container.[4]
-
Do not overfill the container; a general rule is to fill it to no more than 90% capacity to allow for expansion.[5][9]
-
Keep the container securely closed at all times except when adding waste.[2][11]
-
-
Labeling:
-
As soon as the first particle of waste is added, affix a "Hazardous Waste" label to the container.[2][12][13]
-
The label must include the following information:
-
The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[2][12]
-
The approximate quantity or percentage of the chemical.
-
The date waste accumulation began.[12]
-
The location of origin (e.g., Laboratory, Room Number).[12]
-
The name and contact information of the principal investigator or responsible party.[12]
-
Checkmarks indicating the relevant hazards (e.g., Irritant).[12]
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[11]
-
This area should be under the control of laboratory personnel and away from general traffic.
-
Ensure the container is stored in secondary containment, such as a tray or bin, to contain any potential leaks.[4][9]
-
Segregate the container from incompatible materials, particularly strong acids and bases.[9][11]
-
-
Final Disposal:
-
Once the container is full (or when the project is complete), arrange for pickup through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[2][6]
-
Follow your institution's specific procedures for requesting a waste pickup, which may involve submitting an online form or contacting the EHS office directly.[12]
-
Empty Container Disposal
Empty containers that once held this compound must also be handled properly.
-
Triple Rinsing: The container should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[2][3]
-
Rinsate Collection: The first rinsate must be collected and disposed of as hazardous liquid waste.[2][3] Subsequent rinses may be permissible for sewer disposal depending on local regulations, but collecting all rinsates as hazardous waste is the most cautious approach.
-
Final Container Disposal: After triple rinsing and air drying, deface the chemical label and dispose of the container in the appropriate recycling or trash bin as per your institution's guidelines.[2][10]
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By implementing this comprehensive disposal plan, laboratories can ensure the safe management of this compound waste, fostering a secure and compliant research environment. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) for the most complete information.
References
- 1. benchchem.com [benchchem.com]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. vumc.org [vumc.org]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. unigoa.ac.in [unigoa.ac.in]
- 7. Lab Waste Handling Procedure | SUNY New Paltz [newpaltz.edu]
- 8. cd1.edb.hkedcity.net [cd1.edb.hkedcity.net]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 11. research.columbia.edu [research.columbia.edu]
- 12. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 13. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

